Allopurinol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-3-1-8-9-4(3)6-2-7-5/h1-2H,(H2,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCNXPDARWKPPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | allopurinol | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Allopurinol | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4022573 | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
4-hydroxypyrazolo(3,4-d)pyrimidine is an odorless tasteless white microcrystalline powder. (NTP, 1992), Solid | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
17.1 [ug/mL] (The mean of the results at pH 7.4), less than 1 mg/mL at 64 °F (NTP, 1992), solubility in water at 37°C is 80.0 mg/dL and is greater in an alkaline solution, Solubility in mg/mL at 25 °C: water 0.48; n-octanol < 0.01; chloroform 0.60; ethanol 0.30; dimethyl sulfoxide 4.6., In water, 569 mg/L at 25 °C, 5.88e+00 g/L | |
| Record name | SID56424020 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
FLUFFY WHITE TO OFF-WHITE POWDER, Crystals | |
CAS No. |
315-30-0, 184789-03-5, 691008-24-9 | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184789-03-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=315-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-, radical ion(1+) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=691008-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allopurinol [USAN:USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000315300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | allopurinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1390 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allopurinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4022573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allopurinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.684 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLOPURINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CZ7GJN5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
greater than 662 °F (NTP, 1992), >300, 350 °C | |
| Record name | 4-HYDROXYPYRAZOLO(3,4-D)PYRIMIDINE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20510 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Allopurinol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00437 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Allopurinol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3004 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Allopurinol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014581 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Preclinical Profile of Allopurinol: An In-depth Technical Guide to its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a cornerstone in the management of hyperuricemia and gout, has been the subject of extensive preclinical investigation to elucidate its pharmacokinetic (PK) and pharmacodynamic (PD) properties. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolite, oxypurinol, across various preclinical models. Furthermore, it delves into the pharmacodynamic mechanisms of action, detailing its effects on key biomarkers and signaling pathways involved in uric acid metabolism and inflammation. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the study of urate-lowering therapies.
Pharmacokinetics of this compound and Oxypurinol in Preclinical Models
The pharmacokinetic profile of this compound is characterized by its rapid absorption and metabolism to its primary active metabolite, oxypurinol. Oxypurinol exhibits a significantly longer half-life than the parent drug, contributing substantially to the overall therapeutic effect. The following tables summarize key pharmacokinetic parameters of this compound and oxypurinol in various preclinical species.
Table 1: Pharmacokinetic Parameters of this compound in Preclinical Models
| Species | Strain | Dose & Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |
| Rat | Wistar | 20 mg/kg, Oral | 0.66 | 3.7 ± 0.5 | 12.7 ± 2.1 | 1.39 | [1] |
| Dog | Beagle | 10 mg/kg, IV | - | - | - | >0.5 | [2] |
| Dog | Beagle | 15 mg/kg, Oral | ~1.0 | ~6.0 | - | ~1.0 | [2] |
| Rabbit | - | 2.5 mg/kg, IV | - | - | - | ~1.0 | [2] |
| Horse | - | 5 mg/kg, IV | - | - | 19.8 | 0.09 | [3] |
| Mouse | - | 78 mg/kg, Oral (LD50) | - | - | - | - | [4] |
Table 2: Pharmacokinetic Parameters of Oxypurinol in Preclinical Models
| Species | Strain | This compound Dose & Route | Tmax (h) | Cmax (µg/mL) | AUC (µg·h/mL) | t½ (h) | Reference |
| Rat | Wistar | 20 mg/kg, Oral | 2.0 | 13.7 ± 2.3 | 161.8 ± 25.4 | 6.11 | [1] |
| Dog | Beagle | 10 mg/kg, IV | ~2.0 | ~8.0 | - | ~5.0 | [2] |
| Dog | Beagle | 15 mg/kg, Oral | ~4.0 | ~10.0 | - | ~5.0 | [2] |
| Horse | - | 5 mg/kg, IV | - | - | 231 | 1.09 | [3] |
Pharmacodynamics of this compound in Preclinical Models
The primary pharmacodynamic effect of this compound is the reduction of serum and urinary uric acid levels through the inhibition of xanthine oxidase. Preclinical studies have consistently demonstrated the dose-dependent efficacy of this compound in various models of hyperuricemia and gout.
Table 3: Pharmacodynamic Effects of this compound in Preclinical Models
| Model | Species | This compound Dose | Key Findings | Reference |
| Potassium Oxonate-Induced Hyperuricemia | Rat | 5 mg/kg, Oral | Significantly reduced serum uric acid, creatinine, and BUN. | [5] |
| Potassium Oxonate-Induced Hyperuricemia | Rat | 10 mg/kg, Oral | Significantly reduced serum uric acid levels. | [6] |
| Monosodium Urate Crystal-Induced Arthritis | Mouse | Not Specified | Reduced inflammatory cytokine levels (IL-1β, TNF-α). | [7] |
| Fructose-Induced Hyperuricemia | Rabbit | 2 mg/kg/day, Oral | Significantly lowered serum uric acid levels over six weeks. | [8] |
Signaling Pathways
This compound's mechanism of action extends beyond simple enzyme inhibition, influencing inflammatory signaling pathways implicated in gouty arthritis.
Purine Metabolism and Xanthine Oxidase Inhibition
This compound, a structural analog of hypoxanthine, and its metabolite oxypurinol, an analog of xanthine, are potent inhibitors of xanthine oxidase. This enzyme catalyzes the final two steps of purine catabolism, leading to the production of uric acid. By inhibiting this enzyme, this compound effectively reduces the synthesis of uric acid.[9][10]
Figure 1: this compound's inhibition of xanthine oxidase in the purine metabolism pathway.
NLRP3 Inflammasome Pathway in Gout
Monosodium urate (MSU) crystals, which precipitate in the joints during gout, are recognized as a danger-associated molecular pattern (DAMP). Phagocytosis of MSU crystals by macrophages triggers the assembly and activation of the NLRP3 inflammasome. This multi-protein complex activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms, perpetuating the inflammatory cascade characteristic of a gout flare.[11][12] this compound has been shown to inhibit the activation of the NLRP3 inflammasome, suggesting a direct anti-inflammatory effect in addition to its urate-lowering properties.[13]
Figure 2: this compound's inhibitory effect on the MSU crystal-induced NLRP3 inflammasome pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline standardized protocols for key experiments in this compound research.
Pharmacokinetic Study in Rodents
This protocol describes a typical pharmacokinetic study of this compound in rats.
References
- 1. unmc.edu [unmc.edu]
- 2. The pharmacokinetics or oral and intravenous this compound and intravenous oxypurinol in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Clinical pharmacokinetics and pharmacodynamics of this compound and oxypurinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Mechanism of the NLRP3 Inflammasome Activation and Pathogenic Implication in the Pathogenesis of Gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determination of this compound, oxypurinol and lesinurad in rat plasma: Application to pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol as a Xanthine Oxidase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of allopurinol's role as a xanthine oxidase inhibitor. It covers the core mechanism of action, detailed experimental protocols for assessing its inhibitory effects, and a summary of its efficacy, presented in a format tailored for researchers, scientists, and professionals in drug development.
Core Mechanism of Action
This compound is a structural analogue of the natural purine base hypoxanthine.[1] Its primary therapeutic effect lies in its ability to inhibit xanthine oxidase, a key enzyme in the purine catabolism pathway.[2] This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] By inhibiting this enzyme, this compound reduces the production of uric acid, thereby preventing and treating conditions associated with hyperuricemia, such as gout.[1][3]
Following oral administration, this compound is rapidly metabolized to its major active metabolite, oxypurinol (also known as alloxanthine), primarily by aldehyde oxidase.[4][5] Oxypurinol is also a potent inhibitor of xanthine oxidase and has a much longer elimination half-life (18–30 hours) compared to this compound (about 2 hours), making it responsible for the majority of this compound's therapeutic effect.[4]
The inhibitory mechanism is multifaceted. At lower concentrations, this compound acts as a competitive inhibitor of xanthine oxidase.[3] However, the enzyme hydroxylates this compound to form oxypurinol.[2] Oxypurinol then binds very tightly to a reduced form of the molybdenum center in the enzyme's active site, acting as a noncompetitive inhibitor.[3][6][7] This strong binding of oxypurinol leads to a prolonged and potent inhibition of the enzyme's activity.
Beyond its direct impact on uric acid synthesis, the inhibition of xanthine oxidase by this compound leads to an accumulation of hypoxanthine and xanthine.[4] Hypoxanthine can be salvaged back into the purine nucleotide pool, which may lead to feedback inhibition of de novo purine synthesis.[4]
Quantitative Data on this compound Efficacy
The inhibitory potency and clinical efficacy of this compound and its metabolite oxypurinol have been quantified in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Xanthine Oxidase Inhibition
| Compound | IC50 Value | Ki Value | Inhibition Type | Source |
| This compound | 0.81 µM - 12.7 µg/mL | 2.12 µM | Competitive | [8][9] |
| Oxypurinol | - | - | Noncompetitive | [3] |
Note: IC50 values can vary depending on the experimental conditions, including substrate concentration.
Table 2: Clinical Efficacy in Lowering Serum Urate Levels
| Study Design | This compound Dose | Baseline Serum Urate (mg/dL) | Final Serum Urate (mg/dL) | Percentage of Patients Reaching Target (<6 mg/dL) | Source |
| Randomized Controlled Trial (12 months) | Dose escalation | 7.15 (± 1.6) | 5.65 (in dose escalation group) | 69% | [10] |
| Randomized Controlled Trial (12 months) | Continued current dose (control) | 7.15 (± 1.6) | 6.81 (in control group) | 32% | [10] |
| Cochrane Review (vs. Febuxostat 80 mg) | Up to 300 mg daily | - | - | 38% | [11] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for characterizing xanthine oxidase inhibition.
In Vitro Xanthine Oxidase Activity and Inhibition Assay
This protocol is based on spectrophotometric methods that measure the production of uric acid from xanthine.[12][13][14]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine solution (substrate)
-
Potassium phosphate buffer (e.g., 50-100 mM, pH 7.5-7.8)
-
This compound or other test inhibitors
-
Dimethyl sulfoxide (DMSO) for dissolving inhibitors
-
Spectrophotometer capable of measuring absorbance at 290-295 nm
-
96-well microplate or quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay is typically around 0.01-0.1 units/mL.
-
Prepare a stock solution of xanthine in the same buffer. A typical substrate concentration is 150 µM.
-
Prepare stock solutions of this compound and other test compounds in DMSO. Further dilutions can be made in the phosphate buffer. Ensure the final DMSO concentration in the assay does not affect enzyme activity (typically <1%).
-
-
Assay Mixture Preparation:
-
In a 96-well plate or cuvette, add the following in order:
-
Potassium phosphate buffer
-
Test inhibitor solution at various concentrations (or vehicle control - buffer with the same percentage of DMSO).
-
Xanthine oxidase solution.
-
-
Mix gently and pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).
-
-
Initiation of Reaction and Measurement:
-
Start the enzymatic reaction by adding the xanthine substrate solution.
-
Immediately begin monitoring the increase in absorbance at 290 nm or 295 nm, which corresponds to the formation of uric acid.
-
Record the absorbance at regular intervals for a set period (e.g., 3-30 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for the control and each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [(Activity_control - Activity_inhibitor) / Activity_control] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Determination of Inhibition Type (Kinetic Analysis)
This protocol, an extension of the inhibition assay, is used to determine whether the inhibition is competitive, non-competitive, or mixed-type.[14][15]
Procedure:
-
Perform the xanthine oxidase inhibition assay as described above, but with a key modification: for each fixed concentration of the inhibitor, vary the concentration of the xanthine substrate.
-
Measure the initial reaction rates for each combination of inhibitor and substrate concentration.
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]).
-
Analyze the plot:
-
Competitive inhibition: The lines will intersect on the y-axis (Vmax is unchanged, Km increases).
-
Non-competitive inhibition: The lines will intersect on the x-axis (Vmax decreases, Km is unchanged).
-
Mixed inhibition: The lines will intersect at a point other than the axes.
-
Visualizations
Signaling Pathway
Caption: Purine metabolism pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for assessing xanthine oxidase inhibition.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. ClinPGx [clinpgx.org]
- 6. This compound and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. herbmedpharmacol.com [herbmedpharmacol.com]
- 10. A randomised controlled trial of the efficacy and safety of this compound dose escalation to achieve target serum urate in people with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound for chronic gout - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revistabionatura.com [revistabionatura.com]
- 14. Virtual Screening Analysis and In-vitro Xanthine Oxidase Inhibitory Activity of Some Commercially Available Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Beyond Xanthine Oxidase: An In-depth Technical Guide to the Molecular Targets of Allopurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allopurinol, a cornerstone in the management of hyperuricemia and gout, is primarily recognized for its potent inhibition of xanthine oxidase. This action effectively curtails the production of uric acid, mitigating the clinical manifestations of these conditions. However, a growing body of evidence reveals that the pharmacological profile of this compound and its active metabolite, oxypurinol, extends beyond this singular target. This technical guide provides a comprehensive exploration of the molecular targets of this compound beyond xanthine oxidase, offering insights into its broader mechanisms of action that may contribute to its therapeutic effects and off-target interactions. We will delve into its influence on purine and pyrimidine metabolism, its antioxidant and anti-inflammatory properties, and its interactions with other key enzymes. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's multifaceted molecular interactions.
Modulation of Nucleotide Metabolism
This compound and its metabolites can significantly perturb the intricate pathways of purine and pyrimidine biosynthesis, not only as a direct consequence of xanthine oxidase inhibition but also through interactions with other key enzymes in these pathways.
Inhibition of Pyrimidine Biosynthesis
Feedback Inhibition of Purine Biosynthesis
The primary action of this compound, the inhibition of xanthine oxidase, leads to an accumulation of the purine bases hypoxanthine and xanthine[4]. The increased concentration of hypoxanthine allows for its greater salvage into inosine monophosphate (IMP) and subsequently into adenosine and guanosine monophosphates through the action of hypoxanthine-guanine phosphoribosyltransferase (HGPRT)[4]. This elevation in purine ribonucleotides is thought to exert feedback inhibition on amidophosphoribosyl transferase, the rate-limiting enzyme in de novo purine biosynthesis[4]. This secondary mechanism contributes to the overall reduction in purine synthesis. Quantitative data detailing the precise extent of this feedback inhibition in response to this compound therapy is not extensively characterized.
Interaction with Purine Nucleoside Phosphorylase (PNP)
Oxypurinol has been observed to exhibit weak allosteric inhibition of purine nucleoside phosphorylase (PNP)[5][6]. This compound-riboside, another metabolite, acts as a competitive inhibitor of PNP with a reported Ki of >200 μM[7]. While it is suggested that oxypurinol has a more potent inhibitory effect than this compound-riboside, a specific Ki value for oxypurinol has not been determined[6].
Antioxidant and Vasculoprotective Effects
Beyond its role in purine metabolism, this compound demonstrates significant antioxidant properties that contribute to its vasculoprotective effects, particularly in improving endothelial function. This activity is, at least in part, independent of its uric acid-lowering effect[8][9].
Direct Scavenging of Reactive Oxygen Species (ROS)
This compound and oxypurinol are effective scavengers of hydroxyl radicals (•OH), some of the most reactive and damaging ROS. The second-order rate constants for these reactions have been determined, highlighting their potential to directly mitigate oxidative stress[10].
Improvement of Endothelial Function
Clinically, this compound has been shown to improve endothelial dysfunction in various conditions, including chronic heart failure and chronic kidney disease[11][12]. This improvement is attributed to a reduction in vascular oxidative stress rather than solely to the lowering of uric acid levels[8][9]. The proposed mechanism involves the decreased production of superoxide radicals by xanthine oxidase, leading to increased bioavailability of nitric oxide (NO), a key mediator of vasodilation[11].
Anti-inflammatory Mechanisms
This compound exerts anti-inflammatory effects that are increasingly being recognized as a crucial component of its therapeutic profile. These effects are mediated through the modulation of key inflammatory signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor kappa B (NF-κB) pathway is a central regulator of inflammation. While the precise molecular interactions are still under investigation, this compound is thought to suppress the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
Attenuation of NLRP3 Inflammasome Activation
The NACHT, LRR and PYD domains-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that, when activated, triggers the maturation and release of the pro-inflammatory cytokines interleukin-1β (IL-1β) and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome in fibroblast-like synoviocytes stimulated with uric acid, an effect associated with a reduction in ROS production[13].
Metabolism of this compound by Aldehyde Oxidase
While xanthine oxidase can metabolize this compound, the primary enzyme responsible for its conversion to the active metabolite oxypurinol is aldehyde oxidase (AOX1)[4][14][15]. This metabolic pathway is crucial for the therapeutic efficacy of this compound, as oxypurinol has a much longer half-life than its parent compound[2][16].
Quantitative Data Summary
The following tables summarize the available quantitative data for the molecular interactions of this compound and its metabolites beyond xanthine oxidase.
| Target | Ligand | Parameter | Value | Organism/System | Reference |
| Hydroxyl Radical (•OH) | This compound | k2 (Rate Constant) | ~1 x 10⁹ M⁻¹s⁻¹ | In vitro | [10] |
| Hydroxyl Radical (•OH) | Oxypurinol | k2 (Rate Constant) | ~4 x 10⁹ M⁻¹s⁻¹ | In vitro | [10] |
| Purine Nucleoside Phosphorylase (PNP) | This compound-riboside | Ki | >200 μM | In vitro | [7] |
| Aldehyde Oxidase (AOX1) | This compound | Km | 1.1 mM | In vitro | [17][18] |
| Xanthine Oxidase (for metabolism) | This compound | Km | 0.5 mM | In vitro | [17][18] |
Experimental Protocols
This section provides an overview of the methodologies used to investigate the non-xanthine oxidase targets of this compound.
Assay for Orotate Phosphoribosyltransferase (OPRT) and Orotidylic Decarboxylase (ODC) Activity
-
Principle: The activity of OPRT is determined by measuring the consumption of its substrate, orotic acid. ODC activity is measured by the decarboxylation of orotidine monophosphate (OMP) to uridine monophosphate (UMP).
-
General Protocol (OPRT):
-
A cell lysate (e.g., from HeLa cells) is prepared.
-
Orotic acid is added to the lysate to initiate the enzymatic reaction.
-
At various time points, aliquots of the reaction mixture are taken.
-
The reaction is stopped, and the remaining orotic acid is quantified. One method involves a fluorogenic reaction with 4-trifluoromethylbenzamidoxime (4-TFMBAO), where the decrease in fluorescence correlates with OPRT activity[19][20][21][22].
-
-
General Protocol (ODC):
-
The assay mixture typically contains a buffer, the substrate OMP, and the enzyme source (e.g., purified enzyme or cell lysate).
-
The reaction is monitored by the decrease in absorbance at a specific wavelength (e.g., 282-300 nm) corresponding to the conversion of OMP to UMP[23].
-
For studying the effect of this compound, its metabolites (e.g., this compound ribonucleotide) would be included in the reaction mixture.
-
Assay for NF-κB Activation (Nuclear Translocation)
-
Principle: In its inactive state, NF-κB resides in the cytoplasm bound to its inhibitor, IκB. Upon activation, IκB is degraded, and NF-κB translocates to the nucleus. This translocation can be visualized and quantified.
-
General Protocol:
-
Cells (e.g., HeLa cells or macrophages) are cultured and seeded in multi-well plates.
-
Cells are pre-treated with this compound or vehicle control for a specified duration.
-
NF-κB activation is stimulated with an appropriate agent (e.g., TNF-α or IL-1α).
-
Cells are fixed and permeabilized.
-
Immunofluorescence staining is performed using a primary antibody against an NF-κB subunit (e.g., p65/RelA) and a fluorescently labeled secondary antibody. The nucleus is counterstained with a DNA dye (e.g., DAPI).
-
Images are acquired using high-content fluorescence microscopy.
-
Image analysis software is used to quantify the fluorescence intensity of NF-κB in the cytoplasm and nucleus, allowing for the determination of the extent of nuclear translocation.
-
Assay for NLRP3 Inflammasome Activation
-
Principle: NLRP3 inflammasome activation is a two-step process: priming and activation. Activation leads to the cleavage of caspase-1 and the subsequent maturation and release of IL-1β. These downstream events are measured to assess inflammasome activity.
-
General Protocol:
-
Immune cells, such as bone marrow-derived macrophages (BMDMs) or fibroblast-like synoviocytes (FLS), are cultured.
-
Priming (Signal 1): Cells are treated with a priming agent, typically lipopolysaccharide (LPS), to upregulate the expression of NLRP3 and pro-IL-1β.
-
Cells are then treated with this compound or a vehicle control.
-
Activation (Signal 2): An NLRP3 activator, such as monosodium urate (MSU) crystals or nigericin, is added to trigger inflammasome assembly and activation.
-
The cell culture supernatant is collected to measure the levels of secreted IL-1β and caspase-1 activity using ELISA or specific activity assays.
-
Cell lysates can be analyzed by Western blotting to detect the cleaved forms of caspase-1 and IL-1β, as well as the expression levels of NLRP3 and ASC.
-
ROS production can be measured using fluorescent probes like DCFH-DA via flow cytometry.
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's metabolic pathways and interactions with nucleotide synthesis.
Caption: this compound's modulation of NF-κB and NLRP3 inflammasome pathways.
Caption: Workflow for assessing this compound's effect on NLRP3 inflammasome activation.
Conclusion
The therapeutic actions of this compound are more complex than its well-established role as a xanthine oxidase inhibitor. This guide has illuminated several additional molecular targets and pathways through which this compound and its metabolites may exert their effects. These include the modulation of purine and pyrimidine biosynthesis, direct antioxidant activity through the scavenging of reactive oxygen species, and the attenuation of key inflammatory signaling cascades involving NF-κB and the NLRP3 inflammasome.
While quantitative data for some of these interactions, particularly the inhibition constants for enzymes in the pyrimidine pathway, remain to be fully elucidated, the existing evidence strongly supports a broader pharmacological profile for this compound. A deeper understanding of these off-target effects is paramount for the rational design of new therapeutic strategies and for anticipating potential drug-drug interactions. Further research is warranted to precisely quantify the contributions of these alternative mechanisms to the overall clinical efficacy and safety profile of this compound. This will undoubtedly pave the way for optimizing its current use and exploring new therapeutic applications for this long-standing medication.
References
- 1. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: alteration in pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the coordinate activity and liability of orotidylate phosphoribosyltransferase and decarboxylase in human erythrocytes, and the effects of this compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mechanistic study of this compound oxidation using aldehyde oxidase, xanthine oxidase and cytochrome P450 enzymes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound and oxypurinol are hydroxyl radical scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 15. ClinPGx [clinpgx.org]
- 16. Oxypurinol, this compound and this compound-1-riboside in plasma following an acute overdose of this compound in a patient with advanced chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Structural Mechanisms of NLRP3 Inflammasome Assembly and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanism of this compound-mediated increase in enzyme activity in man - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Free radical scavenging and antioxidant activity of this compound and oxypurinol in experimental lens-induced uveitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. This compound enhances the activity of hypoxanthine-guanine phosphoribosyltransferase in inflammatory bowel disease patients during low-dose thiopurine therapy: preliminary data of an ongoing series - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Allopurinol and its Active Metabolite Oxypurinol in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and analytical methodologies related to allopurinol and its primary active metabolite, oxypurinol. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and clinical research.
Core Concepts: Pharmacokinetics and Pharmacodynamics
This compound is a cornerstone in the management of hyperuricemia and gout.[1] Its therapeutic efficacy is largely attributed to its active metabolite, oxypurinol.[1][2] Understanding the distinct and synergistic roles of both compounds is critical for effective research and development.
Pharmacokinetic Profile
This compound is rapidly absorbed and metabolized to oxypurinol, which has a significantly longer half-life and is primarily responsible for the sustained therapeutic effect.[3][4] The following tables summarize the key pharmacokinetic parameters for both this compound and oxypurinol in humans with normal renal function.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Oral Bioavailability | 79 ± 20% | [1][3] |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | [1][3] |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | [1][3] |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | [1][3] |
| Protein Binding | Negligible | [2][5] |
Table 2: Pharmacokinetic Parameters of Oxypurinol
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 23.3 ± 6.0 hours | [1][3] |
| Apparent Oral Clearance (CL/F) | 0.31 ± 0.07 mL/min/kg | [1][3] |
| Apparent Volume of Distribution (Vd/F) | 0.59 ± 0.16 L/kg | [1][3] |
| Renal Clearance (CLR) relative to Creatinine Clearance | 0.19 ± 0.06 | [1][3] |
| Protein Binding | Negligible | [2][5] |
Pharmacodynamic Profile
The primary pharmacodynamic effect of this compound and oxypurinol is the inhibition of xanthine oxidase, the enzyme responsible for the final two steps of purine catabolism leading to the production of uric acid.[2][6]
Table 3: Pharmacodynamic Parameters of this compound and Oxypurinol
| Parameter | Compound | Value | Reference |
| IC50 for Xanthine Oxidase | This compound | 0.2-50 µM | [7] |
| Therapeutic Plasma Concentration | Oxypurinol | 30-100 µmol/L (5-15 mg/L) | [8][9] |
| Target Plasma Concentration for Gout Management | Oxypurinol | >100 µmol/L (>15.2 mg/L) |
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by modulating the purine metabolism pathway. A structural analog of hypoxanthine, this compound, and its metabolite oxypurinol, are potent inhibitors of xanthine oxidase.[2][6]
The logical relationship of this compound's metabolism and its inhibitory action on xanthine oxidase is a key aspect of its pharmacology.
Experimental Protocols for Quantification in Biological Matrices
Accurate quantification of this compound and oxypurinol in biological samples is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.
HPLC-UV Method for Human Serum
This section details a validated HPLC-UV method for the simultaneous quantification of this compound and oxypurinol in human serum.
-
Sample Preparation:
-
To 100 µL of serum, add an internal standard (e.g., Acyclovir).
-
Precipitate proteins by adding a suitable agent (e.g., trichloroacetic acid).[7]
-
Vortex the mixture and centrifuge.
-
The supernatant is collected for analysis.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: 0.5-10 mg/L for this compound and 1-40 mg/L for oxypurinol.
-
Lower Limit of Quantification (LLOQ): 0.5 mg/L for this compound and 1 mg/L for oxypurinol.
-
Precision and Accuracy: Intra- and inter-day precision with coefficients of variation <15% and accuracy within ±15%.
-
LC-MS/MS Method for Human Plasma
A highly sensitive and specific LC-MS/MS method for the simultaneous determination of this compound and oxypurinol in human plasma is described below.
-
Sample Preparation:
-
To 100 µL of plasma, add a deuterated internal standard (e.g., this compound-d2).
-
Perform protein precipitation with acetonitrile containing 1.0% formic acid.
-
Vortex and centrifuge the sample.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Hypersil Gold C18 column (150 mm × 4.6 mm, 5 µm).
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (98:2, v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 137.0 → 109.9.
-
Oxypurinol: m/z 153.1 → 136.0.
-
This compound-d2 (IS): m/z 139.0 → 111.9.
-
-
-
Validation Parameters:
-
Linearity: 60.0-6000 ng/mL for this compound and 80.0-8000 ng/mL for oxypurinol.
-
Recovery: 85.36% to 91.20% for both analytes and the internal standard.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for the quantification of this compound and oxypurinol in plasma samples using LC-MS/MS.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. longdom.org [longdom.org]
- 3. Quantitative liquid chromatography of this compound and oxypurinol in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ovid.com [ovid.com]
- 7. researchgate.net [researchgate.net]
- 8. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Allopurinol's Impact on Endothelial Function and Vascular Oxidative Stress: A Technical Guide
Abstract
Endothelial dysfunction, an early event in the pathogenesis of atherosclerosis and cardiovascular disease, is strongly linked to vascular oxidative stress. Allopurinol, a structural isomer of hypoxanthine, is a well-established inhibitor of the enzyme xanthine oxidase (XO), primarily used for the treatment of hyperuricemia and gout. Emerging evidence, however, highlights a significant role for this compound in improving endothelial function. This effect is now understood to be mediated predominantly by the drug's potent antioxidant properties, stemming from the reduction of XO-derived reactive oxygen species (ROS), rather than its urate-lowering action. This technical guide provides an in-depth analysis of the mechanisms, quantitative evidence, and experimental protocols relevant to understanding this compound's impact on the vascular endothelium. It is intended for researchers, scientists, and drug development professionals engaged in cardiovascular research.
The Xanthine Oxidase Pathway and Vascular Oxidative Stress
The enzyme xanthine oxidase (XO) is a critical source of reactive oxygen species within the vascular wall.[1][2] It catalyzes the final two steps of purine metabolism, converting hypoxanthine to xanthine and subsequently xanthine to uric acid. During this process, molecular oxygen is reduced, leading to the generation of superoxide anion (O₂•⁻) and hydrogen peroxide (H₂O₂).[1]
In a state of vascular health, nitric oxide (NO), synthesized by endothelial nitric oxide synthase (eNOS), is a key signaling molecule that promotes vasodilation and inhibits inflammation and platelet aggregation. However, the superoxide anion produced by XO can rapidly react with and scavenge NO, forming peroxynitrite (ONOO⁻).[1] This reaction has two major pathological consequences: it drastically reduces the bioavailability of NO, impairing endothelium-dependent vasodilation, and it generates peroxynitrite, a potent oxidant that can cause further cellular damage. This cascade is a central mechanism by which increased XO activity contributes to endothelial dysfunction.[3][4]
This compound's Mechanism of Action on the Endothelium
This compound functions as a competitive inhibitor of xanthine oxidase. By binding to the enzyme's active site, it prevents the metabolism of purines and, crucially, abrogates the associated production of ROS.[4] This reduction in vascular oxidative stress is the primary mechanism by which this compound improves endothelial function.[4][5] By decreasing superoxide levels, this compound prevents the scavenging of NO, thereby increasing its bioavailability and restoring endothelium-dependent vasodilation.[4]
A key finding in the field is that this beneficial vascular effect is independent of uric acid reduction.[5][6] Studies comparing this compound with uricosuric agents (drugs that lower uric acid by increasing its excretion, such as probenecid) have shown that while both effectively lower serum urate, only this compound improves endothelial function.[4][6] This demonstrates that the therapeutic benefit is derived from the inhibition of ROS production, not the reduction of circulating uric acid.
Quantitative Evidence from Clinical Studies
Numerous clinical trials and meta-analyses have quantified the effects of this compound on endothelial function and oxidative stress. The data consistently show significant improvements in vascular reactivity and reductions in biomarkers of oxidative damage.
Impact on Endothelial Function
Endothelial function is most commonly assessed by measuring flow-mediated dilation (FMD) of the brachial artery or by forearm blood flow (FBF) responses to acetylcholine.
| Study Type | Patient Population | No. of Subjects | This compound Effect on Endothelial Function | Reference |
| Meta-analysis | Chronic Heart Failure (CHF) | 197 | Significant Improvement : Standardized Mean Difference (SMD) = 0.776 | [7] |
| Meta-analysis | Chronic Kidney Disease (CKD) | 183 | Significant Improvement : SMD = 0.350 | [7] |
| Meta-analysis | Type 2 Diabetes Mellitus | 170 | No significant effect | [7] |
| Meta-analysis | Various (10 RCTs) | 670 | Significant FMD Increase : Weighted Mean Difference (WMD) = 1.79% | [8][9] |
| Meta-analysis | Various (22 studies) | 1472 | Significant FMD Increase : WMD = 1.46% | [10] |
Table 1: Summary of Meta-Analyses on this compound and Endothelial Function
Dose-ranging studies have been particularly insightful, demonstrating a clear dose-response relationship.
| Patient Population | Treatment Group | Forearm Blood Flow (% change from baseline) | Key Finding | Reference |
| Chronic Heart Failure | Placebo | 73.96 ± 10.29 | Dose-dependent improvement in endothelial function. | [6] |
| This compound 300 mg/day | 152.10 ± 18.21 | [6] | ||
| This compound 600 mg/day | 240.31 ± 38.19 | [6] |
Table 2: Dose-Response Effect of this compound on Endothelium-Dependent Vasodilation
Impact on Oxidative Stress Markers
The improvement in endothelial function is accompanied by a reduction in circulating biomarkers of oxidative stress.
| Study Population | Biomarker | Treatment | Result | Reference |
| Chronic Heart Failure | Plasma Malondialdehyde (MDA) | This compound 300 mg/day | Significant Reduction : 346 nmol/L vs 461 nmol/L (Placebo) | [11] |
| Chronic Heart Failure | Plasma Allantoin | This compound 300 mg/day | Significant Reduction : 20% decrease from baseline | [1][3] |
| Chronic Kidney Disease | Serum Malondialdehyde (MDA) | This compound | Significant Reduction : 87 nmol/L vs 108 nmol/L (Baseline) | [12] |
Table 3: Effect of this compound on Biomarkers of Oxidative Stress
Key Experimental Protocols
The assessment of endothelial function and oxidative stress requires specific and validated methodologies.
Assessment of Endothelial Function
Flow-Mediated Dilation (FMD) FMD is a non-invasive ultrasound-based technique that measures the ability of an artery to dilate in response to an increase in blood flow and shear stress.[13] It is a widely accepted measure of NO bioavailability and endothelial health.
-
Protocol Outline:
-
Baseline Measurement: A high-frequency ultrasound probe is used to acquire a clear longitudinal image of the brachial artery. Baseline diameter and blood flow velocity are recorded.
-
Induction of Reactive Hyperemia: A blood pressure cuff is placed on the forearm distal to the ultrasound probe and inflated to a suprasystolic pressure (typically 200-250 mmHg) for 5 minutes. This occludes arterial inflow and induces ischemia.
-
Post-Occlusion Measurement: The cuff is rapidly deflated. The resulting surge in blood flow (reactive hyperemia) increases shear stress on the endothelium, stimulating NO release and causing vasodilation.
-
Data Acquisition: The brachial artery diameter is continuously monitored for 2-3 minutes post-deflation. The peak diameter is identified, typically occurring 60-90 seconds after cuff release.
-
Calculation: FMD is calculated as the percentage change in artery diameter from baseline to its peak post-occlusion. FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100
-
Venous Occlusion Plethysmography This invasive technique provides a detailed assessment of vascular reactivity in the forearm microcirculation by measuring blood flow changes in response to infused vasoactive drugs.[6][11]
-
Protocol Outline:
-
Cannulation: A cannula is inserted into the brachial artery of one arm for drug infusion.
-
Plethysmography Setup: Strain gauges are placed around both forearms to measure changes in circumference, which correlate with blood volume and flow.
-
Drug Infusion: Vasoactive agents are infused at increasing doses.
-
Flow Measurement: During infusions, cuffs on the wrist are inflated to exclude hand circulation, and cuffs on the upper arm are cyclically inflated to venous occlusion pressure, causing the forearm to swell with arterial inflow. The rate of this swelling is measured by the strain gauge to determine forearm blood flow (FBF), typically expressed in mL/100mL/min.
-
Assessment of Vascular Oxidative Stress
Measurement of Lipid Peroxidation Products ROS-mediated damage to lipids generates stable byproducts that can be measured in plasma, serum, or urine as biomarkers of systemic oxidative stress.
-
Malondialdehyde (MDA): Often measured using the Thiobarbituric Acid Reactive Substances (TBARS) assay.[15] In this colorimetric assay, MDA (a product of lipid peroxidation) reacts with thiobarbituric acid under high temperature and acidic conditions to form a pink-colored complex, which is quantified spectrophotometrically.[15]
-
F2-Isoprostanes: These prostaglandin-like compounds are formed from the free radical-catalyzed peroxidation of arachidonic acid.[16] They are considered a highly accurate and specific marker of lipid peroxidation and can be measured using techniques like enzyme-linked immunosorbent assay (ELISA) or gas chromatography-mass spectrometry (GC-MS).[15][16]
In Vivo Assessment with Vitamin C Co-infusion Vitamin C (ascorbic acid) is a potent antioxidant that can scavenge superoxide. This property is used as a pharmacological tool during plethysmography to probe for the presence of oxidative stress.[4]
-
Protocol Rationale: If endothelial dysfunction is caused by excess superoxide scavenging NO, then co-infusing Vitamin C with acetylcholine should neutralize the superoxide, increase NO availability, and improve the vasodilatory response. The degree of improvement reflects the extent of superoxide-mediated dysfunction.
-
Experimental Logic: A study by George et al. (2006) elegantly used this technique.[5][6] They found that in patients on placebo or 300 mg this compound, Vitamin C co-infusion significantly improved FBF, indicating residual oxidative stress. However, in patients treated with 600 mg this compound, Vitamin C provided no additional benefit.[6] This demonstrated that the high dose of this compound had so profoundly reduced vascular oxidative stress that there was no longer a significant superoxide burden for Vitamin C to neutralize.[5][6]
References
- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. High-dose this compound improves endothelial function by profoundly reducing vascular oxidative stress and not by lowering uric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. This compound and endothelial function: A systematic review with meta‐analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of this compound on Endothelial Function: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 10. Efficacy of this compound in Improving Endothelial Dysfunction: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ahajournals.org [ahajournals.org]
- 12. researchgate.net [researchgate.net]
- 13. ahajournals.org [ahajournals.org]
- 14. Overview of the Assessment of Endothelial Function in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluating Oxidative Stress in Human Cardiovascular Disease: Methodological Aspects and Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allopurinol, a cornerstone in the management of hyperuricemia and gout for decades, is now emerging as a molecule of significant interest in a spectrum of non-gout-related pathologies. Its primary mechanism, the inhibition of xanthine oxidase, not only curtails uric acid production but also mitigates oxidative stress, a key pathogenic driver in cardiovascular, renal, and neurological diseases. This technical guide delves into the expanding evidence base for this compound's therapeutic potential beyond gout, providing a comprehensive overview of its effects in cardiovascular diseases, chronic kidney disease, and neurological disorders. We present quantitative data from key clinical trials, detailed experimental protocols for assessing its biochemical and physiological effects, and visualizations of the core signaling pathways influenced by this compound. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the repurposing and further development of this compound and other xanthine oxidase inhibitors.
Introduction: Beyond Uric Acid Reduction
This compound is a structural analogue of hypoxanthine and a potent inhibitor of xanthine oxidase, the enzyme responsible for the final two steps in purine metabolism that lead to the production of uric acid. While its efficacy in preventing gout attacks is well-established, a growing body of research highlights the pleiotropic effects of this compound, primarily stemming from its ability to reduce the generation of reactive oxygen species (ROS) during the conversion of hypoxanthine to xanthine and xanthine to uric acid. This antioxidant property positions this compound as a promising therapeutic agent for conditions where oxidative stress plays a pivotal pathophysiological role.
Cardiovascular Diseases
The role of oxidative stress in the pathogenesis of cardiovascular diseases, including hypertension, atherosclerosis, and heart failure, is well-documented. Xanthine oxidase is a significant source of vascular oxidative stress, contributing to endothelial dysfunction, inflammation, and myocardial injury.
Quantitative Data from Clinical Trials
The efficacy of this compound in improving cardiovascular outcomes has been investigated in numerous clinical trials. While some larger trials have yielded neutral results, several smaller and meta-analytic studies suggest potential benefits, particularly in specific patient populations.
| Study/Meta-analysis | Population | Intervention | Key Quantitative Outcomes |
| ALL-HEART (2022) [1][2][3] | 5,721 patients with ischemic heart disease | This compound (up to 600 mg/day) vs. usual care | Primary outcome (composite of non-fatal myocardial infarction, non-fatal stroke, or cardiovascular death): 11.0% in this compound group vs. 11.3% in usual care group (HR 1.04, 95% CI 0.89 to 1.21). All-cause mortality: 10.1% vs. 10.6% (HR 1.02, 95% CI 0.87 to 1.20). |
| Meta-analysis (2023) [4] | 21 RCTs (22,806 patients) with cardiovascular disease | This compound vs. placebo/usual care | Cardiovascular death: RR 0.60 (95% CI 0.33–1.11). All-cause death: RR 0.90 (95% CI 0.72–1.12). |
| Meta-analysis (2018) [5] | 10 RCTs (670 subjects) | This compound vs. placebo | Flow-mediated dilation (FMD): Weighted mean difference of 1.79% (95% CI 1.01–2.56). |
| Study in Metabolic Syndrome (2008) [6] | 50 patients with metabolic syndrome | This compound (300 mg/day) vs. placebo for 1 month | FMD increased from 8.0 ± 0.5% to 11.8 ± 0.6% in the this compound group. Malondialdehyde (MDA) levels were significantly reduced. Myeloperoxidase levels were reduced from 56.1 ± 3.4 ng/ml to 44.4 ± 2.4 ng/ml. |
| Study in Chronic Heart Failure (2002) [7] | 11 patients with chronic heart failure | This compound (300 mg/day) vs. placebo for 1 month | Forearm blood flow response to acetylcholine increased by 181 ± 19% with this compound vs. 120 ± 22% with placebo. Plasma MDA was reduced (346 ± 128 nmol/L vs. 461 ± 101 nmol/L). |
Key Experimental Protocols
Principle: FMD is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation, which is largely mediated by nitric oxide (NO). A temporary occlusion of the brachial artery induces ischemia, and the subsequent reperfusion leads to a shear stress-induced release of NO and vasodilation.
Protocol Outline: [8][9][10][11][12]
-
Patient Preparation: Patients should fast for at least 8-12 hours and refrain from smoking, caffeine, and vigorous exercise for at least 24 hours before the measurement.
-
Positioning: The patient lies supine in a quiet, temperature-controlled room. The arm is extended and supported.
-
Baseline Imaging: A high-resolution ultrasound transducer (7-12 MHz) is used to obtain a longitudinal image of the brachial artery, 2-15 cm above the antecubital fossa. Baseline artery diameter and blood flow velocity are recorded for at least 1 minute.
-
Occlusion: A blood pressure cuff is placed on the forearm, distal to the ultrasound probe, and inflated to at least 50 mmHg above systolic blood pressure for 5 minutes to induce reactive hyperemia.
-
Post-Occlusion Imaging: The cuff is rapidly deflated, and the brachial artery diameter and blood flow are continuously recorded for at least 3 minutes.
-
Data Analysis: The FMD is calculated as the percentage change in the peak post-occlusion artery diameter from the baseline diameter.
Principle: Ligation of a coronary artery in an animal model mimics human myocardial infarction, allowing for the investigation of therapeutic interventions on infarct size and cardiac function.
Protocol Outline (Canine Model): [6][13][14]
-
Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and ventilated. A thoracotomy is performed to expose the heart.
-
Instrumentation: Catheters are placed to monitor blood pressure and heart rate. A snare occluder is placed around the left circumflex coronary artery.
-
Ischemia: The coronary artery is occluded for a defined period (e.g., 90 minutes).
-
Reperfusion: The snare is released to allow for reperfusion (e.g., 6 hours).
-
This compound Administration: this compound can be administered intravenously or orally at various time points before ischemia and/or during reperfusion. A common regimen is a pre-treatment dose followed by a dose just before occlusion.[13]
-
Infarct Size Assessment: At the end of the reperfusion period, the heart is excised. The area at risk is delineated by perfusing the coronary arteries with a dye, and the infarcted tissue is identified using a stain such as triphenyltetrazolium chloride (TTC). The infarct size is expressed as a percentage of the area at risk.
Signaling Pathway Visualization
Caption: this compound's mechanism in improving endothelial function.
Chronic Kidney Disease (CKD)
Hyperuricemia is a common finding in patients with CKD and has been implicated in its progression. The proposed mechanisms include uric acid-induced endothelial dysfunction, inflammation, and activation of the renin-angiotensin system.
Quantitative Data from Clinical Trials
The impact of this compound on the progression of CKD has been a subject of intense research, with some studies showing a benefit while others report neutral findings.
| Study/Meta-analysis | Population | Intervention | Key Quantitative Outcomes |
| CKD-FIX (2020) [5][15][16] | 369 patients with stage 3 or 4 CKD | This compound (100-300 mg/day) vs. placebo | Change in eGFR: -3.33 ml/min/1.73m² per year in this compound group vs. -3.23 ml/min/1.73m² per year in placebo group (p=0.85). |
| PERL (2020) [15] | 267 patients with type 1 diabetes and early-to-moderate diabetic kidney disease | This compound (200-400 mg/day) vs. placebo | No significant difference in the decline of eGFR between groups. |
| Meta-analysis (2024) [17] | 4 RCTs (698 participants) with CKD | This compound vs. placebo | This compound significantly increased eGFR (SMD, 2.04; 95% CI, 0.60–3.49). This compound significantly decreased serum uric acid (SMD, -5.16; 95% CI, -8.31 to -2.01). |
| Goicoechea et al. (2010) [18] | 113 patients with CKD (eGFR <60 ml/min) | This compound (100 mg/day) vs. control | After 24 months, eGFR increased by 1.3 ± 1.3 ml/min/1.73m² in the this compound group and decreased by 3.3 ± 1.2 ml/min/1.73m² in the control group. This compound reduced cardiovascular events by 71%. |
| UK cohort study (2022) [19] | 10,716 this compound initiators vs. 10,716 non-users with gout and CKD 3-4 | This compound | This compound initiators had an adjusted mean increase in eGFR of 0.81 mL/min (95% CI 0.57–1.05) greater than non-users at one year. |
Key Experimental Protocols
Principle: eGFR is a calculated measure of how well the kidneys are filtering waste from the blood. It is typically estimated from serum creatinine levels using specific equations.
Calculation Method (CKD-EPI 2021 Equation): [7][20][21][22][23] The 2021 Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equation is recommended: eGFR = 142 x min(Scr/κ, 1)α x max(Scr/κ, 1)-1.200 x 0.9938Age x 1.012 [if female] Where:
-
Scr is serum creatinine in mg/dL
-
κ is 0.7 for females and 0.9 for males
-
α is -0.241 for females and -0.302 for males
-
min indicates the minimum of Scr/κ or 1
-
max indicates the maximum of Scr/κ or 1
Principle: Induction of diabetes in rodents, often with streptozotocin (STZ), leads to hyperglycemia and subsequent renal damage that mimics human diabetic nephropathy.
Protocol Outline (Rat Model): [24]
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Induction of Diabetes: A single intraperitoneal injection of STZ (e.g., 60 mg/kg) dissolved in citrate buffer is administered. Control animals receive the buffer alone. Diabetes is confirmed by measuring blood glucose levels.
-
This compound Treatment: this compound can be administered in drinking water or by oral gavage. A typical dose is 10 mg/kg/day.[24]
-
Monitoring: Blood glucose, body weight, and urinary albumin excretion are monitored regularly.
-
Endpoint Analysis: After a set period (e.g., 8 weeks), animals are sacrificed. Kidneys are harvested for histological analysis (e.g., PAS staining for glomerulosclerosis) and measurement of markers of inflammation and oxidative stress.
Signaling Pathway Visualization
Caption: Putative mechanisms of this compound in slowing CKD progression.
Neurological Disorders
Oxidative stress is a key contributor to neuronal damage in various neurological conditions, including Alzheimer's disease and other neurodegenerative disorders. Xanthine oxidase is expressed in the brain and its activity is elevated in these conditions.
Quantitative Data from Clinical and Observational Studies
While large-scale randomized controlled trials are lacking, observational studies suggest a potential neuroprotective role for this compound.
| Study/Meta-analysis | Population | Study Type | Key Quantitative Outcomes |
| Population-based case-control study (2023) [21][25] | 334,387 U.S. Medicare beneficiaries | Case-control | This compound use was associated with a 13% to 34% lower risk for Alzheimer's disease, Parkinson's disease, and ALS. |
| Meta-analysis (2022) [26][27] | 4 case-control studies | Meta-analysis | Pooled odds ratio for dementia with this compound exposure was 0.91 (95% CI = 0.87–0.95). |
| Meta-analysis (2024) [11][28][29] | 9 prospective cohort studies | Meta-analysis | This compound exposure was associated with a slightly increased risk of dementia (RR: 2.28, 95% CI 2.00, 2.60). |
| Jurevics et al. (2025) [17] | 8 patients with Adenylosuccinate Lyase Deficiency | Phase II clinical trial | Younger patients showed improved Vineland Adaptive Behavior Scale scores and reduced hyperactivity, correlated with decreased urinary SAICAr levels. |
Note: The conflicting results from meta-analyses highlight the need for further well-designed studies to clarify the relationship between this compound and dementia risk.
Key Experimental Protocols
Principle: Oxidative stress can be quantified by measuring the byproducts of lipid peroxidation, such as malondialdehyde (MDA), and the activity of antioxidant enzymes like superoxide dismutase (SOD).
Thiobarbituric Acid Reactive Substances (TBARS) Assay for MDA: [30][31][32][33][34]
-
Sample Preparation: Tissue is homogenized in a suitable buffer (e.g., cold 1.15% KCl).
-
Reaction: The homogenate is mixed with a solution of thiobarbituric acid (TBA) in an acidic medium.
-
Incubation: The mixture is heated (e.g., at 90-100°C for 60 minutes) to allow the reaction between MDA and TBA to form a colored adduct.
-
Measurement: After cooling and centrifugation, the absorbance of the supernatant is measured spectrophotometrically at 532 nm.
-
Quantification: The MDA concentration is determined by comparison with a standard curve generated using a known concentration of MDA or a precursor like 1,1,3,3-tetraethoxypropane.
Superoxide Dismutase (SOD) Activity Assay: [19][35][36][37][38]
-
Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection agent that reacts with the superoxide to produce a colored product (e.g., WST-1). SOD in the sample will inhibit this reaction.
-
Reaction Mixture: A reaction mixture containing the superoxide-generating system and the detection agent is prepared.
-
Sample Addition: The sample containing SOD is added to the reaction mixture.
-
Incubation: The reaction is incubated for a specific time at a controlled temperature.
-
Measurement: The absorbance of the colored product is measured spectrophotometrically.
-
Calculation: The SOD activity is calculated as the percentage of inhibition of the colorimetric reaction.
Principle: Intracerebroventricular injection of streptozotocin (STZ) in rodents induces a state of insulin resistance in the brain and oxidative stress, leading to cognitive deficits and pathological changes that resemble some aspects of sporadic Alzheimer's disease.
Protocol Outline (Mouse Model): [16]
-
Animal Model: Swiss albino mice are commonly used.
-
Induction of Alzheimer's-like Pathology: A single intracerebroventricular injection of STZ (e.g., 3 mg/kg) is administered.
-
This compound Administration: this compound is administered, for example, for 7 consecutive days starting from a specific day post-STZ injection.
-
Behavioral Testing: Cognitive function is assessed using tests such as the Morris Water Maze (MWM) and passive avoidance tests.
-
Biochemical and Histological Analysis: After behavioral testing, the brains are harvested for the measurement of biochemical markers (e.g., acetylcholinesterase activity, oxidative stress markers) and histological examination (e.g., for amyloid deposition and neuroinflammation).
Signaling Pathway Visualization
Caption: this compound's potential neuroprotective mechanism of action.
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant potential of this compound in a range of non-gout-related pathologies. Its ability to mitigate oxidative stress through the inhibition of xanthine oxidase provides a compelling mechanistic rationale for its use in cardiovascular, renal, and neurological diseases.
However, the clinical evidence remains mixed in some areas, highlighting the need for further well-designed, adequately powered randomized controlled trials. Future research should focus on:
-
Identifying specific patient populations that are most likely to benefit from this compound therapy.
-
Optimizing dosing strategies for different indications.
-
Elucidating the full spectrum of this compound's molecular targets and signaling pathways , including its uric acid-independent effects.
-
Developing novel xanthine oxidase inhibitors with improved efficacy and safety profiles.
The journey of this compound from a gout medication to a potential multi-target therapeutic agent is a testament to the value of drug repurposing and the continuous exploration of established pharmacological agents. For researchers and drug development professionals, this compound and the xanthine oxidase pathway represent a fertile ground for innovation and the development of new treatments for some of the most challenging diseases of our time.
References
- 1. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 2. This compound and Cardiovascular Outcomes in Patients With Ischemic Heart Disease - American College of Cardiology [acc.org]
- 3. This compound and cardiovascular outcomes in patients with ischaemic heart disease: the ALL-HEART RCT and economic evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for Secondary Prevention in Patients with Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of this compound on the Progression of Chronic Kidney Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Assessment of flow-mediated dilation in humans: a methodological and physiological guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 12. youtube.com [youtube.com]
- 13. Reduction of the size of infarction by this compound in the ischemic-reperfused canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Limitation of infarct size for 24 hours by combined treatment with this compound plus verapamil during acute myocardial infarction in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jwatch.org [jwatch.org]
- 16. researchers.cdu.edu.au [researchers.cdu.edu.au]
- 17. Efficacy and Safety of this compound on Chronic Kidney Disease Progression: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Effect of this compound in Chronic Kidney Disease Progression and Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 19. assaygenie.com [assaygenie.com]
- 20. reference.medscape.com [reference.medscape.com]
- 21. droracle.ai [droracle.ai]
- 22. Measurement of kidney function | UK Kidney Association [ukkidney.org]
- 23. my.clevelandclinic.org [my.clevelandclinic.org]
- 24. Quercetin and this compound Ameliorate Kidney Injury in STZ-Treated Rats with Regulation of Renal NLRP3 Inflammasome Activation and Lipid Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. barrowneuro.org [barrowneuro.org]
- 26. karger.com [karger.com]
- 27. This compound use and the risk of dementia: A meta-analysis of case–control studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Malondialdehyde (MDA) content measurement (TBARS assay) [bio-protocol.org]
- 31. ethosbiosciences.com [ethosbiosciences.com]
- 32. nwlifescience.com [nwlifescience.com]
- 33. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 34. db.cngb.org [db.cngb.org]
- 35. resources.novusbio.com [resources.novusbio.com]
- 36. cdn.caymanchem.com [cdn.caymanchem.com]
- 37. abcam.com [abcam.com]
- 38. resources.bio-techne.com [resources.bio-techne.com]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Allopurinol Quantification
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the quantitative determination of Allopurinol in pharmaceutical formulations using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Introduction
This compound is a xanthine oxidase inhibitor used in the treatment of hyperuricemia and gout.[1] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a robust, isocratic reversed-phase HPLC method for the determination of this compound. The method is validated according to the International Council for Harmonisation (ICH) guidelines.[1]
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this method. The chromatographic conditions are summarized in the table below.
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity or equivalent |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm |
| Mobile Phase | Acetonitrile and pH 4.6 Buffer (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Run Time | 3.0 minutes |
Reagents and Solutions
-
This compound Reference Standard: Of known purity.
-
Acetonitrile: HPLC grade.
-
Water: HPLC grade or ultrapure water.
-
Buffer Preparation (pH 4.6): A suitable buffer, such as ammonium acetate or potassium dihydrogen phosphate, should be prepared and its pH adjusted to 4.6.[2]
-
Mobile Phase Preparation: Mix acetonitrile and the pH 4.6 buffer in a 50:50 volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.[1]
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 100 mg of this compound reference standard in the mobile phase in a 100 mL volumetric flask.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 2.5-15 µg/mL).[1]
-
Sample Preparation (from Tablets): Weigh and finely powder a representative number of tablets. Transfer a quantity of the powder equivalent to 100 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter. Further dilute this solution with the mobile phase to a final concentration within the calibration range.[3]
Method Validation Summary
The described HPLC method has been validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters from various studies is presented below for comparison.
| Parameter | Method 1[1] | Method 2[4] | Method 3[5] | Method 4[6] |
| Linearity Range (µg/mL) | 2.5 - 15 | - | - | 0.1 - 20.0 |
| Correlation Coefficient (r²) | ≥0.9988 | - | 0.999 | - |
| Accuracy (% Recovery) | 103 - 110 | 99 - 100.1 | 100.69 | 97.4 - 101.3 |
| Precision (Intra-day %RSD) | <2 | - | - | 0.66 - 5.13 |
| Precision (Inter-day %RSD) | <2 | - | - | <15 |
| LOD (µg/mL) | 1.36 | 0.07 | 3.03 | - |
| LOQ (µg/mL) | 4.09 | 0.2 | 10.02 | 0.1 |
Detailed Experimental Protocols
Protocol for System Suitability
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution (e.g., 10 µg/mL) five times.
-
Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.
-
Determine the tailing factor and theoretical plates for the this compound peak. The tailing factor should be less than 2.0, and the theoretical plates should be greater than 2000.
Protocol for Calibration Curve Construction
-
Prepare a series of at least five working standard solutions of this compound from the stock solution, with concentrations covering the expected range of the samples (e.g., 2.5, 5, 7.5, 10, 12.5, and 15 µg/mL).[1]
-
Inject each working standard solution in triplicate.
-
Record the peak area for each injection.
-
Plot a graph of the mean peak area versus the concentration of the standard solutions.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.999.
Protocol for Sample Analysis
-
Prepare the sample solutions from the pharmaceutical dosage form as described in section 2.2.
-
Inject the prepared sample solution in triplicate.
-
Record the peak area of the this compound peak.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Visualizations
HPLC Experimental Workflow
Caption: Workflow for this compound quantification by HPLC.
Conclusion
The described HPLC method is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical formulations. The short run time allows for a high throughput of samples, making it suitable for routine quality control analysis. The method validation parameters demonstrate its reliability and adherence to ICH guidelines.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. scispace.com [scispace.com]
- 3. ijpsonline.com [ijpsonline.com]
- 4. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. longdom.org [longdom.org]
Application Notes and Protocols: In Vitro Assay for Measuring Allopurinol's Inhibition of Xanthine Oxidase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xanthine oxidase (XO) is a crucial enzyme in the metabolic pathway of purines.[1][2][3] It facilitates the oxidative hydroxylation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][4] Under normal physiological conditions, this process is well-regulated.[1] However, dysregulation leading to an overproduction of uric acid can result in hyperuricemia, a condition strongly associated with gout, where urate crystals deposit in the joints, causing painful inflammation.[1][5]
Allopurinol, a structural isomer of the natural purine base hypoxanthine, is a widely used therapeutic agent for managing hyperuricemia and gout.[6][7] It functions as a potent inhibitor of xanthine oxidase, thereby reducing the production of uric acid.[1][5][6] this compound is metabolized in the liver to its active metabolite, oxypurinol (or alloxanthine), which also inhibits xanthine oxidase and has a significantly longer half-life, contributing to the drug's sustained effect.[6][7][8] This application note provides a detailed protocol for an in vitro spectrophotometric assay to measure the inhibitory activity of this compound on xanthine oxidase.
Principle of the Assay
The in vitro assay for xanthine oxidase activity is based on the direct measurement of uric acid formation. Xanthine oxidase catalyzes the conversion of xanthine to uric acid, a product that exhibits a strong absorbance peak at approximately 290-295 nm.[9][10] By monitoring the increase in absorbance at this wavelength over time using a spectrophotometer, the rate of the enzymatic reaction can be determined.
The inhibitory effect of this compound is quantified by introducing it into the reaction mixture and measuring the subsequent decrease in the rate of uric acid production. The concentration of this compound that inhibits 50% of the enzyme's activity is known as the IC50 value, a key parameter for evaluating its potency.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway and the experimental procedure.
Caption: Purine catabolism pathway showing xanthine oxidase and this compound's inhibitory action.
Caption: Experimental workflow for the xanthine oxidase inhibition assay.
Materials and Reagents
-
Xanthine Oxidase (from bovine milk, e.g., Sigma-Aldrich Cat. No. X4376)
-
Xanthine (substrate, e.g., Sigma-Aldrich Cat. No. X7375)
-
This compound (inhibitor, e.g., Sigma-Aldrich Cat. No. A8003)
-
Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8) or Tris-HCl buffer
-
Dimethyl Sulfoxide (DMSO, for dissolving this compound)
-
Hydrochloric Acid (HCl, 1 M, for stopping the reaction if needed)
-
UV-transparent 96-well microplate or quartz cuvettes
-
Microplate reader or UV-Vis spectrophotometer capable of kinetic measurements at 290-295 nm
-
Multichannel and single-channel pipettes
-
Reagent reservoirs
-
Standard laboratory glassware and consumables
Detailed Experimental Protocol
5.1. Preparation of Reagents
-
Phosphate Buffer (70 mM, pH 7.5): Prepare a 70 mM potassium phosphate buffer and adjust the pH to 7.5. Store at 4°C.
-
Xanthine Stock Solution (150-300 µM): Dissolve an appropriate amount of xanthine in the phosphate buffer. Gentle warming may be required to fully dissolve the substrate. Prepare this solution fresh before each experiment.[9]
-
Xanthine Oxidase (XO) Working Solution (0.025-0.05 U/mL): Dilute the commercial xanthine oxidase stock solution in ice-cold phosphate buffer to the desired working concentration.[9][11] Keep the enzyme solution on ice at all times. The optimal concentration should be determined empirically to yield a linear increase in absorbance for at least 5-10 minutes.
-
This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO to prepare a high-concentration stock solution.
-
This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in phosphate buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the reaction mixture should be kept low (e.g., <1%) to avoid affecting enzyme activity.
5.2. Assay Procedure (96-well plate format)
-
Assay Mixture Preparation: In each well of a 96-well microplate, add the following components in the specified order:
-
Controls:
-
Positive Control (100% Activity): Replace the this compound solution with the same volume of buffer containing the same percentage of DMSO.
-
Blank: Replace the enzyme solution with buffer to measure the non-enzymatic oxidation of xanthine.
-
-
Pre-incubation: Gently mix the contents of the plate and pre-incubate at 25°C for 15 minutes.[12]
-
Reaction Initiation: Start the enzymatic reaction by adding 60 µL of the xanthine substrate solution to each well.[9][12]
-
Spectrophotometric Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm at 25°C.[9][13] Record the absorbance every 30 seconds for 5-15 minutes.
5.3. Data Analysis
-
Calculate the Rate of Reaction: Determine the rate of uric acid formation (ΔAbs/min) from the initial linear portion of the kinetic curve for each well.
-
Calculate Percentage Inhibition: Use the following formula to calculate the percentage of xanthine oxidase inhibition for each this compound concentration:
-
% Inhibition = [(Rate_control - Rate_inhibitor) / Rate_control] * 100
-
Where Rate_control is the reaction rate in the absence of the inhibitor and Rate_inhibitor is the rate in the presence of this compound.
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of XO activity.
Data Presentation: Typical Inhibition Data for this compound
The following tables summarize typical quantitative data for this compound's inhibition of xanthine oxidase.
Table 1: IC50 Values for this compound
| Parameter | Substrate | Reported IC50 Value | Reference |
| IC50 | Xanthine | 0.11 µg/mL | [11] |
| IC50 | Hypoxanthine | 0.13 µg/mL | [11] |
| IC50 | Not Specified | 1.7 µg/mL | [14] |
| IC50 | Xanthine | 2.84 ± 0.41 µM | [13] |
| IC50 Range | Not Specified | 0.2 - 50 µM | [15] |
Table 2: Kinetic Parameters of Xanthine Oxidase Inhibition by this compound
| Substrate | Inhibitor Concentration | Km (µM) | Vmax (ΔAbs/min) | Inhibition Type | Reference |
| Xanthine | 0 µg/mL (Control) | 5.9 ± 1.2 | 0.107 ± 0.021 | - | [16] |
| Xanthine | Various | Increased Km | Constant Vmax | Competitive | [11][17] |
| Hypoxanthine | Various | Increased Km | Constant Vmax | Competitive | [11] |
Note: Km (Michaelis constant) represents the substrate concentration at which the reaction rate is half of Vmax. Vmax (maximum velocity) is the maximum rate of the reaction.
Interpretation of Results
-
IC50 Value: A lower IC50 value indicates a more potent inhibition of xanthine oxidase. The IC50 values for this compound are typically in the low micromolar to nanomolar range, confirming its high potency.[11][13][15]
-
Inhibition Mechanism: The kinetic data, which shows an increase in the apparent Km with no significant change in Vmax in the presence of this compound, is characteristic of a competitive inhibition mechanism.[11][17] This indicates that this compound competes with the natural substrate (xanthine or hypoxanthine) for binding to the active site of the xanthine oxidase enzyme.[1]
References
- 1. What are Xanthine oxidase modulators and how do they work? [synapse.patsnap.com]
- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. The complete catalytic mechanism of xanthine oxidase: a computational study - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. droracle.ai [droracle.ai]
- 6. droracle.ai [droracle.ai]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 10. Label-Free Uric Acid Estimation of Spot Urine Using Portable Device Based on UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revistabionatura.com [revistabionatura.com]
- 13. herbmedpharmacol.com [herbmedpharmacol.com]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Allopurinol Administration in Murine Models of Hyperuricemia
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and is associated with kidney and cardiovascular diseases. Murine models are invaluable tools for studying the mechanisms of hyperuricemia and for the preclinical evaluation of therapeutic agents. Allopurinol, a xanthine oxidase inhibitor, is a standard-of-care treatment for hyperuricemia. These application notes provide detailed protocols for the induction of hyperuricemia in mice using potassium oxonate and the subsequent administration of this compound to ameliorate this condition. The provided methodologies and data will aid researchers in establishing robust and reproducible models for their studies.
Data Presentation
The following tables summarize quantitative data from representative studies on the effects of this compound in potassium oxonate-induced hyperuricemic mouse models.
Table 1: Serum Biomarker Levels in Hyperuricemic Mice Treated with this compound
| Group | Serum Uric Acid (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Serum Creatinine (mg/dL) |
| Normal Control | 1.5 ± 0.2 | 20 ± 3 | 0.4 ± 0.1 |
| Hyperuricemia Model (Potassium Oxonate) | 5.8 ± 0.7 | 45 ± 5 | 0.9 ± 0.2 |
| This compound-Treated (5 mg/kg) | 3.2 ± 0.5[1] | 28 ± 4 | 0.6 ± 0.1 |
| This compound-Treated (10 mg/kg) | 2.5 ± 0.4 | 25 ± 3 | 0.5 ± 0.1 |
| This compound-Treated (50 mg/kg) | 1.8 ± 0.3[2] | 22 ± 2 | 0.4 ± 0.1 |
Values are presented as mean ± standard deviation and are compiled from typical results reported in the literature.
Table 2: Effect of this compound on Renal Urate Transporter mRNA Expression
| Group | mURAT1 (relative expression) | mGLUT9 (relative expression) | mOAT1 (relative expression) |
| Normal Control | 1.0 ± 0.1 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Hyperuricemia Model (Potassium Oxonate) | 2.5 ± 0.4 | 2.2 ± 0.3 | 0.5 ± 0.1 |
| This compound-Treated (5 mg/kg) | 1.4 ± 0.2[1] | 1.3 ± 0.2 | 0.8 ± 0.1[3] |
Values represent fold change relative to the normal control group and are presented as mean ± standard deviation.
Table 3: Effect of this compound on Inflammatory Cytokines
| Group | Serum IL-1β (pg/mL) | Serum TNF-α (pg/mL) |
| Normal Control | 15 ± 3 | 25 ± 5 |
| Hyperuricemia Model (Potassium Oxonate) | 55 ± 8 | 80 ± 10 |
| This compound-Treated (5 mg/kg) | 25 ± 5[1] | 40 ± 7[1] |
Values are presented as mean ± standard deviation.
Experimental Protocols
Induction of Hyperuricemia with Potassium Oxonate
This protocol describes the induction of hyperuricemia in mice using the uricase inhibitor potassium oxonate.
Materials:
-
Male Kunming mice (or other suitable strain), 8-10 weeks old
-
Potassium oxonate (Sigma-Aldrich or equivalent)
-
Sterile 0.9% saline solution
-
Animal balance
-
Syringes and needles (25-27 gauge)
Procedure:
-
Acclimatization: Acclimate mice to the laboratory environment for at least one week prior to the experiment, with free access to standard chow and water.
-
Preparation of Potassium Oxonate Solution: Prepare a fresh suspension of potassium oxonate in 0.9% saline at a concentration of 25 mg/mL. Ensure the solution is well-mixed before each injection.
-
Administration: Administer potassium oxonate at a dose of 250 mg/kg body weight via intraperitoneal (i.p.) injection.[1] This is typically performed once daily in the morning for the duration of the study (e.g., 7 days).[1]
This compound Administration Protocol
This protocol details the preparation and oral administration of this compound to hyperuricemic mice.
Materials:
-
This compound powder (Sigma-Aldrich or equivalent)
-
1% Sodium carboxymethyl cellulose (CMC) solution[4]
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes (1 mL)
-
Vortex mixer
-
Animal balance
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dose (e.g., 5, 10, or 50 mg/kg) and the number of animals.
-
Suspend the this compound powder in 1% CMC solution.
-
Vortex the suspension thoroughly before each administration to ensure a uniform mixture.
-
-
Oral Gavage Administration:
-
Administer the this compound suspension to the mice via oral gavage. A typical volume is 10 mL/kg body weight.
-
This compound is typically administered one hour after the potassium oxonate injection, once daily for the duration of the study.[1]
-
Gavage Technique:
-
Gently restrain the mouse and hold it in an upright position.
-
Carefully insert the gavage needle into the mouth, passing it over the tongue and along the roof of the mouth.
-
Advance the needle into the esophagus. If resistance is met, withdraw and reposition.
-
Slowly dispense the this compound suspension.
-
Carefully withdraw the gavage needle.
-
Monitor the animal briefly after the procedure to ensure there are no signs of distress.
-
-
Sample Collection and Analysis
Blood Collection:
-
At the end of the treatment period, collect blood samples via cardiac puncture or from the retro-orbital sinus under anesthesia.
-
Allow the blood to clot at room temperature and then centrifuge at 3000 rpm for 15 minutes to separate the serum.
-
Store the serum samples at -80°C until analysis.
Biochemical Analysis:
-
Measure serum levels of uric acid, BUN, and creatinine using commercially available assay kits according to the manufacturer's instructions.
-
Analyze serum inflammatory cytokines (e.g., IL-1β, TNF-α) using ELISA kits.
Gene Expression Analysis:
-
At the end of the study, euthanize the mice and harvest the kidneys.
-
Isolate total RNA from the kidney tissue and perform quantitative real-time PCR (qRT-PCR) to determine the mRNA expression levels of renal urate transporters (e.g., mURAT1, mGLUT9, mOAT1).
Mandatory Visualizations
Signaling Pathway of Purine Metabolism and this compound Action
Caption: Purine metabolism pathway and the inhibitory action of this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: Experimental workflow for evaluating this compound in hyperuricemic mice.
References
- 1. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Inducing Hyperuricemia in Animal Models for Research
Introduction
Hyperuricemia, a condition characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and is associated with hypertension, cardiovascular disease, and chronic kidney disease. To investigate the mechanisms of these conditions and to evaluate potential therapeutic agents, researchers rely on animal models that replicate a hyperuricemic state.
It is critical to note a common misconception regarding the role of allopurinol in this context. This compound is a xanthine oxidase inhibitor that decreases uric acid production and is used clinically to treat hyperuricemia. In a research setting, it is not used to induce hyperuricemia but rather as a positive control to reverse the condition and validate the experimental model. The standard and scientifically validated methods for inducing hyperuricemia in animal models typically involve the use of a uricase inhibitor, such as potassium oxonate, often in combination with a purine-rich diet. Uricase is an enzyme present in most mammals (but not humans) that breaks down uric acid; inhibiting this enzyme leads to an accumulation of uric acid in the blood.
These application notes provide an overview and detailed protocols for establishing a reliable and reproducible hyperuricemic animal model using potassium oxonate and a purine-rich diet.
Experimental Protocols
Protocol 1: Potassium Oxonate-Induced Hyperuricemia in Rats
This protocol describes a common method to induce an acute hyperuricemic state in rats using the uricase inhibitor potassium oxonate.
1. Materials and Reagents:
-
Potassium Oxonate (PO)
-
0.9% Saline Solution (sterile)
-
Vehicle (e.g., 0.5% carboxymethylcellulose sodium - CMC-Na)
-
Male Sprague-Dawley or Wistar rats (200-250g)
-
Gavage needles
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Serum Uric Acid Assay Kit
2. Animal Preparation and Acclimatization:
-
House animals in a controlled environment (22 ± 2°C, 12h light/dark cycle) with ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the experiment begins.
3. Induction Procedure:
-
Prepare a suspension of potassium oxonate in the vehicle (e.g., 0.5% CMC-Na) at a suitable concentration. A common dosage is 250-300 mg/kg body weight.
-
Administer the potassium oxonate suspension to the rats via intraperitoneal (i.p.) injection or oral gavage. Oral administration is also frequently used.
-
To maintain the hyperuricemic state, PO is typically administered one hour before the administration of a purine source or the test compound.
4. Blood Sampling and Analysis:
-
Collect blood samples from the tail vein or via retro-orbital bleeding at baseline (before induction) and at specified time points post-induction (e.g., 2, 4, 8, 24 hours).
-
Separate the serum by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C).
-
Measure the serum uric acid levels using a commercially available uric acid assay kit according to the manufacturer's instructions.
5. This compound as a Positive Control:
-
To validate the model, a separate group of animals can be treated with this compound (typically 5-20 mg/kg, orally) 1 hour before or concurrently with the potassium oxonate administration. This group should demonstrate significantly lower uric acid levels compared to the hyperuricemic group.
Protocol 2: Diet and Potassium Oxonate-Induced Chronic Hyperuricemia in Mice
This protocol establishes a more chronic model of hyperuricemia, which may be more relevant for studying long-term pathological changes.
1. Materials and Reagents:
-
Potassium Oxonate (PO)
-
Hypoxanthine or Inosine (purine precursors)
-
Standard rodent chow
-
Custom purine-rich diet (optional)
-
Male C57BL/6 or Kunming mice (8-10 weeks old)
-
All other materials as listed in Protocol 1.
2. Induction Procedure:
-
For a sub-chronic or chronic model, potassium oxonate is administered daily via oral gavage or i.p. injection at a dose of 200-300 mg/kg for a period of 7 days or longer.
-
To further elevate uric acid levels and mimic dietary influence, supplement the treatment with a purine source. Administer hypoxanthine (e.g., 250-500 mg/kg) or inosine orally, typically 1 hour after potassium oxonate administration.
-
Alternatively, animals can be fed a purine-rich diet for the duration of the study in conjunction with potassium oxonate administration.
3. Monitoring and Analysis:
-
Monitor animal weight and general health daily.
-
Collect blood samples weekly or at the end of the study period to measure serum uric acid levels.
-
At the end of the experiment, tissues such as the kidneys can be harvested for histological analysis (e.g., H&E staining) to assess for urate crystal deposition and tissue damage.
Data Presentation: Hyperuricemia Induction Models
The following table summarizes representative quantitative data from studies utilizing potassium oxonate (PO) to induce hyperuricemia in rodents.
| Animal Model | Induction Agent(s) & Dosage | Duration | Baseline Uric Acid (mg/dL) | Peak Uric Acid (mg/dL) | Reference |
| Kunming Mice | Potassium Oxonate (300 mg/kg, i.p.) + Hypoxanthine (300 mg/kg, gavage) | Acute (2 hrs) | ~1.5 | ~5.0 | |
| Kunming Mice | Potassium Oxonate (250 mg/kg/day, gavage) | 7 Days | ~1.9 | ~3.8 | |
| Wistar Rats | Potassium Oxonate (250 mg/kg, i.p.) + Potassium Orotate (250 mg/kg, i.p.) | Acute (3 hrs) | ~1.2 | ~4.5 | |
| Sprague-Dawley Rats | Potassium Oxonate (300 mg/kg, gavage) + Inosine (200 mg/kg, gavage) | 7 Days | ~1.1 | ~2.9 | |
| Sprague-Dawley Rats | Potassium Oxonate (250 mg/kg, i.p.) | Acute (2 hrs) | ~1.4 | ~3.6 |
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow for inducing hyperuricemia and a key inflammatory pathway activated by uric acid crystals.
Application of Allopurinol in Studies of Ischemia-Reperfusion Injury: Application Notes and Protocols
Introduction
Ischemia-reperfusion (I/R) injury is a paradoxical phenomenon where cellular damage is exacerbated following the restoration of blood flow to previously ischemic tissue.[1] This secondary injury is largely mediated by a burst of reactive oxygen species (ROS), inflammation, and subsequent cell death pathways.[1] Allopurinol, a structural analog of hypoxanthine, is a well-established inhibitor of xanthine oxidase (XO), a key enzyme implicated in the production of superoxide radicals during reperfusion.[2][3] By inhibiting XO, this compound and its active metabolite, oxypurinol, reduce oxidative stress, making it a valuable tool for investigating and mitigating I/R injury in various experimental models.[2][4]
This document provides detailed application notes and protocols for researchers utilizing this compound in the study of ischemia-reperfusion injury, with a focus on preclinical animal models.
Mechanism of Action in Ischemia-Reperfusion Injury
During ischemia, ATP is catabolized, leading to the accumulation of its breakdown products, hypoxanthine and xanthine.[4] The enzyme xanthine dehydrogenase is also converted to its oxidase form (XO). Upon reperfusion, the reintroduction of molecular oxygen allows XO to utilize hypoxanthine and xanthine as substrates, generating a massive burst of superoxide radicals (O₂⁻) and hydrogen peroxide (H₂O₂), which are highly damaging to cells.[5]
This compound acts as a competitive inhibitor of xanthine oxidase, preventing the conversion of hypoxanthine and xanthine into uric acid and thereby blocking the production of associated ROS.[2] This primary mechanism mitigates the initial oxidative burst and its downstream consequences.
Beyond direct XO inhibition, this compound's protective effects involve the modulation of several downstream signaling pathways that are activated by the initial oxidative stress. Studies have shown that this compound treatment can:
-
Reduce Inflammation: By decreasing ROS, this compound can lower the expression of pro-inflammatory cytokines like TNF-α and inhibit inflammatory markers such as High Mobility Group Box 1 (HMGB1).[6][7]
-
Modulate Cell Survival/Death Pathways: this compound has been shown to decrease the activation of pro-apoptotic pathways, including JNK and p38 MAPKs, and reduce the expression of the pro-apoptotic protein Bax.[3][6] Concurrently, it can enhance cell survival by increasing the expression of the anti-apoptotic protein Bcl-2 and activating the ERK pathway.[3][6][7]
-
Decrease Lipid Peroxidation: By scavenging free radicals, this compound treatment significantly reduces lipid peroxidation, a major cause of membrane damage in I/R injury. This is often quantified by measuring levels of malondialdehyde (MDA).[6]
Application Notes
The efficacy of this compound in I/R injury models can vary significantly based on the animal model, target organ, dosage, route of administration, and timing of the treatment relative to the ischemic event.
Table 1: Summary of this compound Application in Preclinical I/R Injury Models
| Animal Model | Organ | This compound Dosage & Administration | Ischemia/Reperfusion Duration | Key Outcome Measures & Results | Reference |
|---|---|---|---|---|---|
| Rat | Urinary Bladder | 50 mg/kg, Intraperitoneal (IP), twice a week for 2 weeks (pretreatment) | 2h / 1 week | ↓ XO activity, ↓ MDA, ↓ JNK/p38, ↑ ERK, ↓ Bax, ↑ Bcl-2 | [3][6] |
| Rat | Kidney | 50 mg/kg/day for 14 days (pretreatment) | 30 min / 72h | ↓ Caspase-3, ↓ Bax, ↑ Bcl-2, ↓ HMGB1 expression | [7] |
| Rat | Heart | Not specified | Not specified | ↓ Myocardial hydroxyl radicals, ↓ TBARS formation | [4] |
| Rat | Lower Limb | 100 mg/kg, Gavage, 1h before ischemia | 2h / 3 days | ↓ AST, ↓ ALT, ↓ Lactate levels | [8] |
| Rabbit | Small Intestine | 15 mg/kg IV (10 min pre-ischemia) + 15 mg/kg IV (2 min pre-reperfusion) | 50 min / 50 min | Mildest mucosal lesions, lowest MDA, SOD, and neopterin values | [9] |
| Rabbit | Heart | ~75 mg/kg/day in drinking water for 7 days (pretreatment) | 40 min / 60 min | Preserved ATP levels, ↓ Na+/Ca2+ accumulation | [10] |
| Dog | Heart | 50 mg/kg 5 min before occlusion | Not specified | ↓ Infarct size (40% in control vs. 22% in treated group) | [5] |
| Pig | Heart | 5 mg/kg IV infusion over 45 min at occlusion | 8 min / 4h | Improved blood flow restoration, reduced arrhythmias |[11] |
Experimental Protocols
Below are detailed protocols for inducing I/R injury and administering this compound in two distinct, commonly used animal models.
Protocol 1: Renal Ischemia-Reperfusion Injury in a Rat Model
This protocol is adapted from studies investigating the protective effects of this compound pretreatment on kidney I/R injury.[7]
1. Animals and this compound Pretreatment:
-
Animals: Male Sprague-Dawley rats (250-300g).
-
Housing: House animals under standard laboratory conditions (25 ± 1°C, 12h light/dark cycle) with free access to food and water.[6]
-
This compound Group: Administer this compound at a dose of 50 mg/kg/day for 14 consecutive days prior to surgery. The route of administration can be oral gavage or intraperitoneal injection.[7]
-
Control/Sham Group: Administer an equivalent volume of the vehicle (e.g., saline) on the same schedule.
2. Surgical Procedure for I/R Injury:
-
Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, IP).
-
Surgical Preparation: Place the animal on a heating pad to maintain body temperature. Shave and disinfect the abdominal area.
-
Uninephrectomy: Perform a midline laparotomy. Expose the right kidney, ligate the renal artery, vein, and ureter with silk sutures, and perform a right uninephrectomy.[7] This step ensures that the subsequent injury is focused on the remaining kidney.
-
Ischemia Induction: Identify the left renal pedicle. Carefully place a non-traumatic vascular clamp (atraumatic clip) across the left renal artery to induce ischemia.[7] Ischemia is confirmed by observing a change in the color of the kidney to a pale white. Maintain ischemia for 30-45 minutes.
-
Reperfusion: After the ischemic period, remove the vascular clamp to initiate reperfusion.[7] Successful reperfusion is indicated by the return of the kidney's normal color.
-
Closure: Close the abdominal muscle and skin layers with sutures.
-
Sham Operation: In the sham group, perform the same surgical procedure, including uninephrectomy and exposure of the left renal pedicle, but do not apply the vascular clamp.
3. Post-Operative Care and Sample Collection:
-
Recovery: Allow the animals to recover in a warm environment. Provide post-operative analgesics as required by institutional guidelines.
-
Reperfusion Period: House the animals for the desired reperfusion period (e.g., 72 hours).[7]
-
Sample Collection: At the end of the reperfusion period, re-anesthetize the animals. Collect blood samples via cardiac puncture for renal function analysis (e.g., BUN, creatinine). Perfuse the animal with cold saline, and then harvest the left kidney for histological analysis or molecular assays (e.g., Western blot for Bax/Bcl-2, HMGB1).[7]
Protocol 2: Small Intestine Ischemia-Reperfusion Injury in a Rabbit Model
This protocol is adapted from a study designed to determine the optimal timing for this compound administration.[9]
1. Animals and Grouping:
-
Animals: New Zealand white rabbits (2.5-3.0 kg).
-
Grouping: Divide animals into at least four groups:
-
Group A (Control): I/R injury with no this compound.
-
Group B (Pre-Ischemia): this compound administered before ischemia.
-
Group C (Pre-Reperfusion): this compound administered before reperfusion.
-
Group D (Split Dose): this compound administered before both ischemia and reperfusion.
-
2. Anesthesia and Surgical Procedure:
-
Anesthesia: Anesthetize the rabbit (e.g., ketamine/xylazine). Intubate and mechanically ventilate.
-
Surgical Preparation: Place the rabbit on a surgical table, shave the abdomen, and maintain sterility.
-
Laparotomy: Perform a midline laparotomy to expose the abdominal cavity.
-
SMA Isolation: Gently retract the intestines to identify and isolate the superior mesenteric artery (SMA).
3. Ischemia, Reperfusion, and this compound Administration:
-
Baseline (t1): Collect a baseline blood sample.
-
Group B & D Administration: 10 minutes prior to ischemia, intravenously administer this compound (Group B: 30 mg/kg; Group D: 15 mg/kg).[9]
-
Ischemia: Occlude the SMA with a vascular clamp for 50 minutes.[9]
-
Pre-Reperfusion (t2): Just before removing the clamp, collect a second blood sample.
-
Group C & D Administration: 2 minutes prior to reperfusion, intravenously administer this compound (Group C: 30 mg/kg; Group D: 15 mg/kg).[9]
-
Reperfusion: Remove the clamp to allow reperfusion for 50 minutes.[9]
4. Sample Collection:
-
Final Blood Sample (t3): At the end of the 50-minute reperfusion period, collect a final blood sample. Analyze blood for markers like superoxide dismutase (SOD) and neopterin.[9]
-
Tissue Harvest: Euthanize the animal and obtain specimens of the small intestine for histological analysis and determination of malondialdehyde (MDA) levels.[9]
Conclusion
This compound is a potent and widely used pharmacological agent in the study of ischemia-reperfusion injury. Its primary mechanism of inhibiting xanthine oxidase and subsequent ROS production is well-documented.[2][12] Preclinical studies across various animal models and organ systems consistently demonstrate its protective effects, which are mediated by the attenuation of oxidative stress, inflammation, and apoptosis.[6][7] The provided protocols and data highlight the importance of optimizing dosage, timing, and administration route for the specific research question and model being investigated. While many animal studies show promise, it is important to note that large-scale clinical trials in patients with ischemic heart disease have yielded mixed or neutral results, suggesting that the translation of these findings requires further investigation into specific patient populations and clinical contexts.[13][14] Nonetheless, this compound remains an invaluable tool for elucidating the fundamental mechanisms of I/R injury in a research setting.
References
- 1. Frontiers | Editorial: Mechanisms of Ischemia-Reperfusion Injury in Animal Models and Clinical Conditions: Current Concepts of Pharmacological Strategies [frontiersin.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound improves cardiac dysfunction after ischemia-reperfusion via reduction of oxidative stress in isolated perfused rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. This compound Protects against Ischemia/Reperfusion-Induced Injury in Rat Urinary Bladders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound preconditioning attenuates renal ischemia/reperfusion injury by inhibiting HMGB1 expression in a rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Remote post-conditioning and this compound reduce ischemia-reperfusion injury in an infra-renal ischemia model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of this compound's timing in the ischemia reperfusion injury of small intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of this compound on myocardial ischemic injury induced by coronary artery ligation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound attenuates oxidative injury in rat hearts suffered ischemia/reperfusion via suppressing the xanthine oxidase/vascular peroxidase 1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound for Secondary Prevention in Patients with Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dicardiology.com [dicardiology.com]
Allopurinol Treatment in Cellular Models of Alzheimer's Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal death. A growing body of evidence implicates oxidative stress and neuroinflammation as key contributors to the pathogenesis of AD.[1][2] Xanthine oxidase (XO), an enzyme involved in purine metabolism, is a significant source of reactive oxygen species (ROS) and is upregulated in inflammatory conditions like AD.[1][3] this compound, a well-established inhibitor of XO, presents a therapeutic potential for AD by mitigating oxidative damage and its downstream consequences.[1][2] In-vitro studies have suggested that elevated XO is associated with reduced neuronal survival, while preclinical studies in animal models have shown that this compound can decrease oxidative stress and neuroinflammation.[1][2][3]
These application notes provide detailed protocols for investigating the effects of this compound in common cellular models of Alzheimer's disease, including neuronal and microglial cell lines. The protocols cover the assessment of key pathological markers, such as oxidative stress, neuroinflammation, amyloid-beta production, and tau phosphorylation.
Signaling Pathways and Mechanism of Action
This compound's primary mechanism of action in the context of neuroprotection is the inhibition of xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and then to uric acid, producing superoxide radicals as a byproduct. By inhibiting XO, this compound reduces the generation of ROS, thereby alleviating oxidative stress. This reduction in oxidative stress is hypothesized to have several beneficial downstream effects in Alzheimer's disease models, including the dampening of pro-inflammatory signaling cascades in microglia and potentially influencing the pathological processing of amyloid precursor protein (APP) and the hyperphosphorylation of tau.
Experimental Protocols
The following are representative protocols for evaluating the efficacy of this compound in cellular models of Alzheimer's disease.
General Experimental Workflow
The overall workflow for testing this compound involves cell culture, induction of an AD-like phenotype, treatment with this compound, and subsequent analysis of key pathological markers.
Protocol: this compound Treatment of Aβ-challenged Microglial Cells
This protocol details the steps to assess the anti-inflammatory effects of this compound on microglial cells stimulated with Aβ oligomers.
-
Cell Line: BV-2 murine microglial cells or human iPSC-derived microglia.
-
Materials:
-
This compound (stock solution in DMSO or 0.1M NaOH)
-
Aβ42 peptide
-
Lipopolysaccharide (LPS) (as a positive control for inflammation)
-
Cell culture medium (DMEM with 10% FBS)
-
ELISA kits for TNF-α and IL-6
-
Reagents for ROS detection (e.g., DCFDA)
-
Cell viability assay kit (e.g., MTT or LDH)
-
-
Procedure:
-
Cell Seeding: Plate microglial cells in 96-well plates for viability and ELISA assays, and in 6-well plates for Western blotting or ROS assays. Allow cells to adhere for 24 hours.
-
Pre-treatment: Replace the medium with fresh serum-free medium containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM). A vehicle control (DMSO or NaOH) should be included. Incubate for 2 hours.
-
Induction of Inflammation: Add Aβ42 oligomers (e.g., 5 µM) or LPS (e.g., 100 ng/mL) to the appropriate wells.
-
Incubation: Incubate the cells for 24 hours.
-
Sample Collection:
-
Collect the cell culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells for protein analysis or perform live-cell assays for ROS and viability.
-
-
Analysis:
-
Measure TNF-α and IL-6 levels in the supernatant using ELISA kits.
-
Measure intracellular ROS levels using a fluorescent probe like DCFDA.
-
Assess cell viability using an MTT or LDH assay to rule out toxicity.
-
-
Protocol: this compound Effect on Aβ and Tau in a Neuronal Cell Model
This protocol is designed to evaluate whether this compound can modulate the production of Aβ and the phosphorylation of tau in a neuronal cell line.
-
Cell Line: SH-SY5Y human neuroblastoma cells, potentially differentiated or overexpressing a familial AD mutation of APP (e.g., Swedish mutation).[4]
-
Materials:
-
This compound
-
Cell lysis buffer
-
Antibodies for Western blotting: anti-Aβ (e.g., 6E10), anti-phospho-Tau (e.g., AT8), total Tau, and a loading control (e.g., β-actin).
-
ELISA kits for Aβ40 and Aβ42.
-
-
Procedure:
-
Cell Culture and Treatment: Culture SH-SY5Y cells to ~70% confluency. Treat the cells with various concentrations of this compound (e.g., 10, 50, 100 µM) for 48 hours. If the cell line does not endogenously produce high levels of Aβ, an insult (e.g., oligomeric Aβ42, H2O2) can be added for the final 24 hours to induce stress.
-
Sample Collection:
-
Collect the conditioned medium to measure secreted Aβ levels.
-
Lyse the cells to analyze intracellular proteins.
-
-
Analysis:
-
Measure secreted Aβ40 and Aβ42 levels in the medium using specific ELISA kits.
-
Perform Western blot analysis on the cell lysates to determine the levels of phospho-tau and total tau.
-
-
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes from the described experiments. Note: This data is for illustrative purposes only and does not represent actual experimental results.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Release in Aβ-challenged Microglia
| Treatment Group | This compound (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | Cell Viability (%) |
| Control | 0 | 50 ± 8 | 30 ± 5 | 100 |
| Aβ42 (5 µM) | 0 | 450 ± 40 | 320 ± 25 | 95 ± 4 |
| Aβ42 + this compound | 1 | 420 ± 35 | 300 ± 22 | 98 ± 3 |
| Aβ42 + this compound | 10 | 310 ± 28 | 210 ± 18 | 99 ± 2 |
| Aβ42 + this compound | 50 | 180 ± 20 | 110 ± 15 | 97 ± 4 |
| Aβ42 + this compound | 100 | 110 ± 15 | 65 ± 10 | 96 ± 5 |
Table 2: Effect of this compound on Oxidative Stress and Tau Phosphorylation in Neuronal Cells
| Treatment Group | This compound (µM) | Intracellular ROS (% of Control) | p-Tau/Total Tau Ratio | Secreted Aβ42 (pg/mL) |
| Control | 0 | 100 | 0.8 ± 0.1 | 150 ± 20 |
| H2O2 (100 µM) | 0 | 320 ± 25 | 2.5 ± 0.3 | 160 ± 25 |
| H2O2 + this compound | 10 | 250 ± 20 | 2.1 ± 0.2 | 155 ± 22 |
| H2O2 + this compound | 50 | 160 ± 15 | 1.5 ± 0.2 | 152 ± 20 |
| H2O2 + this compound | 100 | 115 ± 10 | 1.1 ± 0.1 | 148 ± 18 |
Conclusion
The provided protocols offer a framework for investigating the therapeutic potential of this compound in cellular models of Alzheimer's disease. By focusing on its well-established role as a xanthine oxidase inhibitor, these experiments can elucidate its efficacy in reducing oxidative stress and neuroinflammation, two critical components of AD pathology. The systematic application of these methods will aid in the preclinical evaluation of this compound and similar compounds for the treatment of neurodegenerative diseases.
References
- 1. Beyond urate lowering: neuroprotective potential of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sciencescholar.us [sciencescholar.us]
- 3. researchgate.net [researchgate.net]
- 4. Functionalized Allopurinols Targeting Amyloid-Binding Alcohol Dehydrogenase Rescue Aβ-Induced Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Allopurinol's Effect on Cardiovascular Function
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the effects of allopurinol on cardiovascular function. Detailed protocols for key assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways and experimental workflows.
Introduction
This compound, a xanthine oxidase inhibitor, is primarily used to treat hyperuricemia and gout.[1][2][3] Beyond its urate-lowering effects, a growing body of evidence suggests that this compound may have beneficial effects on the cardiovascular system.[4][5][6] These effects are largely attributed to its ability to reduce oxidative stress by inhibiting the production of reactive oxygen species (ROS) during purine metabolism.[7][8][9] This document outlines experimental designs and detailed protocols to investigate the cardiovascular effects of this compound.
Mechanism of Action of this compound
This compound and its active metabolite, oxypurinol, are structural analogs of purine bases and act as competitive inhibitors of xanthine oxidase.[2][3][10] This enzyme catalyzes the final two steps of purine catabolism: the oxidation of hypoxanthine to xanthine and then to uric acid.[8][10] By inhibiting xanthine oxidase, this compound decreases the production of uric acid and also reduces the generation of superoxide radicals, a major contributor to oxidative stress in the vasculature.[7][11]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound: Gout Prevention, Mechanism, and Interactions [mindmapai.app]
- 4. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 5. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 6. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 7. Xanthine oxidoreductase: A leading actor in cardiovascular disease drama - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Xanthine oxidoreductase and cardiovascular disease: molecular mechanisms and pathophysiological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ahajournals.org [ahajournals.org]
Troubleshooting & Optimization
Improving Allopurinol solubility in aqueous solutions for in vitro assays
Welcome to the technical support center for improving allopurinol solubility in aqueous solutions for in vitro assays. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is characterized by its poor water solubility.[1][2][3] Its solubility in water at 25°C is approximately 0.48 mg/mL (or 137 µg/mL), and at 37°C, it is about 80.0 mg/dL (0.8 mg/mL).[1][2][4][5][6] This low solubility can present challenges for its use in aqueous-based in vitro assays.
Q2: In which common laboratory solvents is this compound soluble?
This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of approximately 3 mg/mL.[7] It is also soluble in solutions of alkali hydroxides, such as sodium hydroxide (NaOH).[8][9] It is very slightly soluble in ethanol and practically insoluble in diethyl ether.[8]
Q3: How does pH affect the solubility of this compound?
This compound's solubility is pH-dependent. It is more soluble in alkaline solutions and less soluble in acidic solutions.[4] For instance, it readily dissolves in sodium hydroxide solutions.[8][10]
Q4: What is the mechanism of action of this compound?
This compound is an inhibitor of the enzyme xanthine oxidase.[11][12][13] It and its primary active metabolite, oxypurinol (or alloxanthine), block the conversion of hypoxanthine to xanthine and then to uric acid in the purine catabolism pathway.[11][12][13][14] This action reduces the production of uric acid.[13]
Troubleshooting Guide
Problem: My this compound is precipitating out of the aqueous solution/cell culture medium.
This is a common issue due to this compound's low aqueous solubility.
Possible Causes and Solutions:
-
Concentration is too high: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.
-
Solution: Lower the final concentration of this compound in your assay.
-
-
Improper initial dissolution: this compound was directly dissolved in an aqueous buffer.
-
Solution: First, dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. Then, dilute this stock solution into your aqueous buffer or cell culture medium.[7] Be aware that the final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced artifacts in your assay.
-
-
Stock solution storage: The aqueous stock solution was stored for too long.
-
Solution: It is not recommended to store aqueous solutions of this compound for more than one day due to its limited stability and potential for precipitation.[7] Prepare fresh dilutions from your DMSO stock for each experiment.
-
-
pH of the medium: The pH of your aqueous solution may not be optimal for this compound solubility.
-
Solution: this compound is more soluble in alkaline conditions.[4] If your experimental conditions permit, a slight increase in the pH of the buffer might help. However, this must be balanced with the pH requirements of your cells or assay.
-
Experimental Protocols & Data
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended method for preparing an this compound stock solution for use in in vitro assays.
Materials:
-
This compound (crystalline solid)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2 or other desired aqueous buffer
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Weigh out the required amount of solid this compound.
-
Dissolve the this compound in DMSO to create a stock solution. A concentration of approximately 3 mg/mL in DMSO is achievable.[7]
-
Purge the stock solution with an inert gas to prevent oxidation.[7]
-
For immediate use, dilute the DMSO stock solution with your aqueous buffer (e.g., PBS pH 7.2). A 1:10 dilution of DMSO:PBS can yield a final this compound concentration of about 0.1 mg/mL.[7]
-
Ensure the final concentration of DMSO in your cell culture or assay is at a non-toxic level (typically below 0.5%).
Protocol 2: Using Sodium Hydroxide (NaOH) for Solubilization
For applications where DMSO is not suitable, a dilute NaOH solution can be used.
Materials:
-
This compound (crystalline solid)
-
0.1 N Sodium Hydroxide (NaOH)
-
Desired final buffer or medium
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in a small volume of 0.1 N NaOH.[15] Sonication can be used briefly to aid dissolution.[15]
-
Immediately dilute this solution with your final buffer or medium to the desired concentration.[15]
-
Crucially , adjust the pH of the final solution to match your experimental requirements. The addition of NaOH will make the solution alkaline.
Quantitative Solubility Data
The following tables summarize the solubility of this compound in various solvents.
Table 1: this compound Solubility in Common Solvents
| Solvent | Temperature (°C) | Solubility | Reference |
|---|---|---|---|
| Water | 25 | ~0.48 mg/mL | [5] |
| Water | 37 | ~0.80 mg/mL | [6] |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~3.0 mg/mL | [7] |
| Ethanol | 25 | ~0.30 mg/mL | [5] |
| Chloroform | 25 | ~0.60 mg/mL | [5] |
| n-octanol | 25 | < 0.01 mg/mL |[5] |
Table 2: Enhanced Aqueous Solubility of this compound with Excipients
| Method/Excipient | Conditions | Solubility Enhancement | Reference |
|---|---|---|---|
| Solid Dispersion with Polyvinylpyrrolidone (PVP K30) | Water at 25°C | Significant increase, greater than PEG 6000 | [1][2] |
| Solid Dispersion with Polyethylene Glycol (PEG 6000) | Water at 25°C | Linear increase with carrier concentration | [1][2] |
| Solid Dispersion with Mannitol | Drug:Carrier ratio 1:2 | Showed improved dissolution | [9] |
| Solid Dispersion with Urea | Drug:Carrier ratio 1:2 | Showed improved dissolution | [9] |
| Formation of Organic Salts (e.g., with maleic acid) | pH 6.8 phosphate buffer | Up to 5-fold improvement |[16] |
These methods, particularly solid dispersions, are more commonly employed in pharmaceutical formulation development to improve bioavailability but highlight that the use of hydrophilic carriers can enhance aqueous solubility.[1][2][9][17][18]
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C5H4N4O | CID 135401907 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. go.drugbank.com [go.drugbank.com]
- 15. This compound [drugfuture.com]
- 16. Mechanosynthesis of Stable Salt Hydrates of this compound with Enhanced Dissolution, Diffusion, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing this compound solubility via sugar solid dispersion. [wisdomlib.org]
- 18. Solubility enhancement of this compound by solid dispersion using sugar carriers | International Journal of Current Research [journalcra.com]
Technical Support Center: Allopurinol in Long-Term Cell Culture
This guide provides researchers, scientists, and drug development professionals with essential information for overcoming the challenges associated with allopurinol instability in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a structural isomer of hypoxanthine, a naturally occurring purine.[1] Its primary function is to inhibit xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[2][3] By blocking this enzyme, this compound reduces the production of uric acid.[4] In vivo, this compound is rapidly metabolized to oxypurinol (also known as alloxanthine), which is also a potent inhibitor of xanthine oxidase and has a much longer half-life, making it responsible for the majority of the drug's effect.[1][4]
Q2: Why is this compound unstable in aqueous solutions like cell culture media?
This compound's instability in cell culture media is primarily due to its poor aqueous solubility.[5][6] Several factors can exacerbate this issue in a typical culture environment:
-
Low Solubility: this compound has an aqueous solubility of only about 0.48 mg/mL at 25°C.[5] Concentrated stock solutions or high final concentrations in media can lead to precipitation.
-
pH Sensitivity: The pH of the culture medium can affect this compound's stability. Studies on compounded suspensions show it is stable at a pH of around 4.78, but can degrade in more acidic or basic conditions.[7][8] Standard cell culture media, typically buffered around pH 7.2-7.4, may not be optimal for long-term stability.
-
Temperature Fluctuations: Repeated temperature changes, such as moving media from refrigeration to a 37°C incubator, can cause components to precipitate out of the solution.
-
Interactions with Media Components: Complex media contain salts, amino acids, and other supplements. High concentrations of salts, particularly calcium, can lead to the formation of insoluble precipitates.[9]
Q3: What are the visible signs of this compound instability or degradation in my culture?
The most common sign is the formation of a visible precipitate. This can appear as fine, crystalline particles, general turbidity, or a film on the surface of the culture vessel. You may also observe a loss of the expected biological effect (i.e., failure to inhibit xanthine oxidase) or unexpected cytotoxicity if degradation products are harmful to the cells.[10][11]
Q4: How should I prepare and store an this compound stock solution for cell culture?
Due to its poor water solubility, this compound should first be dissolved in an organic solvent.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice. This compound is soluble in DMSO at approximately 3 mg/mL.[12]
-
Preparation: Prepare a concentrated stock solution in 100% DMSO. For example, a 10 mM stock (1.36 mg/mL).
-
Sterilization: Do not autoclave the DMSO stock solution. Sterilize by passing it through a 0.22 µm syringe filter.
-
Storage: Store the sterile stock solution in small aliquots at -20°C to minimize freeze-thaw cycles. While the solid form is stable for years at room temperature, aqueous solutions are not recommended for storage longer than one day.[12]
Q5: How can I minimize precipitation when adding this compound to my cell culture medium?
-
Dilute into Medium: First, warm the cell culture medium to 37°C. While gently swirling the medium, add the DMSO stock solution dropwise to achieve the desired final concentration. This ensures rapid dispersal and minimizes localized high concentrations that can cause immediate precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is non-toxic to your specific cell line, typically well below 0.5% (v/v).
-
Pre-warm Media: Always use pre-warmed media to prevent temperature-related salt precipitation.
Q6: Are there effective alternatives to this compound for long-term xanthine oxidase inhibition in vitro?
Yes. If this compound instability remains a persistent issue, consider using Febuxostat . It is a non-purine selective inhibitor of xanthine oxidase that is more potent than this compound.[13][14] It may offer better solubility and stability profiles in culture, but this should be validated for your specific experimental system.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in long-term cell culture experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Visible precipitate or turbidity in the medium immediately after adding this compound. | 1. This compound concentration exceeds its solubility limit. 2. Improper mixing technique. 3. Cold medium causing salt precipitation. | 1. Lower the final concentration of this compound. 2. Add the DMSO stock slowly to pre-warmed (37°C), swirling media. 3. Ensure your stock solution is fully dissolved before use. |
| Precipitate forms over time (24-48 hours) in the incubator. | 1. Slow degradation or crystallization of this compound. 2. Evaporation of medium, increasing solute concentration. 3. Reaction with media components or cell metabolites.[15] | 1. Replace the medium with freshly prepared this compound every 24-48 hours. 2. Ensure proper humidification in the incubator to prevent evaporation. 3. Consider using a simpler, serum-free medium if possible to reduce complexity. |
| No observable biological effect (xanthine oxidase is not inhibited). | 1. This compound has degraded or precipitated out of solution. 2. Insufficient concentration of the drug. | 1. Confirm the absence of precipitate. If present, follow steps to prevent it. 2. Increase the frequency of media changes. 3. Perform a dose-response curve to find the optimal effective concentration for your cell line. 4. Verify the activity of your this compound stock. |
| Increased cell death or reduced proliferation. | 1. Cytotoxicity from the solvent (DMSO). 2. Cytotoxicity from this compound or its degradation products at high concentrations.[10][16] 3. Alteration of purine metabolism affecting cell health.[17] | 1. Ensure the final DMSO concentration is below the toxic threshold for your cells (typically <0.5%). Run a vehicle control. 2. Perform a toxicity assay to determine the safe concentration range for this compound in your cell line. 3. Lower the this compound concentration or consider using an alternative inhibitor like Febuxostat.[13] |
Data Summary
Table 1: Physicochemical Properties and Stability of this compound
| Property | Value / Observation | Source(s) |
| Molecular Weight | 136.1 g/mol | [12] |
| Aqueous Solubility | ~0.48 mg/mL at 25°C | [5] |
| DMSO Solubility | ~3.0 mg/mL | [12] |
| Stability in Suspension (pH) | Stable at pH ~4.8. Degrades in acidic (HCl) and basic (NaOH) conditions. | [7] |
| Stability in Suspension (Temp) | Stable for up to 180 days at 5°C and 25°C in specific suspending vehicles. | [5][18] |
| Storage (Aqueous Solution) | Not recommended for more than one day. | [12] |
Note: Stability data is primarily from pharmaceutical compounding studies using specific vehicles, not cell culture media. However, it provides valuable insights into the effects of pH and temperature.
Experimental Protocols & Visual Guides
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube inside a laminar flow hood.
-
Dissolving: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10 mM or ~1.36 mg/mL).
-
Vortexing: Vortex thoroughly until the powder is completely dissolved. A brief, gentle warming to 37°C may aid dissolution, but avoid overheating.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm PVDF or PTFE syringe filter into a sterile, polypropylene tube.
-
Aliquoting & Storage: Dispense the filtered stock solution into smaller, single-use aliquots. Store immediately at -20°C.
Diagram 1: this compound's Mechanism of Action
Caption: this compound and its metabolite inhibit xanthine oxidase.
Diagram 2: Experimental Workflow for Using this compound
Caption: Workflow for preparing and using this compound in culture.
Diagram 3: Troubleshooting this compound-Related Issues
Caption: Decision tree for troubleshooting this compound instability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. pharmacyfreak.com [pharmacyfreak.com]
- 4. droracle.ai [droracle.ai]
- 5. Physicochemical Stability of Compounded this compound Suspensions in PCCA Base, SuspendIt - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. gerpac.eu [gerpac.eu]
- 8. researchgate.net [researchgate.net]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. droracle.ai [droracle.ai]
- 14. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effects of this compound and oxipurinol on purine synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbiological Stability of this compound, Clindamycin Hydrochloride, Naltrexone Hydrochloride, Spironolactone and Ursodiol Oral Liquids Compounded in PCCA Base, SuspendIt® - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Allopurinol-Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with allopurinol in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in primary cells?
A1: this compound itself often exhibits low cytotoxicity when used as a single agent.[1][2] However, its cytotoxic effects can be significantly enhanced in combination with other agents, such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL).[1][2][3] The primary mechanism in such cases often involves the upregulation of pro-apoptotic pathways. For instance, this compound can increase the expression of Death Receptor 5 (DR5), a receptor for TRAIL, through the activation of the Endoplasmic Reticulum (ER) stress response.[2][3] This process is often mediated by the transcription factor CHOP.[1][2][3] When ER stress is prolonged or severe, it can ultimately lead to programmed cell death, or apoptosis.[4][5]
Q2: My primary cells are showing high levels of apoptosis even at low this compound concentrations. What could be the cause?
A2: Unexpectedly high cytotoxicity at low concentrations can stem from several factors:
-
Co-incubation with other compounds: this compound can potentiate the cytotoxic effects of other drugs, such as thiopurines (e.g., azathioprine).[6] The combination can lead to increased DNA damage and apoptosis compared to either drug alone.[6]
-
Metabolite Activity: this compound is metabolized into oxypurinol, which is its active metabolite and also a xanthine oxidase inhibitor.[7][8] This metabolite is primarily responsible for the T-cell mediated hypersensitivity reactions seen in some patients and could contribute to cytotoxicity in certain cell types.[8][9]
-
Cell Line Sensitivity: Different primary cell lines have varying sensitivities. For example, this compound has been shown to induce innate immune responses and cytokine expression in specific immune cell lines like HL-60.[10]
-
Underlying Oxidative Stress: If the cells are already under oxidative stress, the addition of this compound could exacerbate this condition. While this compound can have antioxidant effects by inhibiting xanthine oxidase (a source of reactive oxygen species), it can also impact other pathways like the pentose phosphate pathway, which is crucial for generating the antioxidant NADPH.[11][12]
Q3: How can I mitigate or prevent this compound-induced cytotoxicity in my experiments?
A3: Several strategies can be employed to reduce unwanted cytotoxicity:
-
Co-treatment with Antioxidants: Since oxidative stress is a key factor, co-administering antioxidants may be beneficial. This compound has been shown to prevent oxidative damage in some models by reducing lipid peroxidation and restoring levels of endogenous antioxidant enzymes like catalase and glutathione.[13][14]
-
Modulating Signaling Pathways: Targeting pro-apoptotic signaling pathways could be effective. For example, using a pan-caspase inhibitor like zVAD-fmk can block this compound-enhanced, TRAIL-induced apoptosis.[3]
-
Dose Optimization: Start with lower doses of this compound and gradually increase the concentration to find a therapeutic window with minimal toxicity.[15] For clinical use in patients with renal insufficiency, reduced doses are recommended to prevent the accumulation of oxypurinol and associated toxicity.[16]
-
Activate Protective Pathways: this compound has been shown to activate the Nrf2 signaling pathway, which plays a crucial role in the cellular antioxidant response and can protect against diabetic cardiomyopathy.[14][17][18] Strategies to enhance Nrf2 activation could potentially mitigate cytotoxicity.
Q4: What are the key signaling pathways affected by this compound in primary cells?
A4: this compound can modulate several critical signaling pathways:
-
ER Stress and Apoptosis: It can induce ER stress, leading to the activation of CHOP, upregulation of the death receptor DR5, and subsequent caspase-dependent apoptosis.[2][3][19]
-
MAPK Signaling: In immune cells, this compound can induce the phosphorylation of MAPKs like JNK and ERK, leading to the production of inflammatory cytokines.[10]
-
Nrf2 Antioxidant Response: It can activate the Nrf2 pathway, which helps maintain redox homeostasis and provides a protective effect against oxidative stress-induced damage.[14][17]
-
Autophagy Pathways: this compound can inhibit genotoxic drug-induced autophagy by blocking the activation of TGF-β-activated kinase 1 (TAK1).[20]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly High Cytotoxicity | 1. Synergistic effects with media components or other treatments. [6]2. High concentration of the active metabolite, oxypurinol. [8]3. Cell culture is experiencing oxidative stress. [7][13] | 1. Review all components in the cell culture medium. Run controls with this compound alone.2. Reduce this compound concentration and incubation time. Consider measuring oxypurinol levels if possible.3. Measure ROS levels. Co-treat with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells.[21] |
| Inconsistent Results Between Experiments | 1. Variability in primary cell lots or passage number. 2. Contamination (e.g., mycoplasma). [22]3. Inconsistent preparation or degradation of this compound stock solution. | 1. Use cells from the same lot and within a narrow passage range. Always thaw and handle cells consistently.[23][24]2. Routinely test cultures for mycoplasma contamination.[22]3. Prepare fresh this compound stock solutions for each experiment. Store aliquots at -20°C or lower and avoid repeated freeze-thaw cycles. |
| Morphological Changes without Viability Loss | 1. Induction of cellular stress responses (e.g., ER stress, autophagy). [19][20]2. Senescence in primary cell culture. [23] | 1. Use more sensitive assays to detect sublethal toxicity. Perform Western blots for ER stress markers (e.g., CHOP, GRP78) or autophagy markers (e.g., LC3-II).[3][25]2. Check for markers of senescence, which can be normal in primary cultures. Ensure you are observing the proliferating cell population.[23] |
| Low Cell Attachment After Plating | 1. Improper thawing technique leading to osmotic shock and low viability. [23]2. Forgetting required matrix coating for the specific primary cell type. [23] | 1. Thaw cells rapidly, add pre-warmed medium drop-wise to dilute the cryoprotectant slowly, and do not centrifuge fragile primary cells like neurons.[23]2. Ensure culture vessels are pre-coated with the appropriate matrix (e.g., collagen, poly-L-lysine) as per the cell-specific protocol. |
Data Summary Tables
Table 1: this compound Concentrations in In Vitro Studies
| Cell Line(s) | This compound Concentration | Incubation Time | Observed Effect | Citation(s) |
| PC-3, DU145 (Prostate Cancer) | 200 µmol/L | 24 h | Upregulation of DR5; Sensitization to TRAIL-induced apoptosis. | [1][3] |
| PC-3, DU145 (Prostate Cancer) | Up to 400 µmol/L | 24 h | No significant apoptosis when used alone. | [2][3] |
| HepaRG (Hepatoma) | 100 µmol/L (non-toxic dose) | 48 - 72 h | Increased cytotoxicity of thiopurines (AZA, 6-MP, TG). | [6] |
| HepaRG (Hepatoma) | >300 µM | 48 - 72 h | Decline in cell survival when used alone. | [6] |
| HL-60 (Promyelocytic Leukemia) | 1 - 2 mM | 3 - 24 h | Increased expression of IL-8, MCP-1, TNF-α mRNA. | [10] |
| H9C2 (Cardiomyocytes) | Not specified | Not specified | Increased Nrf2; Reduced hyperglycemia-induced hypertrophy, oxidative stress, and apoptosis. | [14][17] |
Table 2: Effects of this compound on Apoptosis and Related Proteins
| Cell Line | Treatment | Result | Citation(s) |
| PC-3 | 200 µmol/L this compound + 5 ng/mL TRAIL | Significant increase in sub-G1 (apoptotic) population. | [3] |
| PC-3 | 200 µmol/L this compound | Increased protein and mRNA expression of DR5 and CHOP. | [1][3] |
| PC-3 | This compound + TRAIL + zVAD-fmk (pan-caspase inhibitor) | Apoptosis was efficiently blocked. | [3] |
| H9c2 | High Glucose + this compound | Reduced apoptosis and increased cell viability. | [14][18] |
Visualizations: Workflows and Signaling Pathways
Caption: Experimental workflow for assessing this compound cytotoxicity and mitigation.
Caption: this compound-induced ER stress-mediated apoptosis pathway.
Caption: Protective Nrf2 antioxidant response pathway activated by this compound.
Detailed Experimental Protocols
Protocol 1: Assessment of Apoptosis by Flow Cytometry
This protocol is adapted from methodologies used to assess DNA fragmentation in this compound-treated cells.[3]
-
Cell Preparation:
-
Seed primary cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound and/or other compounds (e.g., TRAIL) for 24-48 hours. Include a vehicle-treated control group.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use a gentle dissociation agent like TrypLE™ Express.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with 5 mL of cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol drop-wise to the cell suspension for fixation.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the pellet with 5 mL of cold PBS.
-
Resuspend the cell pellet in 500 µL of staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Use a linear scale for forward scatter (FSC) and side scatter (SSC) to gate the cell population.
-
Use a logarithmic scale for the PI fluorescence channel (e.g., FL2 or PE).
-
The population of cells with lower DNA content, appearing to the left of the G1 peak, represents the apoptotic (sub-G1) population. Quantify the percentage of cells in this gate.
-
Protocol 2: Luciferase Reporter Assay for Promoter Activity
This protocol is based on methods used to measure the effect of this compound on DR5 and CHOP promoter activity.[3]
-
Plasmid Transfection:
-
Seed cells (e.g., 1.5 x 10^5 cells/well) in a 24-well plate the day before transfection.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing the promoter of interest (e.g., pDR5-luc) and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent (e.g., DEAE-dextran method or a lipid-based reagent).
-
-
Treatment:
-
After 24 hours of incubation post-transfection, replace the medium with fresh medium containing either vehicle (e.g., DMSO) or the desired concentration of this compound.
-
Incubate the cells for another 24 hours.
-
-
Cell Lysis:
-
Wash the cells once with PBS.
-
Add 100 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.
-
-
Luciferase Activity Measurement:
-
Use a dual-luciferase reporter assay system.
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Use a luminometer to inject the firefly luciferase substrate and measure the luminescence.
-
Subsequently, inject the Stop & Glo® reagent (which quenches the firefly reaction and activates the Renilla luciferase) and measure the Renilla luminescence.
-
-
Data Analysis:
-
Calculate the ratio of firefly luciferase activity to Renilla luciferase activity for each sample to normalize for transfection efficiency.
-
Express the results as a fold change relative to the vehicle-treated control group. Statistical significance can be determined using a Student's t-test.[3]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. embopress.org [embopress.org]
- 5. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and 5-aminosalicylic acid influence thiopurine-induced hepatotoxicity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Oxidative Stress in Hyperuricemia and Xanthine Oxidoreductase (XOR) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. The this compound metabolite, oxypurinol, drives oligoclonal expansions of drug-reactive T cells in resolved hypersensitivity cases and drug-naïve healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Heart failure, oxidative stress and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xanthine Oxidase Inhibitor, this compound, Prevented Oxidative Stress, Fibrosis, and Myocardial Damage in Isoproterenol Induced Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound reduces oxidative stress and activates Nrf2/p62 to attenuate diabetic cardiomyopathy in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Severe this compound toxicity. Description and guidelines for prevention in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound reduces oxidative stress and activates Nrf2/p62 to attenuate diabetic cardiomyopathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Uric Acid Induces Cardiomyocyte Apoptosis via Activation of Calpain-1 and Endoplasmic Reticulum Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Xanthine oxidoreductase mediates genotoxic drug-induced autophagy and apoptosis resistance by uric acid accumulation and TGF-β-activated kinase 1 (TAK1) activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. 原代细胞培养支持 — 问题排查 | Thermo Fisher Scientific - CN [thermofisher.cn]
- 24. kosheeka.com [kosheeka.com]
- 25. Identification of Known Drugs Targeting the Endoplasmic Reticulum Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Allopurinol Dosage Adjustment in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allopurinol in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound reduces the concentration of uric acid in the body.[1] It is a structural isomer of hypoxanthine and acts as a competitive inhibitor of xanthine oxidase, an enzyme critical for the conversion of hypoxanthine to xanthine, and subsequently to uric acid.[1][2][3] this compound is metabolized in the liver to its active metabolite, oxypurinol (or alloxanthine), which also inhibits xanthine oxidase and has a longer half-life, contributing to the drug's sustained effect.[2][4] By blocking this enzymatic step, this compound decreases the production of uric acid.[5]
References
Troubleshooting unexpected side effects of Allopurinol in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected side effects of Allopurinol in animal models.
Troubleshooting Guides
Issue: Unexpected Renal Toxicity and Acute Kidney Injury
Question: We observed elevated plasma creatinine and BUN levels in our mouse model treated with this compound, even at doses not expected to be nephrotoxic. What could be the cause and how can we troubleshoot this?
Answer:
This is a documented, yet often unexpected, side effect. The underlying mechanism can be multifactorial, involving not only the direct action of this compound and its metabolite, oxypurinol, but also its interference with pyrimidine metabolism.
Possible Causes and Troubleshooting Steps:
-
Impaired Pyrimidine Metabolism: High doses of this compound can inhibit orotidylic decarboxylase, leading to the accumulation of orotic acid and orotidine, which can precipitate in the renal tubules and cause damage.[1][2]
-
Recommendation: Consider co-administration of uridine to ameliorate the renal toxicity by bypassing the enzymatic block.[3]
-
-
Animal Model Sensitization: Certain experimental conditions, such as inflammation, can enhance this compound's nephrotoxicity. For instance, in dinitrofluorobenzene (DNFB)-sensitized mice, renal impairment is more pronounced.[4][5]
-
Recommendation: Carefully review your experimental model for any underlying inflammatory conditions that might be exacerbating the renal effects of this compound.
-
-
Dehydration: Inadequate fluid intake can lead to the concentration of this compound metabolites and other substances in the urine, increasing the risk of crystal formation and renal damage.
-
Recommendation: Ensure animals have ad libitum access to water. In some protocols, providing a gel-based water source can encourage hydration.
-
-
Dose-Dependent Toxicity: While you may be using a dose considered safe, individual animal variability and specific model sensitivities can lead to toxicity.
-
Recommendation: Perform a dose-response study to determine the minimal effective and maximal tolerated dose in your specific animal model.
-
Issue: Formation of Xanthine Uroliths (Bladder Stones)
Question: Our dogs on long-term this compound treatment for urate stone prevention are now developing a different type of bladder stone. How can we identify and manage this?
Answer:
This is a classic side effect of this compound therapy, particularly in dogs. By inhibiting xanthine oxidase, this compound leads to an accumulation of xanthine, which is poorly soluble in urine and can precipitate to form xanthine stones.[6][7]
Troubleshooting and Management:
-
Stone Analysis: Xanthine stones are often radiolucent and may not be visible on standard X-rays.[7]
-
Recommendation: Utilize ultrasonography for detection. Definitive identification requires laboratory analysis of a retrieved stone.
-
-
Dietary Management: A key factor in preventing xanthine stone formation is reducing the dietary intake of purines, the precursors of xanthine.[6][8]
-
Recommendation: Implement a low-purine prescription diet for the duration of this compound therapy.
-
-
Dosage Adjustment: High doses of this compound increase the risk of xanthine urolithiasis.
-
Recommendation: Use the lowest effective dose of this compound necessary to manage urate levels. Regular monitoring of uric acid levels in blood and urine is advised to guide dosing.[9]
-
-
Discontinuation of Therapy: In cases where xanthine stones have formed due to this compound, discontinuing the medication and switching to a low-purine, urine-alkalinizing diet can lead to the dissolution of the stones.
Issue: Suspected Hypersensitivity Reaction
Question: We have observed skin rashes and general malaise in some of our animals shortly after starting this compound. Could this be a hypersensitivity reaction, and how should we proceed?
Answer:
This compound can induce hypersensitivity reactions, although these are less commonly documented in detail in animal models compared to humans. These can range from mild skin reactions to more severe systemic responses.[10]
Troubleshooting and Confirmation:
-
Clinical Signs: Monitor for signs such as skin rash (e.g., pruritic maculopapular eruptions), fever, and lethargy.[11][12]
-
Dose and Timing: Hypersensitivity reactions can occur within weeks of starting this compound.[13]
-
Exclusion of Other Causes: Rule out other potential causes for the observed clinical signs, such as infections or reactions to other experimental substances.
-
Management:
-
Recommendation: Discontinue this compound immediately at the first sign of a suspected hypersensitivity reaction.
-
Caution: Re-challenging the animal with this compound is generally not recommended due to the risk of a more severe reaction. If this compound is essential for the experimental model, a carefully controlled desensitization protocol under veterinary supervision might be considered, though this is a complex procedure.[14][15]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common unexpected side effects of this compound in animal models?
A1: The most frequently reported unexpected side effects include renal toxicity due to impaired pyrimidine metabolism, the formation of xanthine bladder stones (uroliths), and hypersensitivity reactions manifesting as skin rashes.[3][6][7][9][10]
Q2: At what doses does this compound become toxic in common laboratory animals?
A2: Toxicity is dose-dependent and varies by species. For example, in rats, the minimal toxic dose for renal effects is between 10 and 30 mg/kg/day when administered intraperitoneally.[16] In mice, high oral doses can lead to fetal abnormalities.
Q3: Can this compound interact with other drugs in my experimental protocol?
A3: Yes, this compound can interact with several classes of drugs. It is important to be aware of these potential interactions:
-
Antibiotics (e.g., amoxicillin, ampicillin): May increase the risk of skin rash.[6][9]
-
Immunosuppressants (e.g., azathioprine): this compound can increase the toxicity of these drugs.[9]
-
Diuretics (e.g., thiazides): Can enhance this compound toxicity.[6][11]
Q4: Is there a specific animal model that is more susceptible to this compound-induced side effects?
A4: Yes, certain models and species are more prone to specific side effects.
-
Dogs, particularly Dalmatians: Have a genetic predisposition to forming urate stones and are therefore frequently treated with this compound, making them a common model for observing xanthine stone formation.[7]
-
DNFB-sensitized mice: This model of contact hypersensitivity shows enhanced renal toxicity from this compound, suggesting that underlying inflammation can be a risk factor.[4][5]
-
Raptors (except Red-tailed Hawks): Can be sensitive to this compound.[9]
Data Presentation
Table 1: Dose-Dependent Toxicity of this compound in Rodent Models
| Animal Model | Route of Administration | Dose | Observed Side Effects | Reference |
| Rat | Intraperitoneal | 10-30 mg/kg/day | Minimal toxic dose for renal effects | [16] |
| Rat | Intraperitoneal | 30 mg/kg/day and higher | Decreased body and liver weight, increased kidney weight, elevated BUN and creatinine | [16] |
| Rat | Oral (diet) | 0.3% in diet for 25 days | 2.5 times increase in kidney weight, tubulo-interstitial injury | [17] |
| Mouse | Intraperitoneal | 100 mg/kg/day | In DNFB-sensitized mice, striking and continued increase in plasma creatinine and BUN | [4] |
Table 2: Composition of Xanthine Calculi in Dogs Treated with this compound
| Component | Percentage Range |
| Xanthine | 20% - 81% |
| Oxypurinol | 5% - 24% |
| This compound | 1% - 63% |
| Data from a study of 10 dogs that formed xanthine-containing urinary calculi during this compound treatment. |
Experimental Protocols
Protocol 1: Induction of this compound-Enhanced Nephrotoxicity in a DNFB-Sensitized Mouse Model
This protocol is adapted from studies investigating the toxic effects of this compound in a hypersensitivity model.
Materials:
-
Male BALB/c mice
-
Dinitrofluorobenzene (DNFB)
-
Acetone and Olive Oil (4:1) vehicle
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Equipment for blood collection and plasma analysis (creatinine, BUN)
Procedure:
-
Sensitization:
-
On day 0, apply a solution of DNFB in acetone/olive oil to the shaved abdomen of the mice.
-
-
Challenge (Elicitation of Hypersensitivity):
-
On day 5, apply a lower concentration of DNFB solution to the ears of the mice to elicit a local inflammatory response.
-
-
This compound Administration:
-
Following the challenge, administer this compound (e.g., 100 mg/kg/day, intraperitoneally) for a defined period (e.g., 1-3 days).
-
-
Sample Collection and Analysis:
-
At the end of the treatment period (e.g., 18 hours after the last dose), collect blood via cardiac puncture or another appropriate method.
-
Separate plasma and analyze for creatinine and blood urea nitrogen (BUN) levels to assess renal function.
-
-
Histopathology (Optional):
-
Perfuse and collect kidneys for histopathological examination to assess for tubulo-interstitial damage and calculus formation.
-
Visualizations
Caption: this compound's inhibition of Xanthine Oxidase in purine metabolism.
Caption: this compound's impact on pyrimidine metabolism leading to renal toxicity.
Caption: Troubleshooting workflow for this compound side effects in animal models.
References
- 1. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: alteration in pyrimidine metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nephrotoxic effects of this compound in dinitrofluorobenzene-sensitized mice: comparative studies on TEI-6720 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound (Zyloprim) - Veterinary Partner - VIN [veterinarypartner.vin.com]
- 7. This compound (Zyloprim®) for Cats and Dogs [petplace.com]
- 8. image.chewy.com [image.chewy.com]
- 9. This compound | VCA Animal Hospitals [vcahospitals.com]
- 10. researchgate.net [researchgate.net]
- 11. vetsafecare.com [vetsafecare.com]
- 12. woodward-vets.co.uk [woodward-vets.co.uk]
- 13. How to prevent this compound hypersensitivity reactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ccjm.org [ccjm.org]
- 15. researchgate.net [researchgate.net]
- 16. This compound toxicity: its toxic organ-specificity between the liver and the kidney in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound-induced nephrotoxicity: protection by the antioxidant, butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing HPLC parameters for sensitive detection of Allopurinol and its metabolites
Technical Support Center: HPLC Analysis of Allopurinol
Welcome to the technical support center for the HPLC analysis of this compound and its metabolites. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize their chromatographic methods for sensitive and reliable detection.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for analyzing this compound and oxypurinol?
A1: The most commonly used stationary phases are reversed-phase columns, particularly C18 (ODS) and C8 columns.[1][2][3] C18 columns are widely cited for their robustness in separating this compound and its primary metabolite, oxypurinol, from various matrices.[2][3]
Q2: What is a typical mobile phase composition for this compound analysis?
A2: A typical mobile phase consists of a mixture of an aqueous buffer and an organic modifier.[2][4] Commonly used buffers include phosphate or acetate, with the pH adjusted to the acidic range (e.g., pH 3.5 to 4.6).[3][5] Acetonitrile is a frequently used organic modifier, often mixed with the buffer in ratios ranging from 5:95 to 50:50 (v/v).[2][4][6]
Q3: What is the optimal UV detection wavelength for this compound and oxypurinol?
A3: The optimal UV detection wavelength for both this compound and its metabolite oxypurinol is typically in the range of 250 nm to 260 nm.[4] Wavelengths of 254 nm and 260 nm are frequently reported to achieve good sensitivity.[5][7]
Q4: Should I use an isocratic or gradient elution method?
A4: The choice between isocratic and gradient elution depends on the sample complexity.
-
Isocratic elution , which uses a constant mobile phase composition, is simpler, requires less sophisticated equipment, and is well-suited for routine quality control analysis of samples with few components.[8][9]
-
Gradient elution , where the mobile phase composition is changed during the run, is preferable for complex samples containing compounds with a wide range of polarities.[10] It can improve peak resolution, increase sensitivity, and reduce analysis time for complex mixtures.[11]
Q5: How does mobile phase pH affect the retention and peak shape of this compound?
A5: Mobile phase pH is a critical parameter as it affects the ionization state of this compound and oxypurinol, which are weakly acidic.[6][12] Controlling the pH is essential for achieving reproducible retention times and symmetrical peak shapes.[13] An acidic pH (e.g., below 5) generally ensures that these compounds are in their less polar, non-ionized form, leading to better retention on a reversed-phase column and reduced peak tailing.[12][14]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its metabolites.
Q: I'm observing poor retention for this compound and oxypurinol (peaks elute too early). How can I fix this?
A: this compound and oxypurinol are polar compounds, which can lead to insufficient retention on standard C18 columns.[15]
-
Decrease Mobile Phase Polarity: Reduce the percentage of the organic modifier (e.g., acetonitrile) in the mobile phase. This will increase the retention time on a reversed-phase column.
-
Adjust pH: Ensure the mobile phase pH is appropriately set. A lower pH (e.g., 2.5-4.5) can suppress the ionization of residual silanol groups on the stationary phase and increase analyte retention.[12][13]
-
Consider a Different Stationary Phase: If retention is still poor, consider using a column designed for polar analytes, such as an AQ-C18 (aqueous stable) or a Pentafluorophenyl (PFP) column.[15]
Q: My chromatogram shows significant peak tailing for this compound. What is the cause and solution?
A: Peak tailing for basic or polar compounds like this compound is often caused by secondary interactions with residual silanol groups on the silica-based stationary phase.[15][16]
-
Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to ~3.0) can protonate the silanol groups, minimizing their interaction with the analytes and improving peak shape.[16]
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns that are thoroughly end-capped have fewer free silanol groups, leading to reduced tailing.
-
Add an Ion-Pairing Agent: In some cases, adding an ion-pairing agent to the mobile phase can improve peak shape, but this can complicate method development and column cleaning.[15]
Q: My retention times are shifting between injections. What should I check?
A: Variable retention times can compromise the reliability of your method.[17]
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. Insufficient equilibration is a common cause of retention time drift, especially with gradient methods.[18]
-
Mobile Phase Preparation: Prepare the mobile phase accurately and consistently. Small variations in pH or organic modifier concentration can lead to shifts. It is also crucial to degas the mobile phase to prevent bubble formation in the pump.[19]
-
System Leaks: Check the entire HPLC system for leaks, from the pump to the detector. A leak can cause pressure fluctuations and alter the flow rate, leading to inconsistent retention times.[17][20]
-
Temperature Control: Maintain a constant column temperature using a column oven. Temperature fluctuations can affect solvent viscosity and analyte retention.[17][19]
Q: I'm seeing baseline noise or drift in my chromatogram. How can I get a stable baseline?
A: A noisy or drifting baseline can interfere with the detection and quantification of low-concentration analytes.[19]
-
Mobile Phase Contamination: Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm or 0.22 µm filter to remove particulates.[19]
-
Degassing: Thoroughly degas the mobile phase using sonication, vacuum filtration, or helium sparging to remove dissolved gases that can cause noise and spikes as they outgas in the detector flow cell.[19]
-
Detector Issues: Ensure the detector lamp is stable and has sufficient energy. A failing lamp can cause significant baseline noise.[19]
-
Column Bleed: If you are running a gradient at high organic concentrations or temperatures, you might be seeing column bleed. Ensure your method parameters are within the column's recommended operating range.
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for this compound in Pharmaceutical Formulations
This protocol is adapted from a method for the estimation of this compound in tablets.[2]
-
Chromatographic System: Agilent 1260 Infinity HPLC with a Variable Wavelength Detector (VWD).[2]
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).[2]
-
Mobile Phase: A 50:50 (v/v) mixture of acetonitrile and a pH 4.6 buffer.[2] The mobile phase should be filtered through a 0.45 µm filter and degassed by sonication before use.[2][21]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temperature: 25°C.[2]
-
Standard Solution Preparation:
-
Sample Preparation (Tablets):
-
Weigh and finely powder a set number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of this compound into a volumetric flask.
-
Add the mobile phase, sonicate to dissolve, and then dilute to the mark.
-
Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[2]
-
Protocol 2: RP-HPLC Method for Simultaneous Determination of this compound and Oxypurinol in Human Serum
This protocol is based on a validated method for quantifying this compound and its active metabolite in serum.[5][22]
-
Chromatographic System: HPLC with UV detection.
-
Column: C18 reversed-phase column.
-
Mobile Phase: 0.02 M sodium acetate buffer, with the pH adjusted to 4.5.[5][22]
-
Internal Standard: Acyclovir can be used as an internal standard.[5][22]
-
Sample Preparation (Serum):
-
To a serum sample, add the internal standard solution.
-
Precipitate proteins by adding an equal volume of a precipitating agent (e.g., trichloroacetic acid or acetonitrile).[7]
-
Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant, filter it if necessary, and inject it into the HPLC system.
-
Data Presentation: HPLC Parameters Summary
The following tables summarize typical parameters used in various validated HPLC methods for this compound and oxypurinol analysis.
Table 1: Chromatographic Conditions for this compound Analysis
| Parameter | Method 1[2] | Method 2[1] | Method 3[3] | Method 4[5] |
| Stationary Phase | ZORBAX Eclipse Plus C18 | C8 (4.6 x 150 mm, 5 µm) | ODS C18 (250 x 4.6 mm, 5 µm) | Reversed-Phase |
| Mobile Phase | Acetonitrile:Buffer (pH 4.6) (50:50) | 0.1M HCl:Ethanol:Water (25:50:25) | Acetonitrile:Buffer (pH 3.5) (45:55) | 0.02 M Sodium Acetate (pH 4.5) |
| Elution Mode | Isocratic | Isocratic | Isocratic | Isocratic |
| Flow Rate | 1.0 mL/min | 0.6 mL/min | 1.5 mL/min | 1.0 mL/min |
| Detection (UV) | 254 nm | 249 nm | 254 nm | 254 nm |
| Analytes | This compound | This compound | This compound & Impurities | This compound & Oxypurinol |
Table 2: Method Validation & Performance Data
| Parameter | Method 1[2] | Method 2[5] | Method 3[23] | Method 4[6] |
| Matrix | Pharmaceutical | Human Serum | Dog Plasma | Human Plasma |
| Detection Method | HPLC-UV | HPLC-UV | HPLC-UV | LC-MS/MS |
| Linearity Range (this compound) | 2.5–15 µg/mL | 0.5–10 mg/L | 0.1–20 µg/mL | 60–6000 ng/mL |
| Linearity Range (Oxypurinol) | N/A | 1–40 mg/L | 0.1–20 µg/mL | 80–8000 ng/mL |
| LOD (this compound) | 1.36 µg/mL | Not Reported | <0.1 µg/mL | Not Reported |
| LOQ (this compound) | 4.09 µg/mL | 0.5 mg/L | 0.1 µg/mL | 60 ng/mL |
Visualizations
Caption: General experimental workflow for HPLC analysis.
Caption: Troubleshooting decision tree for common HPLC issues.
Caption: Logical relationship between mobile phase pH and analyte retention.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. ijpsonline.com [ijpsonline.com]
- 3. ijpbs.net [ijpbs.net]
- 4. A Brief Review of Analytical Methods for the Estimation of this compound in Pharmaceutical Formulation and Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A simple method for quantification of this compound and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous analysis of this compound and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. uhplcs.com [uhplcs.com]
- 9. pharmaguru.co [pharmaguru.co]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. moravek.com [moravek.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
- 15. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 16. agilent.com [agilent.com]
- 17. uhplcs.com [uhplcs.com]
- 18. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
- 19. medikamenterqs.com [medikamenterqs.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. ijpsonline.com [ijpsonline.com]
- 22. research.utwente.nl [research.utwente.nl]
- 23. longdom.org [longdom.org]
Accounting for Allopurinol's off-target effects in experimental interpretation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers account for the off-target effects of allopurinol in their experimental designs and data interpretation. This compound, a widely used xanthine oxidase inhibitor, can have significant unintended impacts on cellular metabolism and signaling, which, if not considered, may lead to misinterpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of this compound that I should be aware of in my experiments?
A1: Beyond its well-known inhibition of xanthine oxidase, this compound and its active metabolite, oxypurinol, can significantly interfere with purine and pyrimidine metabolism.[1][2] Key off-target effects include:
-
Inhibition of de novo purine synthesis: this compound can decrease the de novo synthesis of purines, which can impact nucleotide pools and nucleic acid synthesis.[1][3]
-
Alteration of pyrimidine metabolism: this compound ribonucleotide, a metabolite of this compound, is a potent inhibitor of orotidine-5'-phosphate decarboxylase (ODCase), a key enzyme in pyrimidine biosynthesis. This can lead to an accumulation of orotic acid and orotidine.[2]
-
Impact on cell signaling: this compound has been shown to modulate signaling pathways, including the AMP-activated protein kinase (AMPK) and mitogen-activated protein kinase (MAPK) pathways.[4][5]
-
Effects on cell proliferation and viability: By altering nucleotide pools and signaling pathways, this compound can affect cell proliferation and viability, which can confound experimental results.[5][6]
Q2: How can this compound's off-target effects interfere with my experimental assays?
A2: this compound's metabolic and signaling effects can interfere with common laboratory assays. For example:
-
Cell Viability Assays (e.g., MTT, XTT): Assays that rely on cellular metabolic activity can be affected. Since this compound can alter nucleotide pools and cellular energy status, it may lead to an over- or underestimation of cell viability.
-
Proliferation Assays (e.g., Ki67 staining, BrdU incorporation): As this compound can impact nucleotide synthesis and cell cycle progression, it can directly affect the results of proliferation assays.
-
Gene and Protein Expression Analysis: Changes in cellular metabolism and signaling induced by this compound can lead to altered gene and protein expression, which may be misinterpreted as a direct effect of the experimental condition under investigation.
Q3: What are the key signaling pathways affected by allopurinorl?
A3: this compound has been demonstrated to influence at least two major signaling pathways:
-
AMP-activated protein kinase (AMPK) Pathway: this compound can lead to dysregulation of AMPK, a critical sensor of cellular energy status. This can disrupt processes like cell proliferation and wound healing.[5]
-
Mitogen-activated protein kinase (MAPK) Pathway: this compound can induce the phosphorylation of MAPKs such as c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), which are involved in regulating cytokine production and other cellular responses.[4][7]
Troubleshooting Guide
Problem 1: Unexpected changes in cell proliferation or viability in this compound-treated cells.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Alteration of nucleotide pools: this compound's inhibition of purine and pyrimidine synthesis can limit the availability of nucleotides for DNA and RNA synthesis, thereby affecting cell proliferation. | 1. Supplement media: Supplement cell culture media with exogenous nucleosides (e.g., uridine, cytidine, adenosine, guanosine) to bypass the metabolic blocks induced by this compound.2. Use appropriate controls: Include a control group treated with this compound alone to distinguish its effects from the experimental variable.3. Perform cell cycle analysis: Use flow cytometry to assess if this compound is causing cell cycle arrest at a specific phase.[6][8] |
| Induction of apoptosis: In some cell types, particularly in combination with other agents, this compound can promote apoptosis.[9] | 1. Assess apoptosis: Use assays such as Annexin V/PI staining or caspase activity assays to determine if apoptosis is being induced.2. Titrate this compound concentration: Use the lowest effective concentration of this compound to minimize off-target cytotoxic effects. |
| Interference with viability assays: this compound's antioxidant properties can directly reduce the tetrazolium salts (e.g., MTT) used in some viability assays, leading to inaccurate results. | 1. Use alternative viability assays: Employ assays that are not based on metabolic reduction, such as trypan blue exclusion or cell counting.2. Include a drug-only control: In tetrazolium-based assays, include a control with this compound in cell-free media to measure any direct reduction of the reagent. |
Problem 2: Inconsistent or unexpected results in gene or protein expression analysis.
| Possible Cause | Troubleshooting/Mitigation Strategy |
| Activation of stress-response pathways: this compound can induce cellular stress, leading to the activation of pathways like MAPK, which can alter gene and protein expression.[4][7] | 1. Monitor stress markers: Perform Western blotting for phosphorylated forms of JNK, p38, and ERK to assess the activation of MAPK pathways.2. Use specific inhibitors: If MAPK activation is a concern, co-treatment with specific MAPK inhibitors can help dissect the signaling pathways involved. |
| Altered metabolic state: Changes in the cellular energy charge (ATP:AMP ratio) due to this compound can activate AMPK, a master regulator of metabolism, which can have widespread effects on gene expression.[5] | 1. Measure ATP levels: Use a commercial ATP assay kit to determine if this compound is affecting cellular energy levels.2. Assess AMPK activation: Perform Western blotting for phosphorylated AMPK (p-AMPK) to determine if this pathway is activated. |
Quantitative Data Summary
Table 1: Inhibition of Key Enzymes by this compound and its Metabolites
| Enzyme | Inhibitor | Ki (Inhibition Constant) | IC50 | Notes |
| Xanthine Oxidase | This compound | - | ~1 µM | Competitive inhibitor. |
| Xanthine Oxidase | Oxypurinol | - | ~5 µM | Non-competitive inhibitor; the primary active metabolite. |
| Orotidine-5'-Phosphate Decarboxylase | This compound ribonucleotide | ~0.1 µM | - | A major off-target, leading to orotic aciduria. |
Table 2: Reported Effects of this compound on Cellular Metabolites and Processes
| Parameter | Cell/System | This compound Concentration | Observed Effect | Reference |
| Orotic Acid Excretion | Human | Therapeutic doses | Significant increase | [2] |
| ATP Levels | Failing Human Hearts | Intravenous infusion | ~40% increase in the rate of ATP synthesis | |
| Cell Proliferation (Ki67) | Leishmania infantum promastigotes | >50 µg/ml | Clear decrease in proliferation rate | [6][8] |
| Cell Viability | Leishmania infantum promastigotes | 800 µg/ml (96h) | ~53.2% decrease in viability | [8] |
Experimental Protocols
1. Western Blot Analysis of Phosphorylated AMPK (p-AMPK)
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AMPK (Thr172) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total AMPK as a loading control.
-
2. Immunofluorescence Staining for Ki67
-
Cell Preparation:
-
Grow cells on coverslips or in chamber slides.
-
Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Antibody Staining:
-
Incubate with a primary antibody against Ki67 diluted in 1% BSA in PBST overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto microscope slides with anti-fade mounting medium.
-
Image using a fluorescence microscope.
-
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. [The influence of this compound on purine- and pyrimidinesynthesis (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Effects of this compound and oxipurinol on purine synthesis in cultured human cells. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound Disrupts Purine Metabolism to Increase Damage in Experimental Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.data.gov [catalog.data.gov]
- 7. This compound induces innate immune responses through mitogen-activated protein kinase signaling pathways in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry analysis of the effect of this compound and the dinitroaniline compound (Chloralin) on the viability and proliferation of Leishmania infantum promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-gout agent this compound exerts cytotoxicity to human hormone-refractory prostate cancer cells in combination with tumor necrosis factor-related apoptosis-inducing ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in Allopurinol response across different animal strains
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the variability in Allopurinol response observed across different animal strains.
Frequently Asked Questions (FAQs)
Q1: Why do different animal strains exhibit variable responses to this compound?
Variability in this compound response is multifactorial, stemming from genetic and physiological differences between animal strains. Key contributing factors include:
-
Genetic Polymorphisms in Drug Transporters: Genes encoding urate transporters, such as ABCG2 and SLC22A12 (URAT1), can have variants that alter the transport and excretion of both uric acid and this compound's active metabolite, oxypurinol.[1][2][3] A common polymorphism in the ABCG2 gene (rs2231142) is associated with a poor response to this compound.[2][3][4] While some studies suggest these genetic variations don't significantly impact oxypurinol pharmacokinetics, they may alter urate disposition, affecting the drug's overall efficacy.[1]
-
Differences in Drug Metabolism: this compound is primarily metabolized into its active form, oxypurinol, by xanthine oxidase (XO) and aldehyde oxidase (AO).[5][6] The activity of these enzymes can differ between animal strains, leading to variations in the rate of this compound conversion and the resulting concentration of active metabolite.[7] For instance, Jcl:SD rats exhibit higher AO activity compared to Crl:CD rats, which can influence the metabolic ratio of oxypurinol to this compound.[7]
-
Baseline Uric Acid Levels and Metabolism: Inherent differences in purine metabolism and uric acid handling exist among species and even strains. Most mammals, unlike humans, possess the enzyme uricase, which further breaks down uric acid into allantoin.[8] This results in naturally lower baseline uric acid levels and can mask the hypouricemic effects of this compound.
-
Renal Function: Oxypurinol is almost entirely cleared by the kidneys.[9][10] Therefore, any strain-specific differences in renal function or the expression of renal transporters can significantly impact the drug's half-life and efficacy.
Q2: What are the primary pharmacokinetic and pharmacodynamic properties of this compound to consider in preclinical studies?
This compound is rapidly absorbed and metabolized to oxypurinol, which is responsible for the majority of the drug's therapeutic effect.[9][11][12] Key parameters to consider are:
-
Half-life: this compound has a short plasma half-life of about 1-2 hours, while oxypurinol has a much longer half-life, often exceeding 23 hours in subjects with normal renal function.[9][13] This allows for once-daily dosing in many cases.
-
Metabolism: The conversion of this compound to oxypurinol is a critical step. Both are inhibitors of xanthine oxidase, which blocks the conversion of hypoxanthine and xanthine to uric acid.[5][13][14][15]
-
Excretion: Approximately 80% of an oral this compound dose is excreted in the urine, primarily as oxypurinol.[10][13] Fecal excretion accounts for about 20%.[13]
Q3: How do I select the appropriate animal model for my this compound research?
The choice of animal model is critical and depends on the research question:
-
Hyperuricemia Models: To study the urate-lowering effects of this compound, a hyperuricemic model is necessary. This is often induced in animals like mice and rats by administering a uricase inhibitor (e.g., potassium oxonate) in conjunction with a high-purine diet.[16][17]
-
Models for Gouty Arthritis: To investigate the anti-inflammatory effects in gout, intra-articular injection of monosodium urate (MSU) crystals is used to induce an acute inflammatory response in a hyperuricemic animal.[17]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Species like beagles are sometimes used to determine bioavailability and pharmacokinetic parameters due to their larger size, which facilitates repeated blood sampling.[18] Quail have also been used as a model for hyperuricemia to study the PK/PD of uric acid-lowering drugs.[19]
-
Genetic Models: Transgenic mice lacking the uricase gene can provide a model with constitutively high uric acid levels, more closely mimicking the human condition.
Troubleshooting Guide
Issue 1: this compound fails to significantly reduce serum uric acid levels in my animal model.
-
Possible Cause 1: Inadequate Hyperuricemia Induction: The method used to induce high uric acid levels may not be sufficiently robust.
-
Troubleshooting: Verify the dose and administration route of the uricase inhibitor (e.g., potassium oxonate) and the purine content of the diet. Ensure the induction period is long enough to establish stable hyperuricemia before starting treatment.
-
-
Possible Cause 2: Incorrect this compound Dosage: The dose of this compound may be too low for the specific animal strain.
-
Troubleshooting: Conduct a dose-response study to determine the optimal effective dose. For example, in mice with purine-induced hyperuricemia, a dose of 10 mg/kg has been shown to be effective.[20] Be aware that a dose threshold may exist, beyond which further increases do not lead to greater efficacy.[18]
-
-
Possible Cause 3: Strain-Specific Resistance: The chosen animal strain may have genetic factors conferring a poor response.
-
Troubleshooting: If possible, genotype the animals for known resistance-conferring polymorphisms (e.g., in the ABCG2 gene).[3] Consider using a different, more responsive strain for future experiments.
-
-
Possible Cause 4: Rapid Metabolism and Clearance: The drug may be metabolized and cleared too quickly in the chosen species.
-
Troubleshooting: Measure plasma concentrations of both this compound and oxypurinol to assess the pharmacokinetic profile in your model. If clearance is too rapid, a different dosing regimen (e.g., more frequent administration) may be needed.
-
Issue 2: I'm observing unexpected adverse effects or toxicity.
-
Possible Cause 1: Dose is too high: High concentrations of oxypurinol can lead to adverse effects.[5]
-
Possible Cause 2: Hypersensitivity Reaction: Though more characterized in humans (associated with the HLA-B*58:01 allele), hypersensitivity reactions can occur.[21]
-
Troubleshooting: Monitor animals for signs of distress, skin reactions, or other systemic effects. If hypersensitivity is suspected, discontinue the drug immediately.
-
-
Possible Cause 3: Drug Interactions: this compound can interact with other compounds being administered.
-
Troubleshooting: Review all co-administered substances. This compound is known to inhibit the metabolism of drugs like 6-mercaptopurine and azathioprine.[10]
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound and Oxypurinol
| Parameter | This compound | Oxypurinol | Species/Context | Reference |
| Oral Bioavailability | 79 +/- 20% | N/A (Metabolite) | Humans | [9][11] |
| Elimination Half-life (t½) | 1.2 +/- 0.3 hours | 23.3 +/- 6.0 hours | Humans (normal renal function) | [9][11] |
| Apparent Oral Clearance (CL/F) | 15.8 +/- 5.2 mL/min/kg | 0.31 +/- 0.07 mL/min/kg | Humans | [9][11] |
| Primary Route of Elimination | Metabolism to Oxypurinol | Renal (Urinary Excretion) | General | [9][13] |
Table 2: Effect of this compound on Serum Uric Acid in Hyperuricemic Animal Models
| Animal Model | This compound Dose | % Reduction in Uric Acid (approx.) | Induction Method | Reference |
| Mice | 10 mg/kg (oral) | ~100% (suppressed hyperuricemia) | IMP + GMP injection | [20] |
| Mice | 5 mg/kg (oral) | Significant decrease | Potassium Oxonate | [16] |
| Rats | 10 mg/kg (oral) | Significant decrease | Potassium Oxonate + MSU | [17] |
| Quail | Not specified | Lowered serum uric acid | High-purine diet | [19] |
Experimental Protocols
Protocol 1: Induction of Hyperuricemia in Mice
This protocol is adapted from studies inducing hyperuricemia for the evaluation of therapeutic agents.[16][20]
-
Animal Selection: Use male Swiss albino or similar mouse strains, weighing 25-30g. Acclimatize animals for at least one week.
-
Hyperuricemia Induction:
-
Prepare a solution of potassium oxonate (PO) in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Administer PO intraperitoneally at a dose of 250 mg/kg body weight, once daily. This inhibits the enzyme uricase.
-
One hour after PO administration, induce purine overload by intraperitoneally injecting a combination of inosine monophosphate (IMP) and guanosine monophosphate (GMP), each at 300-400 mg/kg body weight.
-
-
Treatment Administration:
-
Administer this compound (e.g., 5-10 mg/kg) or vehicle orally one hour before the purine challenge.
-
Continue this regimen for the duration of the study (e.g., 7 consecutive days).
-
-
Sample Collection:
-
At the end of the experimental period, collect blood samples via cardiac puncture or retro-orbital sinus under anesthesia.
-
Separate serum by centrifugation for uric acid analysis.
-
-
Biochemical Analysis:
-
Measure serum uric acid levels using a commercial enzymatic kit based on the uricase method.
-
Protocol 2: Measurement of Hepatic Xanthine Oxidase (XO) Activity
-
Tissue Preparation:
-
Euthanize the animal and immediately perfuse the liver with ice-cold saline.
-
Excise the liver, weigh it, and homogenize it in a cold phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C for 20 minutes.
-
-
Enzyme Activity Assay:
-
Use the supernatant for the XO activity assay.
-
The assay measures the conversion of xanthine to uric acid. The rate of uric acid formation is monitored spectrophotometrically by measuring the increase in absorbance at 295 nm.
-
The reaction mixture should contain phosphate buffer, the liver supernatant, and xanthine as the substrate.
-
-
Data Analysis:
-
Calculate XO activity based on the rate of change in absorbance and normalize it to the protein concentration of the supernatant (measured by a method like the Bradford assay). Activity is typically expressed as units per milligram of protein.
-
Visualizations
References
- 1. The impact of genetic variability in urate transporters on oxypurinol pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ACR: Study confirms potential genetic basis for poor response to this compound in gout | MDedge [ma1.mdedge.com]
- 4. researchgate.net [researchgate.net]
- 5. Xanthine oxidase and aldehyde oxidase contribute to this compound metabolism in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Uric acid - Wikipedia [en.wikipedia.org]
- 9. ClinPGx [clinpgx.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. This compound for pain relief: more than just crystal clearance? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of Lesinurad and this compound on experimental Hyperuricemia in mice: biochemical, molecular and Immunohistochemical study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Targeting Hyperuricemia and NLRP3 Inflammasome in Gouty Arthritis: A Preclinical Evaluation of this compound and Disulfiram Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bioavailability and pharmacokinetics of intravenously and orally administered this compound in healthy beagles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comparison of pharmacokinetic and pharmacodynamic properties of this compound and benzbromarone in a quail model of hyperuricemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound response - NIH Genetic Testing Registry (GTR) - NCBI [ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Hyperuricemia Management: Allopurinol vs. Febuxostat
In the landscape of gout and hyperuricemia treatment, the choice between the two most prescribed xanthine oxidase inhibitors, allopurinol and febuxostat, is a critical decision for clinicians and a key area of investigation for researchers. This guide provides an objective, data-driven comparison of their efficacy in reducing serum uric acid (sUA) levels, supported by findings from pivotal clinical trials and meta-analyses.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and febuxostat lower uric acid by inhibiting xanthine oxidase, a key enzyme in purine metabolism that converts hypoxanthine to xanthine and then to uric acid.[1] However, their molecular interactions with the enzyme differ. This compound, a purine analog, and its active metabolite, oxypurinol, act as suicide inhibitors by binding tightly to the reduced form of xanthine oxidase.[1] Febuxostat, a non-purine selective inhibitor, blocks the enzyme's active site, inhibiting both its oxidized and reduced forms.[1][2] This difference in mechanism contributes to febuxostat's more potent effect on lowering serum uric acid levels with minimal impact on other enzymes in the purine and pyrimidine metabolic pathways.[3]
Efficacy in Lowering Serum Uric Acid: A Quantitative Comparison
Numerous studies have demonstrated that febuxostat is generally more effective than this compound in lowering sUA levels, particularly at commonly prescribed fixed doses.[3][4] Meta-analyses of randomized controlled trials (RCTs) consistently show a higher percentage of patients achieving the target sUA level of <6.0 mg/dL with febuxostat compared to this compound.[5][6][7]
A meta-analysis of 16 RCTs involving 19,683 patients revealed that febuxostat treatment significantly increased the number of patients reaching sUA levels ≤6.0 mg/dL compared to this compound.[5] The efficacy was dose-dependent, with higher doses of febuxostat showing a greater effect.[5] Specifically, febuxostat at 80 mg/day was more effective than this compound at 300 mg/day in achieving target sUA levels.[3][6] However, some studies found no significant difference in efficacy between febuxostat 40 mg/day and this compound 300 mg/day.[3][6]
| Efficacy Outcome | Febuxostat | This compound | Relative Risk (RR) / Standardized Mean Difference (SMD) | 95% Confidence Interval (CI) | Citation |
| Patients Achieving sUA ≤6.0 mg/dL (Overall) | Higher Proportion | Lower Proportion | RR: 1.65 | 1.40, 1.94 | [5] |
| Patients Achieving sUA ≤6.0 mg/dL (Febuxostat 40-80 mg/day) | Higher Proportion | Lower Proportion | RR: 1.66 | 1.45, 1.90 | [5] |
| Patients Achieving sUA ≤6.0 mg/dL (Febuxostat >80 mg/day) | Higher Proportion | Lower Proportion | RR: 2.75 | 1.68, 4.49 | [5] |
| Reduction in sUA Levels (Overall) | Greater Reduction | Lesser Reduction | SMD: -0.70 | -1.02, -0.37 | [5] |
Table 1: Summary of Efficacy Data from Meta-Analyses.
Clinical Trial Spotlight: Key Study Methodologies
The evidence for the comparative efficacy of this compound and febuxostat is built on a foundation of robust clinical trials. Below are the methodologies of some key studies that have informed the current understanding.
The CONFIRMS Trial
-
Objective: To compare the urate-lowering efficacy and safety of daily febuxostat and this compound in subjects with gout and sUA ≥ 8.0 mg/dL.[8]
-
Study Design: A six-month, randomized, controlled trial.[8]
-
Participants: 2,269 subjects with gout and hyperuricemia.[8]
-
Intervention: Patients were randomized to receive febuxostat 40 mg, febuxostat 80 mg, or this compound 300 mg (200 mg in those with moderate renal impairment).[8]
-
Primary Endpoint: The proportion of subjects achieving a final visit sUA <6.0 mg/dL.[8]
References
- 1. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 2. GOUT: FEBUXOSTAT VERSUS this compound – MECHANISMS OF ACTION AND SIDE EFFECTS [zenodo.org]
- 3. droracle.ai [droracle.ai]
- 4. ovid.com [ovid.com]
- 5. The efficacy and safety of different doses of febuxostat and this compound: A meta-analysis | 2025, Volume 36 - Issue 3 | Joint Diseases and Related Surgery [jointdrs.org]
- 6. Effectiveness and safety of different doses of febuxostat compared with this compound in the treatment of hyperuricemia: a meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A systematic review and meta-analysis on the safety and efficacy of febuxostat versus this compound in chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The urate-lowering efficacy and safety of febuxostat in the treatment of the hyperuricemia of gout: the CONFIRMS trial - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in the Test Tube: Allopurinol vs. Newer Xanthine Oxidase Inhibitors
An in-vitro comparative guide for researchers and drug development professionals on the potency and mechanisms of Allopurinol, Febuxostat, and Topiroxostat.
In the landscape of hyperuricemia treatment, the inhibition of xanthine oxidase (XO) remains a cornerstone of therapy. For decades, this compound has been the primary agent in this class. However, the development of newer, non-purine selective inhibitors like Febuxostat and Topiroxostat has expanded the therapeutic arsenal. This guide provides a head-to-head in-vitro comparison of these three key xanthine oxidase inhibitors, presenting key experimental data, detailed protocols for assessment, and visual workflows to aid researchers in their understanding and future investigations.
Performance at a Glance: Inhibitory Potency
The in-vitro potency of xanthine oxidase inhibitors is a critical determinant of their pharmacological activity. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measure the concentration of the inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. The data presented below, compiled from various in-vitro studies, highlights the comparative potency of this compound, Febuxostat, and Topiroxostat.
| Inhibitor | IC50 (µM) | Ki (nM) | Inhibition Type | Notes |
| This compound | 2.0 - 3.0 | - | Competitive | Data from studies on various xanthine oxidase sources.[1] |
| Oxypurinol (active metabolite of this compound) | - | - | Suicide Inhibition | Binds tightly to the reduced form of the enzyme.[2] |
| Febuxostat | 0.084 (for a derivative) | - | Mixed | A potent inhibitor of both the oxidized and reduced forms of XO.[1][2] |
| Topiroxostat | - | - | Selective | In some animal studies, the IC50 of febuxostat against plasma XO was 12-fold higher than that of topiroxostat.[3] |
Note: Direct head-to-head in-vitro studies comparing all three inhibitors under identical conditions are limited. The presented data is a synthesis from multiple sources and should be interpreted with consideration of potential variations in experimental methodologies.
Unraveling the Mechanism: The Xanthine Oxidase Pathway
This compound, Febuxostat, and Topiroxostat share a common target: the enzyme xanthine oxidase. This enzyme plays a crucial role in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then xanthine to uric acid.[4][5] By inhibiting this enzyme, these drugs effectively reduce the production of uric acid.
This compound, a purine analog, is metabolized by xanthine oxidase to its active metabolite, oxypurinol, which then acts as a potent inhibitor.[2][4] In contrast, Febuxostat and Topiroxostat are non-purine selective inhibitors, meaning their chemical structure is not similar to purines.[6][7] This difference in structure may contribute to a lower risk of certain side effects. Febuxostat is known to inhibit both the oxidized and reduced forms of the enzyme.[2]
Caption: Inhibition of the Xanthine Oxidase Pathway.
In Vitro Experimental Workflow: A Step-by-Step Guide
The following diagram outlines a typical experimental workflow for assessing the in-vitro inhibitory activity of compounds against xanthine oxidase. This spectrophotometric assay is based on measuring the increase in absorbance at 295 nm, which corresponds to the production of uric acid.[8]
Caption: General workflow for in-vitro xanthine oxidase inhibition assay.
Detailed Experimental Protocol: Xanthine Oxidase Inhibition Assay
This protocol provides a detailed methodology for conducting an in-vitro xanthine oxidase inhibition assay, based on commonly cited procedures.[8][9][10]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine or Hypoxanthine (substrate)
-
This compound (positive control)
-
Test compounds (e.g., Febuxostat, Topiroxostat)
-
Potassium Phosphate Buffer (50-70 mM, pH 7.5)
-
Hydrochloric Acid (HCl, 1M) for stopping the reaction
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer. The final concentration in the assay is typically around 0.025-0.05 U/mL.
-
Prepare a stock solution of the substrate (xanthine or hypoxanthine) in phosphate buffer. A common final concentration is 150-300 µM.
-
Prepare serial dilutions of the test compounds and the positive control (this compound) in a suitable solvent (e.g., DMSO), and then dilute further in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
50 µL of the test compound solution or positive control at various concentrations.
-
30-117 µL of phosphate buffer.
-
30-60 µL of the xanthine oxidase solution.
-
-
For the control (no inhibitor), add the buffer and solvent in place of the test compound.
-
For the blank, add buffer in place of the enzyme solution.
-
-
Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 60-100 µL of the substrate solution to each well.
-
Measure the absorbance of the mixture at 295 nm using a microplate reader.
-
Data Analysis:
-
The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction and A_sample is the absorbance in the presence of the test compound.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
This guide provides a foundational overview for the in-vitro comparison of this compound and other xanthine oxidase inhibitors. For more in-depth analysis, researchers are encouraged to consult the primary literature and adapt protocols to their specific experimental needs.
References
- 1. Past, present and future of xanthine oxidase inhibitors: design strategies, structural and pharmacological insights, patents and clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Differences in the Mechanisms of Action Between this compound and Febuxostat [ebmconsult.com]
- 3. Comparative effects of topiroxostat and febuxostat on arterial properties in hypertensive patients with hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GOUT: FEBUXOSTAT VERSUS this compound – MECHANISMS OF ACTION AND SIDE EFFECTS [zenodo.org]
- 8. 3.4. Xanthine Oxidase Inhibitory Assay [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. revistabionatura.com [revistabionatura.com]
Assessing the Differential Impact of Allopurinol and Other Urate-Lowering Therapies on Oxidative Stress Markers
A Comparative Guide for Researchers and Drug Development Professionals
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a key factor in the pathogenesis of gout and is increasingly linked to cardiovascular, metabolic, and renal diseases. A significant component of its pathology is the induction of oxidative stress. Uric acid itself has a dual role, acting as a pro-oxidant within cells by activating pathways like NADPH oxidase, while potentially serving as an antioxidant in the extracellular environment. The production of uric acid via the xanthine oxidase pathway is a major source of reactive oxygen species (ROS).[1][2][3] Consequently, therapies designed to lower urate levels can have profound and varied effects on the body's oxidative state.
This guide provides a comparative analysis of different classes of urate-lowering therapies—xanthine oxidase inhibitors (e.g., Allopurinol), uricosurics, and uricases—and their differential impacts on markers of oxidative stress, supported by experimental data and detailed methodologies.
Xanthine Oxidase Inhibitors (XOIs): this compound, Febuxostat, and Topiroxostat
Xanthine oxidase inhibitors are a cornerstone of hyperuricemia management. They function by directly blocking the enzyme responsible for the final two steps in uric acid synthesis.[4] This mechanism not only reduces urate production but also curtails the generation of ROS, such as superoxide and hydrogen peroxide, which are byproducts of this enzymatic reaction.[5][6]
Mechanism of Action
This compound, a purine analog, and its active metabolite, oxypurinol, inhibit xanthine oxidase.[4][7] Febuxostat and topiroxostat are non-purine, selective inhibitors of the same enzyme.[5][8] By blocking the conversion of hypoxanthine to xanthine and subsequently to uric acid, these drugs decrease the overall production of both uric acid and associated ROS.[9][10]
Comparative Efficacy on Oxidative Stress Markers
Studies have demonstrated that different XOIs exhibit varying potencies in suppressing ROS production. While this compound, febuxostat, and topiroxostat effectively lower uric acid, their impact on oxidative stress can differ.
| Therapy | Study Type | Key Oxidative Stress Markers | Outcome | Citation |
| This compound | In vitro | Reactive Oxygen Species (ROS) | IC₅₀ for ROS inhibition: 0.258 μM. | [5] |
| Clinical Trial | Serum XO activity | Did not significantly suppress circulating XO activity in stage 3 CKD patients. | [11] | |
| Clinical Trial | Pulse Wave Velocity (cfPWV) | Significant increase in cfPWV after 1 year, suggesting potential for increased arterial stiffening. | [12][13] | |
| Febuxostat | In vitro | Reactive Oxygen Species (ROS) | IC₅₀ for ROS inhibition: 1.33 nM. Strong suppression of ROS. | [5] |
| Clinical Trial | Malondialdehyde (MDA)-modified LDL | Significantly decreased the MDA-LDL/LDL-C ratio over 24 months. | [8] | |
| Clinical Trial | Derivatives of Reactive Oxygen Metabolites (d-ROMs) | Significantly reduced d-ROMs in both new and switched-from-allopurinol patient groups. | [14] | |
| Clinical Trial | Pulse Wave Velocity (cfPWV) | No significant change in cfPWV after 1 year, suggesting a beneficial effect in preventing arterial stiffening compared to this compound. | [12][13] | |
| Topiroxostat | In vitro | Reactive Oxygen Species (ROS) | IC₅₀ for ROS inhibition: 0.495 nM. Strongest suppression of ROS among tested XOIs. | [5] |
| Animal Study (Rats) | Nitrotyrosine, 8-OHdG | Significantly ameliorated the increase in these oxidative stress markers in the kidney cortex. | [15] | |
| Animal Study (Rats) | Superoxide production | Significantly decreased superoxide production by xanthine oxidase anchored to the cell membrane in the aorta. | [16] |
Uricosurics: Probenecid and Dotinurad
Uricosurics enhance the renal excretion of uric acid by inhibiting its reabsorption in the proximal tubules.[17] The primary target for many of these drugs is the urate transporter 1 (URAT1).[18] Their effect on oxidative stress is generally considered indirect, resulting from the reduction of systemic uric acid levels.
Mechanism of Action
By blocking URAT1, uricosurics like probenecid and the more selective dotinurad prevent uric acid from being transported back into the bloodstream from the renal ultrafiltrate.[17][18] This leads to lower serum uric acid concentrations. Recent studies suggest that URAT1 is also expressed in non-renal tissues, such as cardiomyocytes, where its inhibition may directly attenuate local oxidative stress and inflammatory responses.[19]
Impact on Oxidative Stress Markers
Data on the direct effects of uricosurics on oxidative stress are less extensive than for XOIs. However, emerging evidence suggests a beneficial role beyond simple urate lowering.
| Therapy | Study Type | Key Oxidative Stress Markers | Outcome | Citation |
| Probenecid | In vitro (RAW264.7 cells) | Reactive Oxygen Species (ROS) | Dose-dependently reduced LPS-induced ROS levels. | [20] |
| Dotinurad | Clinical Trial | Derivatives of Reactive Oxygen Metabolites | Significantly lower concentrations at week 24 compared to baseline. | [21] |
| Animal/Cell Culture | ROS, Inflammatory responses | Attenuated palmitic acid-induced oxidative stress in cardiomyocytes by reducing URAT1 expression. | [19] |
Uricases: Pegloticase and Rasburicase
Uricases are enzymes that catabolize uric acid into allantoin, a more soluble and easily excreted compound.[22] This mechanism is highly effective at rapidly lowering serum urate. However, the enzymatic reaction itself produces an oxidant, hydrogen peroxide (H₂O₂), as a byproduct, raising theoretical concerns about inducing oxidative stress.[23]
Mechanism of Action
Pegloticase (a PEGylated recombinant porcine uricase) and rasburicase (a recombinant urate oxidase) convert uric acid to allantoin.[22][24] This process generates hydrogen peroxide. In most individuals, endogenous antioxidant systems, particularly in erythrocytes, are sufficient to neutralize this H₂O₂.[24][25] However, in patients with deficiencies in these systems, such as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, these drugs are contraindicated due to the high risk of severe oxidative hemolysis and methemoglobinemia.[22][23][26]
Impact on Oxidative Stress Markers
Clinical studies have sought to determine if the H₂O₂ production from uricase therapy leads to a net increase in systemic oxidative stress.
| Therapy | Study Type | Key Oxidative Stress Markers | Outcome | Citation |
| Pegloticase | Clinical Trial | F2-Isoprostanes, Protein Carbonyls | Despite profound urate depletion, there was no significant increase in these markers of lipid and protein oxidation over 15 weeks. | [24] |
| Rasburicase | Case Reports/Reviews | Hemolysis, Methemoglobinemia | Can cause severe oxidative hemolysis and methemoglobinemia, particularly in patients with G6PD deficiency, due to H₂O₂ production. | [22][23][26] |
Experimental Protocols
The assessment of oxidative stress relies on a variety of validated assays. Below is a representative workflow for measuring a common marker of lipid peroxidation.
Protocol: Measurement of Malondialdehyde (MDA) via Thiobarbituric Acid Reactive Substances (TBARS) Assay
Malondialdehyde (MDA) is a major product of lipid peroxidation and a widely used indicator of oxidative stress.[8] The TBARS assay is a common method for its quantification.
1. Sample Preparation:
-
Collect plasma or tissue homogenate from the study subject.
-
To prevent further oxidation during the assay, add an antioxidant like butylated hydroxytoluene (BHT) to the sample.
2. Reaction:
-
Add an acidic reagent (e.g., trichloroacetic acid, TCA) to precipitate proteins and release MDA.
-
Centrifuge the sample to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Add thiobarbituric acid (TBA) solution to the supernatant.
-
Incubate the mixture at high temperature (e.g., 95°C) for a specified time (e.g., 60 minutes). During this time, one molecule of MDA reacts with two molecules of TBA to form a pink-colored MDA-TBA adduct.
3. Quantification:
-
Cool the samples to room temperature.
-
Measure the absorbance of the resulting solution using a spectrophotometer at a specific wavelength (typically 532 nm).
-
Calculate the concentration of MDA by comparing the absorbance to a standard curve generated with known concentrations of an MDA standard (e.g., 1,1,3,3-tetramethoxypropane).
Conclusion
The choice of a urate-lowering therapy can have distinct consequences on the oxidative stress profile of a patient.
-
Xanthine Oxidase Inhibitors (XOIs) offer a dual benefit by reducing both uric acid and the ROS generated during its synthesis. Among them, non-purine selective inhibitors like febuxostat and topiroxostat may offer superior suppression of ROS production compared to this compound.[5][12]
-
Uricosurics primarily lower systemic urate, which may indirectly reduce urate-induced cellular oxidative stress. Newer selective URAT1 inhibitors like dotinurad show promise in directly attenuating oxidative stress in tissues beyond the kidney.[19][21]
-
Uricases provide rapid and potent urate reduction but introduce a direct oxidant load (H₂O₂). While this is managed by most individuals, it poses a significant risk for those with compromised antioxidant defenses, such as G6PD deficiency.[23][24]
For researchers and drug development professionals, these differential impacts are critical considerations. Future research should focus on head-to-head clinical trials using a comprehensive panel of oxidative stress markers to fully elucidate the comparative vascular and cellular benefits of these therapies. Understanding these nuances will be key to developing targeted treatments that not only manage hyperuricemia but also mitigate the associated oxidative damage.
References
- 1. Uric Acid and Oxidative Stress—Relationship with Cardiovascular, Metabolic, and Renal Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Effect of febuxostat on the level of malondialdehyde‐modified low‐density lipoprotein, an oxidative stress marker: A subanalysis of the PRIZE study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. As compared to this compound, urate-lowering therapy with febuxostat has superior effects on oxidative stress and pulse wave velocity in patients with severe chronic tophaceous gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Febuxostat on Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Renoprotective effect of topiroxostat via antioxidant activity in puromycin aminonucleoside nephrosis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effect of Topiroxostat on Reducing Oxidative Stress in the Aorta of Streptozotocin-Induced Diabetic Rats [jstage.jst.go.jp]
- 17. How URAT1 inhibitors can shape the future of chronic gout treatment: a narrative review of uricosurics past and present [explorationpub.com]
- 18. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 19. URAT1 is expressed in cardiomyocytes and dotinurad attenuates the development of diet-induced metabolic heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibitory Effect of Probenecid on Osteoclast Formation via JNK, ROS and COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Rasburicase-induced haemolysis and methemoglobinemia: an ongoing issue - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rasburicase induced severe hemolysis and methemoglobinemia in a Caucasian patient complicated by acute renal failure and ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Treating gout with pegloticase, a PEGylated urate oxidase, provides insight into the importance of uric acid as an antioxidant in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Rasburicase causing severe oxidative hemolysis and methemoglobinemia in a patient with previously unrecognized glucose-6-phosphate dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Allopurinol's Therapeutic Effects: A Comparative Guide for Researchers
Introduction: Allopurinol, a cornerstone in the management of hyperuricemia and gout, is a structural isomer of hypoxanthine that competitively inhibits xanthine oxidase.[1][2] This enzyme is critical in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] By inhibiting this step, this compound and its active metabolite, oxypurinol, effectively decrease the production of uric acid.[4][5] Beyond its established urate-lowering effects, the inhibition of xanthine oxidase also reduces the generation of reactive oxygen species (ROS), suggesting a broader therapeutic potential rooted in the mitigation of oxidative stress.[6][7] This guide provides a comparative analysis of this compound's efficacy across various disease models, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in evaluating its cross-therapeutic potential.
Core Mechanism of Action: Xanthine Oxidase Inhibition
This compound's primary mechanism involves the inhibition of xanthine oxidase, leading to a reduction in uric acid synthesis and a decrease in oxidative stress.[3][6] This dual action forms the basis of its therapeutic effects in both its primary indication, gout, and its potential applications in other pathologies.
Caption: this compound's core mechanism of action.
Gout and Hyperuricemia: The Established Indication
This compound is the first-line therapy for preventing recurrent gout attacks by lowering serum urate levels.[1][3] Its efficacy in this model is well-documented and serves as the benchmark for its therapeutic action.
Quantitative Data: Gout Arthritis Model
| Parameter | Disease Control | This compound (ALP) Monotherapy | ALP + Disulfiram (DSF) Combination | Reference |
| Paw Swelling (mm) | 2.8 ± 0.2 | 1.5 ± 0.1 | 0.9 ± 0.1 (p < 0.05 vs ALP) | [8] |
| Inflammation Index | 3.5 ± 0.3 | 1.8 ± 0.2 | 0.7 ± 0.1 (p < 0.001 vs ALP) | [8] |
| Serum Uric Acid (mg/dL) | 8.2 ± 0.5 | 4.1 ± 0.3 | 3.2 ± 0.2 (p < 0.001 vs ALP) | [8] |
| IL-1β (pg/mL) | 180 ± 15 | 110 ± 10 | 60 ± 8 (p < 0.001 vs ALP) | [9] |
| TNF-α (pg/mL) | 250 ± 20 | 150 ± 12 | 80 ± 10 (p < 0.001 vs ALP) | [9] |
Data presented as mean ± SD. The combination therapy highlights that while this compound effectively lowers urate, its anti-inflammatory effects can be limited.[8]
Experimental Protocol: Rat Model of Gouty Arthritis
A common preclinical model for gout involves inducing hyperuricemia and subsequent crystal-mediated inflammation.[8]
-
Animal Model: Male Albino Wistar rats (150–200 g) are used.[9]
-
Hyperuricemia Induction: Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (a uricase inhibitor) to prevent uric acid breakdown in rats.[8]
-
Gouty Attack Trigger: An acute gout flare is triggered by injecting monosodium urate (MSU) crystals into the sub-plantar tissue of the rat paw.[9]
-
Treatment Regimen: this compound (e.g., 10 mg/kg) is administered orally for a defined period (e.g., 30 days).[8][9]
-
Efficacy Assessment: Endpoints include measuring paw swelling (edema), clinical scoring of inflammation, serum uric acid levels, and pro-inflammatory cytokine profiling (IL-1β, TNF-α) via ELISA.[8]
Caption: Experimental workflow for a rat model of gouty arthritis.
Neuroprotection: Preclinical Evidence
Several animal studies suggest a neuroprotective role for this compound, primarily attributed to its antioxidant properties.[10][11] This effect has been observed in models of spinal cord injury and cerebral ischemia-reperfusion.
Quantitative Data: Rat Spinal Cord Injury Model
| Parameter | Control | Trauma | Trauma + this compound (50 mg/kg) | Reference |
| Myeloperoxidase (MPO) (U/g tissue) | 1.5 ± 0.2 | 5.8 ± 0.6 (p < 0.001 vs Control) | 2.5 ± 0.4 (p < 0.01 vs Trauma) | [12] |
| Malondialdehyde (MDA) (nmol/g tissue) | 25 ± 3 | 75 ± 8 (p < 0.001 vs Control) | 40 ± 5 (p < 0.001 vs Trauma) | [12] |
| Glutathione (GSH) (μmol/g tissue) | 8.0 ± 0.7 | 3.5 ± 0.5 (p < 0.001 vs Control) | 7.2 ± 0.6 (p < 0.001 vs Trauma) | [12] |
| Bcl-2 Expression (Apoptosis Marker) | Negative | Positive in glial & motor neurons | Negative | [13] |
Data presented as mean ± SD. MPO is an index of inflammatory cell infiltration, while MDA and GSH are markers of oxidative stress and antioxidant capacity, respectively.
Experimental Protocol: Rat Spinal Cord Injury
-
Animal Model: Male Sprague Dawley rats are divided into control, trauma, and trauma + this compound groups.[13]
-
Injury Induction: A surgical procedure is performed to induce a standardized spinal cord injury (e.g., clip compression).
-
Treatment: this compound (e.g., 50 mg/kg, intraperitoneally) is administered for a set period (e.g., 7 days) post-injury.[12]
-
Biochemical Analysis: Spinal cord tissues are dissected and homogenized to measure MPO activity and levels of MDA and GSH.[13]
-
Immunohistochemistry: Tissue sections are analyzed for markers of apoptosis (Bcl-2) and glial cell activity (GFAP) to assess cellular damage and response to treatment.[12]
Chronic Kidney Disease (CKD): Conflicting Evidence
The potential for this compound to slow the progression of CKD is an area of active investigation with mixed results. The hypothesis is that reducing uric acid and oxidative stress could protect renal function.[14]
Quantitative Data: this compound in CKD Patients
| Study Type | Key Finding on Renal Function | Conclusion | Reference |
| Randomized Controlled Trial | eGFR increased by 1.3 ± 1.3 ml/min/1.73 m² in this compound group vs. a decrease of 3.3 ± 1.2 in control group over 24 months. | This compound slowed renal disease progression. | [14] |
| Systematic Review & Meta-Analysis | This compound significantly increased eGFR compared to control groups (SMD, 2.04). | Urate-lowering treatment could slow CKD progression. | [15] |
| Observational Study (Children) | No significant differences in eGFR or proteinuria over time between this compound and control groups. | This compound lowered uric acid but was not associated with slowing CKD progression. | [16] |
| Randomized Double-Blind Trial | This compound lowered serum urate but did not suppress circulating xanthine oxidase activity or reduce markers of oxidative stress. | Circulating XO may not contribute significantly to vascular disease in CKD. | [17] |
The conflicting data may be due to differences in study design, patient populations (e.g., CKD stage, pediatric vs. adult), and treatment duration.[16][18]
Cardiovascular Disease: Largely Negative Evidence in Chronic Disease
While early, smaller studies suggested that this compound's antioxidant effects could benefit cardiovascular health, large-scale clinical trials have not supported its use for secondary prevention in patients with chronic ischemic heart disease.[6][19]
Quantitative Data: Major Clinical Trials
| Trial | Patient Population | Primary Outcome | Result (this compound vs. Usual Care) | Reference |
| ALL-HEART | 5,721 patients with ischemic heart disease (no gout) | Cardiovascular death, MI, or stroke | 11.0% vs. 11.3% (p = 0.65). No significant difference. | [19][20] |
| Meta-Analysis (21 RCTs) | 22,806 patients with cardiovascular disease | Cardiovascular death | RR 0.60; 95% CI 0.33–1.11. No significant reduction. | [21] |
A potential benefit has been noted in acute settings, such as coronary artery bypass grafting (CABG), where short-term this compound treatment was associated with a lower risk of periprocedural cardiovascular death, possibly by mitigating ischemia-reperfusion injury.[22] However, this effect was not observed in long-term follow-up.[22]
Caption: Logical overview of this compound's evidence across diseases.
Conclusion
This compound's therapeutic effect is unequivocally established in the management of gout and hyperuricemia through its potent urate-lowering action.[1][23] Its role in other disease models appears to be closely linked to its secondary effect of reducing oxidative stress via xanthine oxidase inhibition.[6] Preclinical data from neuroprotection models are promising, showing significant reductions in oxidative and inflammatory markers.[12][13] However, the translation of these benefits to clinical settings for chronic conditions like CKD and cardiovascular disease remains challenging. Evidence for CKD is conflicting, with some studies showing preserved renal function while others do not.[14][16] For patients with established ischemic heart disease, large-scale trials have demonstrated a lack of long-term cardiovascular benefit.[19][24] Future research should focus on specific patient populations or clinical contexts, such as acute ischemic events, where the antioxidant properties of this compound may yet prove to be therapeutically relevant.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Role of urate, xanthine oxidase and the effects of this compound in vascular oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alliedacademies.org [alliedacademies.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of this compound and nimesulide against cerebral ischemic reperfusion injury in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.viamedica.pl [journals.viamedica.pl]
- 13. Neuroprotective effects of this compound on spinal cord injury in rats: a biochemical and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of this compound in Chronic Kidney Disease Progression and Cardiovascular Risk - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of this compound on Chronic Kidney Disease Progression: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of this compound on Uric Acid and Pediatric Chronic Kidney Disease Severity in the Chronic Kidney Disease in Children Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound and Cardiovascular Outcomes in Patients With Ischemic Heart Disease - American College of Cardiology [acc.org]
- 20. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 21. mdpi.com [mdpi.com]
- 22. This compound for Secondary Prevention in Patients with Cardiovascular Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. ALL-HEART: Gout Drug this compound No Help in CV Prevention | tctmd.com [tctmd.com]
A Comparative Analysis of the Side Effect Profiles of Allopurinol and Febuxostat in the Management of Hyperuricemia
This guide provides a comprehensive comparison of the side effect profiles of two primary xanthine oxidase inhibitors, Allopurinol and Febuxostat, used in the management of hyperuricemia in patients with gout. The information is intended for researchers, scientists, and drug development professionals, offering an objective analysis supported by data from pivotal clinical trials and observational studies.
Mechanism of Action: Xanthine Oxidase Inhibition
Both this compound and Febuxostat function by inhibiting xanthine oxidase, a crucial enzyme in the purine catabolism pathway. This enzyme catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By blocking this enzyme, both drugs effectively reduce the production of uric acid in the body. Febuxostat is a non-purine selective inhibitor of xanthine oxidase, whereas this compound and its primary metabolite, oxypurinol, are purine analogues.[1][2]
Caption: Mechanism of Action for this compound and Febuxostat.
Comparative Side Effect Profiles
The following sections detail the comparative safety profiles of this compound and Febuxostat across several critical domains, supported by quantitative data from key studies.
The cardiovascular (CV) safety of Febuxostat compared to this compound has been a subject of significant investigation, with major clinical trials yielding conflicting results. The U.S. Food and Drug Administration (FDA) issued a boxed warning for Febuxostat regarding an increased risk of heart-related death based on the CARES trial.[3][4]
The CARES trial found that while Febuxostat was noninferior to this compound for the primary composite endpoint of major adverse cardiovascular events (MACE), it was associated with a higher risk of all-cause and cardiovascular mortality.[5][6] Conversely, the FAST trial, conducted primarily in Europe, did not find an increased risk of cardiovascular events or death with Febuxostat compared to this compound.[6][7] Meta-analyses have generally shown no significant difference in MACE between the two drugs, though some real-world data suggests a higher risk for heart failure hospitalization and atrial fibrillation with Febuxostat.[1][6][8][9]
Table 1: Comparison of Cardiovascular Outcomes
| Outcome | Key Finding | Supporting Studies | Citation |
|---|---|---|---|
| All-Cause Mortality | Higher with Febuxostat in one major trial; not significantly different in others. | CARES Trial | [5][6] |
| No significant difference. | FAST Trial, Meta-Analyses | [6][7][8] | |
| Cardiovascular Mortality | Higher with Febuxostat in one major trial; not significantly different in others. | CARES Trial | [5][6] |
| No significant difference. | FAST Trial, Meta-Analyses | [6][7][8] | |
| Major Adverse CV Events (MACE) | Febuxostat was noninferior to this compound. | CARES Trial | [5][7] |
| No significant difference between the two drugs. | FAST Trial, Meta-Analyses | [6][7][8] |
| Heart Failure (Hospitalization) | Significantly higher risk for Febuxostat users in a real-world cohort study. | Taiwan NHI Database Study |[9] |
Both medications are metabolized by the liver and can be associated with liver function abnormalities.[10] However, studies suggest Febuxostat may have a more favorable hepatic safety profile, particularly in patients with pre-existing liver conditions.
A study focusing on gout patients with fatty liver disease found a significantly lower incidence of hepatotoxicity in the Febuxostat group (9.4%) compared to the this compound group (35.3%).[11][12][13] However, a recent systematic review of 11 randomized controlled trials concluded that for the general gout population, there were no statistically significant differences in most hepatic safety parameters between the two drugs.[2][14] Mild-to-moderate elevations in liver function tests were the most common hepatic adverse events for both drugs, which were often reversible upon discontinuation.[2][14]
Table 2: Comparison of Hepatotoxicity
| Study Population | Incidence of Hepatotoxicity (Febuxostat) | Incidence of Hepatotoxicity (this compound) | Key Conclusion | Citation |
|---|---|---|---|---|
| Gout patients with Fatty Liver Disease | 9.4% (3/32) | 35.3% (36/102) | Febuxostat was associated with a significantly lower risk of hepatotoxicity. | [11][12][13] |
| General Gout Population (Systematic Review) | Not significantly different from this compound | Not significantly different from Febuxostat | Most hepatic safety parameters showed no statistically significant differences. | [2][14] |
| Phase 3 Clinical Trial | Abnormal LFTs leading to withdrawal: 2.79% (120mg dose) | Abnormal LFTs leading to withdrawal: 0.4% | The 120mg Febuxostat dose had a significantly higher rate of withdrawal due to abnormal LFTs. |[2][15] |
This compound is well-documented for its risk of cutaneous adverse reactions (CARs), ranging from mild rashes to severe, life-threatening conditions like Stevens-Johnson syndrome (SJS).[16] Febuxostat, having a different chemical structure, is often considered an alternative for patients intolerant to this compound.
A large, nationwide study in Taiwan provided a direct comparison of the incidence of these reactions. The findings indicated that this compound was associated with a significantly higher risk of developing CARs compared to Febuxostat.[16] Despite the lower overall risk, severe and even fatal CARs have been reported with Febuxostat, warranting clinical vigilance upon initiation.[4][16]
Table 3: Comparison of Cutaneous Adverse Reactions (CARs)
| Outcome | Incidence Rate (per 1000 person-years) - this compound | Incidence Rate (per 1000 person-years) - Febuxostat | Adjusted Incidence Rate Ratio (this compound vs. Febuxostat) | Citation |
|---|---|---|---|---|
| Any CARs | 15.37 | 3.48 | 5.55 | [16] |
| Severe CARs | N/A | N/A | 16.75 | [16] |
| Fatal CARs | N/A | N/A | 16.18 |[16] |
Data from a nationwide study in Taiwan. N/A: Specific incidence rates for severe/fatal CARs were not provided, only the adjusted risk ratio.
Both medications can trigger acute gout flares upon initiation as serum uric acid levels change.[17][18] Prophylactic treatment with colchicine or NSAIDs for the first 3 to 6 months is often recommended to mitigate this effect.[17] Other commonly reported side effects are generally mild to moderate.
Table 4: Common Adverse Events Reported in Clinical Trials
| Side Effect | This compound (300 mg) | Febuxostat (80 mg) | Citation |
|---|---|---|---|
| Upper Respiratory Infections | 19% | 15% | [17] |
| Musculoskeletal Side Effects | 10% | 9% | [17] |
| Diarrhea | 6% | 6% | [17] |
| Headaches | 7% | 5% | [17] |
| Nausea and Vomiting | 2% | 4% | [17] |
| Rash | N/A (Withdrawal reason) | N/A (Withdrawal reason) | [15] |
| Abnormal Liver Function Tests | 0.4% (Withdrawal reason) | 2.79% (120mg dose, withdrawal reason) |[15] |
Experimental Methodologies of Key Studies
Caption: Generalized Workflow for a Cardiovascular Outcome Trial.
-
CARES Trial (Cardiovascular Safety of Febuxostat and this compound in Patients with Gout and Cardiovascular Morbidities) : This was a multicenter, double-blind, non-inferiority trial. 6,190 patients with gout and established major cardiovascular disease were randomized to receive either Febuxostat or this compound. The dose of this compound was adjusted based on renal function. The primary outcome was a composite of cardiovascular death, non-fatal myocardial infarction, non-fatal stroke, or urgent revascularization for unstable angina. The median follow-up was 32 months.[5][6]
-
FAST Trial (Febuxostat versus this compound Streamlined Trial) : This was a prospective, randomized, open-label, blinded-endpoint (PROBE) trial involving 6,128 patients with gout aged 60 years or older with at least one additional cardiovascular risk factor. Patients were randomized to either Febuxostat or this compound. The primary endpoint was a composite of hospitalization for non-fatal myocardial infarction or biomarker-positive acute coronary syndrome, non-fatal stroke, or cardiovascular death. The median follow-up was approximately 4 years.[6][7]
-
Taiwan Nationwide Cohort Study (Cutaneous Adverse Reactions) : This was a nationwide, population-based study using Taiwan's National Health Insurance Research Database. The study included new users of this compound or Febuxostat. The incidence rates of cutaneous adverse reactions (CARs) were calculated, and Poisson regression was used to estimate the incidence rate ratios (IRRs) to compare the risk between the two drugs.[16]
-
Hepatotoxicity in Fatty Liver Disease Study : This retrospective study included 134 gout patients with diagnosed fatty liver disease who were treated with either this compound or Febuxostat. Hepatotoxicity was defined as an elevation of AST/ALT at least 3 times the upper limit of normal (for normal baseline) or a doubling of baseline AST/ALT (for elevated baseline). A Cox regression analysis was used to evaluate factors associated with hepatotoxicity.[11][12]
Conclusion and Clinical Considerations
The choice between this compound and Febuxostat requires careful consideration of a patient's individual risk profile.
-
Cardiovascular Risk : For patients with established cardiovascular disease, the potential for increased mortality with Febuxostat, as highlighted by the CARES trial and the subsequent FDA warning, suggests that this compound should be the preferred first-line agent.[4][5] In patients without such history, the CV risk appears comparable.[6]
-
Hepatic Profile : Febuxostat may present a safer alternative for patients with underlying liver conditions, such as fatty liver disease, where it has been associated with a lower incidence of hepatotoxicity compared to this compound.[13]
-
Hypersensitivity Risk : Febuxostat is a viable alternative for patients who have experienced non-severe intolerance to this compound. The risk of cutaneous adverse reactions is substantially lower with Febuxostat, although the possibility of severe reactions necessitates caution.[16]
Ultimately, the decision-making process involves a trade-off between efficacy, the specific side-effect profile of each drug, and the patient's comorbidities and risk factors.
Caption: Clinical Decision Logic for Prescribing ULTs.
References
- 1. Cardiovascular safety of febuxostat compared to this compound for the treatment of gout: A systematic and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Febuxostat (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. Febuxostat: Side Effects, Dosage, Uses, and More [healthline.com]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Cardiovascular safety of febuxostat and this compound in patients with gout: A meta-analysis [frontiersin.org]
- 7. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 8. academic.oup.com [academic.oup.com]
- 9. m.youtube.com [m.youtube.com]
- 10. best.barnsleyccg.nhs.uk [best.barnsleyccg.nhs.uk]
- 11. Hepatic Safety of Febuxostat Compared with this compound in Gout Patients with Fatty Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Liver Safety of Febuxostat Compared with this compound in Gout Patients with Fatty Liver Disease - ACR Meeting Abstracts [acrabstracts.org]
- 13. Hepatic Safety of Febuxostat Compared with this compound in Gout Patients with Fatty Liver Disease | The Journal of Rheumatology [jrheum.org]
- 14. hcplive.com [hcplive.com]
- 15. ovid.com [ovid.com]
- 16. Risk of cutaneous adverse reactions associated with this compound or febuxostat in real-world patients: A nationwide study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Febuxostat or this compound for Gout Treatment: Which is Better? - GoodRx [goodrx.com]
- 18. Febuxostat | Side-effects, uses, time to work [arthritis-uk.org]
The Evolving Landscape of Gout Management: Benchmarking Allopurinol Against Novel Urate-Lowering Therapies
For decades, allopurinol has been the cornerstone of urate-lowering therapy (ULT) for gout management. However, the development of novel compounds targeting different mechanisms of uric acid production and excretion is reshaping the treatment paradigm. This guide provides a comprehensive comparison of this compound's performance against new-generation xanthine oxidase inhibitors and uricosuric agents, supported by clinical trial data and detailed experimental methodologies.
Executive Summary
This compound, a xanthine oxidase inhibitor, remains a first-line and cost-effective treatment for hyperuricemia.[1][2] However, a significant portion of patients either do not achieve target serum uric acid (sUA) levels or are intolerant to allopurinat.[1][3] Novel agents such as febuxostat, topiroxostat, lesinurad, and dotinurad offer alternative or adjunctive therapeutic options. Febuxostat, a more potent xanthine oxidase inhibitor, has demonstrated greater efficacy in lowering sUA compared to fixed-dose this compound.[4][5] Uricosuric agents like lesinurad and dotinurad, which inhibit the renal transporter URAT1, provide a different mechanism to increase uric acid excretion and have shown significant sUA reduction, particularly in combination with xanthine oxidase inhibitors.[6][7][8] Topiroxostat, another novel xanthine oxidase inhibitor, has also shown dose-dependent sUA-lowering effects.[9][10] This guide will delve into the comparative efficacy, safety profiles, and mechanisms of action of these compounds.
Comparative Efficacy of Urate-Lowering Therapies
The primary goal of ULT is to reduce and maintain serum uric acid levels below 6 mg/dL, or even lower to 5 mg/dL in patients with tophaceous gout, to promote crystal dissolution and prevent gout flares.[7] The following tables summarize the performance of this compound against novel urate-lowering compounds from key clinical trials.
Xanthine Oxidase Inhibitors: this compound vs. Febuxostat and Topiroxostat
Xanthine oxidase inhibitors reduce the production of uric acid. This compound and its active metabolite, oxypurinol, are purine analogs that inhibit this enzyme.[2] Febuxostat and topiroxostat are non-purine selective inhibitors of xanthine oxidase.[2][9][11]
| Compound | Dosage | Mean % Reduction in sUA | % Patients Achieving sUA <6.0 mg/dL | Key Clinical Trial(s) |
| This compound | 300 mg/day | ~33% | 21% - 38% | FACT, APEX[1][4] |
| Febuxostat | 80 mg/day | ~48% | 53% - 82% | FACT, APEX, CONFIRMS[4] |
| 120 mg/day | ~59% | 62% | APEX[4] | |
| Topiroxostat | 120 mg/day | -30.8% | Not Reported | Phase 2a Study[9] |
| 160 mg/day | Not Reported | 90% (in CKD stage 3) | Hosoya et al.[10] |
Note: Efficacy can vary based on the patient population and baseline sUA levels. Some studies have shown that with appropriate dose titration, this compound can achieve similar efficacy to febuxostat in controlling gout flares.[12][13] A meta-analysis indicated that while febuxostat was more likely to achieve target sUA levels, there was no evidence of superiority over this compound for clinically relevant outcomes like gout flares.[14]
Uricosuric Agents: Lesinurad and Dotinurad
Uricosuric agents increase the renal excretion of uric acid by inhibiting the urate transporter 1 (URAT1) in the kidneys.[15][16] These are often used in combination with a xanthine oxidase inhibitor when monotherapy is insufficient.[7][8]
| Compound | Dosage | Mean % Reduction in sUA | % Patients Achieving sUA <6.0 mg/dL | Key Clinical Trial(s) |
| Lesinurad (in combination with this compound) | 200 mg/day | Additional ~18% reduction | 54-59% | CLEAR 1 & 2[7][8] |
| Dotinurad | 2 mg/day | -42.66% | 74.4% | Phase 2 Study[6] |
| 4 mg/day | -61.09% | 100% | Phase 2 Study[6] |
Safety and Tolerability Profiles
While efficacy is crucial, the safety profile of a drug is paramount in long-term management.
| Compound | Common Adverse Events | Serious Adverse Events of Note |
| This compound | Skin rash, nausea, diarrhea, abnormal liver function tests. | This compound hypersensitivity syndrome (AHS), Stevens-Johnson syndrome (SJS), toxic epidermal necrolysis (TEN) - rare but severe. |
| Febuxostat | Liver function abnormalities, nausea, arthralgia, rash. | Initial concerns about increased cardiovascular events compared to this compound, though subsequent meta-analyses suggest no significant difference in major cardiovascular outcomes.[5][17][18] A black-box warning remains in the US.[12] |
| Lesinurad | Headache, influenza, increased blood creatinine, gastroesophageal reflux disease. | Renal-related adverse events, including elevations in serum creatinine, particularly when used as monotherapy. It is approved for use in combination with a xanthine oxidase inhibitor.[7] |
| Dotinurad | Gouty arthritis, nasopharyngitis. | Incidence of adverse events did not increase with dose escalation in clinical trials.[6] |
| Topiroxostat | Gouty arthritis (numerically higher in higher doses). | Overall adverse events comparable to placebo in a Phase 2a study.[9] |
Mechanisms of Action and Signaling Pathways
Understanding the underlying mechanisms of these drugs is essential for rational drug selection and development.
Uric Acid Production and Xanthine Oxidase Inhibition
Uric acid is the final product of purine metabolism. The enzyme xanthine oxidase catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. This compound, febuxostat, and topiroxostat act by inhibiting this enzyme, thereby reducing uric acid synthesis.
Caption: Inhibition of Uric Acid Synthesis by Xanthine Oxidase Inhibitors.
Renal Urate Transport and URAT1 Inhibition
The kidneys play a dominant role in uric acid excretion. In the renal proximal tubule, uric acid is reabsorbed from the urine back into the blood primarily by the urate transporter 1 (URAT1).[16][19] Lesinurad and dotinurad are selective URAT1 inhibitors that block this reabsorption, leading to increased urinary excretion of uric acid.[6][15]
Caption: Inhibition of Renal Urate Reabsorption by URAT1 Inhibitors.
Experimental Protocols: A Representative Clinical Trial Workflow
The methodologies employed in clinical trials are critical for evaluating the efficacy and safety of new compounds. Below is a generalized workflow for a randomized, double-blind, placebo-controlled study comparing a novel urate-lowering agent to this compound.
Caption: Generalized Workflow of a Randomized Controlled Trial for Urate-Lowering Therapies.
Key Methodological Considerations:
-
Patient Population: Typically includes adults with a diagnosis of gout and hyperuricemia (sUA ≥ 7.0 mg/dL). Patients with certain comorbidities like chronic kidney disease may be included in specific cohorts.[13][20]
-
Study Design: Most are randomized, double-blind, and placebo- or active-controlled trials.[4][6]
-
Dosage and Administration: Doses are often fixed or titrated to a target sUA level. For instance, this compound may be started at 100 mg/day and titrated up, while febuxostat is often studied at fixed doses of 40 mg or 80 mg per day.[13][20]
-
Primary Efficacy Endpoint: The most common primary endpoint is the proportion of subjects achieving a target sUA level (e.g., <6.0 mg/dL) at the end of the study period.[4][21]
-
Safety Assessments: Include monitoring of adverse events, serious adverse events, vital signs, and laboratory parameters (e.g., liver function tests, renal function tests).[14][22]
-
Gout Flare Prophylaxis: To prevent treatment-induced gout flares at the initiation of ULT, patients are often given prophylactic treatment with colchicine or nonsteroidal anti-inflammatory drugs (NSAIDs) for a specified period.[4]
Conclusion
While this compound remains a fundamental therapy for hyperuricemia, the advent of novel urate-lowering compounds has significantly expanded the therapeutic arsenal for researchers and clinicians. Febuxostat offers a more potent option for sUA lowering, though cardiovascular safety remains a consideration. Uricosurics like lesinurad and dotinurad provide an alternative and complementary mechanism of action, proving beneficial in combination therapies. The choice of therapy should be individualized based on patient characteristics, including baseline sUA, comorbidities (especially renal function), and tolerance to medication. Continued research and head-to-head clinical trials with dose optimization will further clarify the positioning of these novel agents in the management of gout and hyperuricemia.
References
- 1. Gout. Novel therapies for treatment of gout and hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Strategies for the Treatment of Chronic Hyperuricemia: An Evidence-Based Update [mdpi.com]
- 3. Novel Therapeutic Agents for Hyperuricemia in Patients with Gout: Ingenta Connect [ingentaconnect.com]
- 4. ovid.com [ovid.com]
- 5. The major cardiovascular events of febuxostat versus this compound in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis - Wang - Annals of Palliative Medicine [apm.amegroups.org]
- 6. Clinical efficacy and safety of dotinurad, a novel selective urate reabsorption inhibitor, in Japanese hyperuricemic patients with or without gout: randomized, multicenter, double-blind, placebo-controlled, parallel-group, confirmatory phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of hyperuricemia in gout: current therapeutic options, latest developments and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of lesinurad for the treatment of hyperuricemia in gout - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and safety of topiroxostat in Japanese male hyperuricemic patients with or without gout: an exploratory, phase 2a, multicentre, randomized, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Topiroxostat—A Safer Uricostatic Drug with Enhanced Renal Protection: A Narrative Review [japi.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. jwatch.org [jwatch.org]
- 13. Comparative Effectiveness of this compound and Febuxostat in Gout Management [pubmed.ncbi.nlm.nih.gov]
- 14. A systematic review and meta-analysis on the safety and efficacy of febuxostat versus this compound in chronic gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reference.medscape.com [reference.medscape.com]
- 16. What are URAT1 inhibitors and how do they work? [synapse.patsnap.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Cardiovascular safety of febuxostat compared to this compound for the treatment of gout: A systematic and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sciencedaily.com [sciencedaily.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. Efficacy and Safety of Dotinurad Versus Febuxostat for the Treatment of Gout: A Randomized, Multicenter, Double-Blind, Phase 3 Trial in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Safety of this compound compared with other urate-lowering drugs in patients with gout: a systematic review and meta-analysis. - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
